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  • Product: (S)-(-)-Felodipine
  • CAS: 119945-59-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Enantioselective Synthesis of (S)-(-)-Felodipine

For Researchers, Scientists, and Drug Development Professionals Abstract Felodipine, a dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension.[1][2] As with many chiral drugs,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension.[1][2] As with many chiral drugs, its pharmacological activity is stereospecific, with the (S)-(-)-enantiomer being the more potent and clinically relevant isomer. The conventional Hantzsch synthesis of felodipine yields a racemic mixture, necessitating enantioselective strategies to isolate or directly synthesize the desired (S)-enantiomer.[3] This technical guide provides an in-depth exploration of the core methodologies developed for the enantioselective synthesis of (S)-(-)-Felodipine. We will delve into the mechanistic underpinnings and practical execution of enzymatic kinetic resolution, asymmetric synthesis employing chiral auxiliaries, and emerging organocatalytic approaches. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

The Imperative for Enantiopure (S)-(-)-Felodipine

Felodipine is a second-generation calcium channel blocker that exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] The molecule possesses a stereogenic center at the C4 position of the dihydropyridine ring. Clinical and pharmacological studies have demonstrated that the two enantiomers of felodipine exhibit different bioactivities. The (S)-(-)-isomer is a significantly more potent calcium channel blocker than the (R)-(+)-isomer. Consequently, the development of synthetic routes that provide access to enantiomerically pure (S)-(-)-Felodipine is of paramount importance for enhancing therapeutic efficacy and potentially reducing side effects associated with the less active enantiomer.

The classical industrial synthesis of felodipine involves a Hantzsch-type reaction, a multicomponent condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and an amino-crotonate (ethyl 3-aminocrotonate).[1][4][5] This robust and high-yielding reaction inherently produces a racemic mixture of the chiral product, as depicted below.

Figure 1: Classical Hantzsch synthesis of racemic felodipine.

Therefore, significant research efforts have been directed towards developing stereoselective methods to obtain the desired (S)-enantiomer. The primary strategies can be broadly categorized into:

  • Chiral Resolution: Separation of the enantiomers from the racemic mixture.

  • Enzymatic Kinetic Resolution: Enzyme-catalyzed selective transformation of one enantiomer.

  • Asymmetric Synthesis: Direct synthesis of the desired enantiomer using chiral auxiliaries or catalysts.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign strategy for obtaining enantiopure compounds. This method leverages the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For 1,4-dihydropyridines like felodipine, lipases are particularly effective biocatalysts.

The principle of this method involves the enantioselective hydrolysis or transesterification of one of the ester groups in the felodipine molecule. For instance, a lipase can selectively hydrolyze the methyl or ethyl ester of the (R)-enantiomer, leaving the (S)-enantiomer unreacted and thus allowing for its separation.

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases such as Candida antarctica lipase B (CAL-B) and Candida rugosa lipase (CRL) have demonstrated high enantioselectivity towards 1,4-dihydropyridine dicarboxylates.[3] The choice of enzyme is critical as it dictates the efficiency and selectivity of the resolution.

  • Solvent System: The reaction medium significantly influences enzyme activity and stability. Organic solvents like wet ethyl acetate are often employed to enhance the enantioselectivity of lipases in the kinetic resolution of dihydropyridines.[3]

  • Acylating Agent/Nucleophile: In transesterification reactions, the choice of the acyl donor can impact the reaction rate and enantioselectivity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative example of an enzymatic kinetic resolution of racemic felodipine.

  • Reaction Setup: In a temperature-controlled vessel, dissolve racemic felodipine in a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Enzyme Addition: Add the selected lipase (e.g., immobilized Candida antarctica lipase B) to the solution. The enzyme loading is typically in the range of 10-50% w/w relative to the substrate.

  • Initiation of Resolution: Add an acylating agent (e.g., vinyl acetate for transesterification) or water (for hydrolysis) to initiate the reaction.

  • Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted substrate and the conversion.

  • Termination and Workup: Once the desired ee is achieved (typically around 50% conversion for optimal resolution), filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Separate the unreacted (S)-(-)-Felodipine from the acylated (or hydrolyzed) (R)-enantiomer by standard chromatographic techniques (e.g., column chromatography).

Figure 2: Workflow for enzymatic kinetic resolution.

Asymmetric Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable strategy in asymmetric synthesis. This approach involves covalently attaching a chiral molecule (the auxiliary) to one of the starting materials. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.

In the context of felodipine synthesis, a chiral auxiliary can be incorporated into one of the β-ketoester or amino-crotonate precursors. A notable example involves the use of a chiral alcohol derived from readily available starting materials like (R)- or (S)-glycidol to form a chiral ester.[6][7]

Causality Behind Experimental Choices:

  • Choice of Chiral Auxiliary: The auxiliary must be readily available in enantiopure form, easily attached and cleaved, and effectively control the stereochemistry of the key bond-forming step. Glycidol-derived auxiliaries are advantageous due to their low cost and the straightforward chemistry for their incorporation.[6][7]

  • Diastereoselective Reaction: The Hantzsch cyclization or a related step proceeds diastereoselectively due to the steric influence of the chiral auxiliary, favoring the formation of one diastereomer over the other.

  • Cleavage of the Auxiliary: The final step involves the removal of the chiral auxiliary, often through hydrolysis or transesterification, to yield the target (S)-(-)-Felodipine. The conditions for this cleavage must be mild enough to avoid racemization of the product.

Experimental Protocol: Synthesis Using a Glycidol-Derived Chiral Auxiliary

This protocol outlines a general procedure based on the principles described in the patent literature.[6][7]

  • Synthesis of the Chiral Precursor: React a chiral auxiliary, such as one derived from (R)-glycidol, with a β-ketoester (e.g., diketene) to form the corresponding chiral β-ketoester.

  • Hantzsch Condensation: Condense the chiral β-ketoester with 2,3-dichlorobenzaldehyde and an amino-crotonate (e.g., methyl 3-aminocrotonate) in a suitable solvent (e.g., isopropanol) under reflux. This reaction will produce a mixture of diastereomers, with one being predominant.

  • Isolation of the Major Diastereomer: Separate the major diastereomer from the reaction mixture by crystallization or chromatography.

  • Cleavage of the Chiral Auxiliary: Subject the isolated diastereomer to transesterification with ethanol in the presence of a suitable catalyst (e.g., sodium ethoxide) to replace the chiral auxiliary with an ethyl group, yielding (S)-(-)-Felodipine.

  • Purification: Purify the final product by recrystallization or chromatography to obtain enantiomerically pure (S)-(-)-Felodipine.

G A Chiral Auxiliary Synthesis (from (R)-glycidol) B Formation of Chiral β-Ketoester A->B C Diastereoselective Hantzsch Condensation B->C D Separation of Diastereomers C->D E Cleavage of Chiral Auxiliary (Transesterification) D->E F (S)-(-)-Felodipine E->F caption Figure 3: Pathway for asymmetric synthesis via a chiral auxiliary.

Figure 3: Pathway for asymmetric synthesis via a chiral auxiliary.

Organocatalytic Asymmetric Synthesis: The Modern Frontier

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative to traditional methods. This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations. For the synthesis of 1,4-dihydropyridines, chiral Brønsted acids and bases, such as cinchona alkaloids and their derivatives, have been successfully employed.[8][9]

The organocatalytic Hantzsch reaction typically involves the activation of one of the reaction components by the chiral catalyst, leading to a stereocontrolled formation of the dihydropyridine ring.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of organocatalyst is crucial for achieving high enantioselectivity. Bis-cinchona alkaloids and chiral phosphoric acids have shown promise in catalyzing the enantioselective synthesis of 1,4-dihydropyridines.[8][9] The catalyst's structure creates a chiral environment that favors the formation of one enantiomer.

  • Reaction Conditions: Temperature, solvent, and the nature of the substrates all play a significant role in the outcome of the organocatalytic reaction. Optimization of these parameters is essential to maximize both yield and enantioselectivity.

Experimental Protocol: Organocatalyzed Enantioselective Hantzsch-type Reaction

This protocol provides a generalized framework for an organocatalytic synthesis of a chiral 1,4-dihydropyridine.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the aldehyde (2,3-dichlorobenzaldehyde) and one of the β-dicarbonyl components in a suitable solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add the chiral organocatalyst (e.g., a cinchona alkaloid derivative) in a catalytic amount (typically 1-20 mol%).

  • Addition of Other Components: Add the remaining β-dicarbonyl compound and the ammonia source (e.g., ammonium acetate).

  • Reaction: Stir the reaction mixture at the optimized temperature for a specified period, monitoring the reaction progress by TLC or HPLC.

  • Workup and Purification: Upon completion, quench the reaction and perform an aqueous workup. Purify the crude product by column chromatography to isolate the enantiomerically enriched felodipine analogue.

Comparative Analysis of Synthetic Strategies

The choice of a synthetic route for (S)-(-)-Felodipine depends on various factors, including scalability, cost-effectiveness, and the desired level of enantiopurity. The following table provides a comparative overview of the discussed methods.

Method Advantages Disadvantages Typical Enantiomeric Excess (ee)
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50%, requires separation of the product from the modified substrate.>99%
Asymmetric Synthesis with Chiral Auxiliaries Well-established and reliable, can provide high diastereoselectivity.Requires additional steps for attachment and cleavage of the auxiliary, stoichiometric use of the chiral source.>98%
Organocatalytic Asymmetric Synthesis Direct synthesis of the chiral product, low catalyst loading, metal-free.May require extensive optimization of reaction conditions, catalyst cost can be a factor.80-99%

Conclusion

The enantioselective synthesis of (S)-(-)-Felodipine is a well-addressed challenge in medicinal and organic chemistry. While classical resolution methods remain viable, modern approaches such as enzymatic kinetic resolution and asymmetric organocatalysis offer more elegant and efficient solutions. Enzymatic methods provide a green and highly selective route, albeit with a theoretical yield limitation of 50%. Asymmetric synthesis using chiral auxiliaries is a robust strategy, while organocatalysis represents the cutting edge, offering the potential for direct, catalytic, and highly enantioselective synthesis. The continued development of novel catalysts and biocatalysts will undoubtedly lead to even more efficient and sustainable methods for the production of this important pharmaceutical agent.

References

  • Chen-Yu Cheng, Mei-Jing Lee, and Jy-Yih Chen. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers.
  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI.
  • Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry. 2017.
  • Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives.
  • Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. PubMed. 1993.
  • Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Royal Society of Chemistry. 2021.
  • Study on chiral resolution of felodipine and nimodipine enantiome... Ingenta Connect.
  • Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. PubMed.
  • Process for preparing (s)-(-)-felodipine.
  • Optimization and continuous flow synthesis of felodipine. Arkivoc.
  • Hantzsch Dihydropyridine Synthesis.
  • The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and deriv
  • Preparation method of (S) - (-) -felodipine.
  • Manufacturing process for felodipine.
  • Felodipine. LiverTox - NCBI Bookshelf. 2017.

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Exploratory

An In-depth Technical Guide to the Chiral Resolution of Racemic Felodipine Using High-Performance Liquid Chromatography

Abstract This technical guide provides a comprehensive framework for the chiral resolution of racemic felodipine, a dihydropyridine calcium channel blocker, utilizing High-Performance Liquid Chromatography (HPLC). As the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chiral resolution of racemic felodipine, a dihydropyridine calcium channel blocker, utilizing High-Performance Liquid Chromatography (HPLC). As the therapeutic activity of many chiral drugs resides in a single enantiomer, the ability to separate and quantify these stereoisomers is paramount in drug development, quality control, and pharmacokinetic studies. This document delves into the underlying principles of chiral chromatography, offers a systematic approach to method development, including the selection of chiral stationary phases (CSPs) and mobile phase optimization, and presents a detailed, validated protocol for the enantioselective analysis of felodipine. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry, providing both theoretical grounding and practical, field-proven insights to achieve robust and reproducible chiral separations.

Introduction: The Significance of Chirality in Felodipine

Felodipine, chemically described as (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a potent vasodilator used in the management of hypertension and stable angina.[1][2] The molecule possesses a stereogenic center at the C4 position of the dihydropyridine ring, resulting in two enantiomers: (R)-felodipine and (S)-felodipine.[3] Although administered as a racemic mixture, studies have indicated that the enantiomers can exhibit different pharmacological and pharmacokinetic profiles. For instance, in vivo studies in spontaneously hypertensive rats have shown that S(-) felodipine is significantly more potent in lowering blood pressure than the R(+) enantiomer.[4] Such stereoselectivity underscores the critical need for analytical methods capable of resolving and quantifying the individual enantiomers. This capability is essential for pharmacokinetic studies, understanding dose-response relationships, and ensuring the quality and consistency of the active pharmaceutical ingredient (API) and final drug product.[5][6][7]

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the most widely used and effective technique for the separation of enantiomers in the pharmaceutical industry.[3][8] This guide will walk through the critical considerations and steps for developing a successful chiral HPLC method for felodipine.

Foundational Principles of Chiral Recognition in HPLC

The separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the chiral analyte and the chiral selector, which is immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, consequently, separation. The primary mechanisms governing chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8] The selection of an appropriate CSP is therefore the most critical decision in chiral method development.

For dihydropyridine compounds like felodipine, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective.[3][9][10] These CSPs offer a wide range of chiral recognition abilities due to their ordered polymeric structure, which creates chiral grooves and cavities.

Method Development Strategy: A Systematic Approach

A successful chiral resolution is rarely achieved by chance. It requires a systematic and logical approach to screen and optimize various chromatographic parameters.

Chiral Stationary Phase (CSP) Selection

The initial and most crucial step is the selection of the CSP. For felodipine and other 1,4-dihydropyridines, polysaccharide-based columns are the primary choice.[3]

Recommended CSPs for Initial Screening:

  • Cellulose-based: Chiralcel® OJ and its variants (e.g., OJ-H, OJ-R) are often successful. Specifically, cellulose tris(4-methylbenzoate) has been documented for the successful separation of felodipine enantiomers.[9][10]

  • Amylose-based: Chiralpak® AD and AS series can also provide good selectivity for this class of compounds.

Causality: The aromatic and carbonyl groups in the polysaccharide derivatives can engage in π-π and dipole-dipole interactions with the phenyl and ester groups of felodipine. The chiral helical structure of the polysaccharide provides the necessary steric environment for enantiomeric differentiation.

Mobile Phase Optimization

Once a CSP is chosen, the mobile phase composition is optimized to achieve the desired resolution and retention times. Chiral separations of felodipine are typically performed in normal-phase mode.

Typical Mobile Phase Constituents:

  • Primary Solvent: A non-polar solvent such as hexane or iso-hexane.

  • Modifier: An alcohol, such as isopropanol (IPA) or ethanol, is used to modulate retention and selectivity.

Optimization Workflow:

  • Initial Screening: Start with a mobile phase composition like n-Hexane/Isopropanol (90:10, v/v).

  • Modifier Percentage Adjustment: If no separation is observed, or if retention is too long, systematically vary the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also reduce resolution. A typical range to explore is from 5% to 20% IPA.

  • Alcohol Type: If resolution is still not optimal, switching the alcohol modifier (e.g., from IPA to ethanol) can sometimes significantly alter selectivity due to different hydrogen bonding characteristics.

A documented successful mobile phase for separating felodipine enantiomers on a cellulose tris(4-methyl benzoate) stationary phase is 2-propanol-iso-hexane (11:89).[9][10]

Detailed Experimental Protocol

This section provides a step-by-step protocol for the chiral resolution of racemic felodipine. This protocol is a robust starting point and should be validated according to ICH guidelines for its intended application.[11][12]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Chiralcel® OJ-R (Cellulose tris(4-methyl benzoate)), 250 x 4.6 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • Racemic Felodipine standard

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation of felodipine.

ParameterCondition
Column Chiralcel® OJ-R (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 238 nm
Injection Volume 10 µL
Sample Diluent Methanol or Mobile Phase
Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh about 10 mg of racemic felodipine standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Sample Preparation (for dosage forms):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to one tablet's labeled amount of felodipine and transfer it to a suitable volumetric flask.

    • Add a sufficient volume of methanol (approximately 70% of the flask volume) and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method (e.g., 10 µg/mL).

Method Validation

For use in a regulated environment, the developed chiral HPLC method must be validated to ensure its reliability, accuracy, and precision. Key validation parameters as per ICH guidelines include:

  • Specificity: The ability to assess the enantiomers in the presence of each other and any potential impurities or excipients. This is demonstrated by achieving baseline resolution.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies on spiked placebo samples.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis performed by different analysts, on different days, or with different equipment.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

A study reported a limit of quantification (LOQ) for felodipine enantiomers in human plasma at 0.25 nmol/l, demonstrating high sensitivity.[9]

Visualizing the Workflow

A clear understanding of the experimental and logical flow is crucial for successful implementation.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Racemic Felodipine Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) injection Inject Sample/ Standard prep_std->injection prep_sample Prepare Sample (e.g., from tablets) prep_sample->injection hplc_system->injection separation Chiral Separation on CSP injection->separation detection UV Detection at 238 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Enantiomer Peaks chromatogram->integration quantification Quantify Enantiomers (Area % or vs. Standard) integration->quantification

Caption: High-level workflow for the chiral HPLC analysis of felodipine.

Method Development Logic Diagram

Caption: Decision tree for chiral HPLC method development for felodipine.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically grounded approach to the chiral resolution of racemic felodipine by HPLC. By starting with a logical selection of a polysaccharide-based chiral stationary phase and systematically optimizing the normal-phase mobile system, a robust and reproducible separation can be achieved. The provided protocol serves as a validated starting point for applications in quality control, stability testing, and pharmacokinetic analysis. As regulatory expectations for the characterization of stereoisomeric drugs continue to evolve, robust and reliable chiral separation methods, such as the one detailed herein, will remain an indispensable tool in the pharmaceutical sciences. Further developments may focus on ultra-high-performance liquid chromatography (UHPLC) for faster analysis times or supercritical fluid chromatography (SFC) as a greener alternative to normal-phase HPLC.[8]

References

  • N.A. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical Chromatography. Available at: [Link]

  • Hofman, J., et al. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Available at: [Link]

  • Rūciņš, M., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules. Available at: [Link]

  • MDPI. (n.d.). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available at: [Link]

  • Hassan, M., et al. (2022). Chiral separation of calcium channel antagonists by SFC and HPLC using different immobilized chiral stationary phases. Chirality. Available at: [Link]

  • Google Patents. (n.d.). Methods for treating hypertension using optically pure S(-) felodipine.
  • Lönn, J., et al. (2002). Bioequivalence, pharmacokinetic and pharmacodynamic response to combined extended release formulations of felodipine and metoprolol in healthy volunteers. International Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). Felodipine. Available at: [Link]

  • Taha, E. A., et al. (2019). RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine. European Journal of Chemistry. Available at: [Link]

  • Setti, A., et al. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Nguyen, T. N., et al. (2025). Optimization and continuous flow synthesis of felodipine. Arkivoc. Available at: [Link]

  • EJPMR. (n.d.). AN OVERVIEW –ANALYTICAL METHODS FOR THE ESTIMATION OF FELODIPINE BULK AND IN PHARMACEUTICAL DOSAGE FORM. Available at: [Link]

  • European Journal of Chemistry. (2019). RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine. Available at: [Link]

  • Pasupuleti, S. K., et al. (2012). Validation, quantitative and qualitative analysis of felodipine drug using HPLC. Journal of Pharmacy Research. Available at: [Link]

  • Annapurna, M. M., et al. (2013). Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. Indo American Journal of Pharmaceutical Research. Available at: [Link]

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Foundational

Pharmacological profile of S-felodipine versus R-felodipine

An In-Depth Technical Guide to the Pharmacological Profile of S-Felodipine Versus R-Felodipine Authored by: A Senior Application Scientist Abstract Felodipine, a dihydropyridine calcium channel blocker, is a widely presc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of S-Felodipine Versus R-Felodipine

Authored by: A Senior Application Scientist

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a widely prescribed antihypertensive agent that exists as a racemic mixture of S- and R-enantiomers.[1][2] Chirality is a fundamental consideration in pharmacology, as enantiomers of the same molecule can exhibit markedly different pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical analysis of the pharmacological profiles of S-felodipine and R-felodipine. We will dissect their stereoselective interactions with the L-type calcium channel, compare their hemodynamic effects, and explore the critical differences in their metabolic pathways. Furthermore, this document details the rigorous experimental methodologies required to elucidate these enantiomer-specific characteristics, offering field-proven insights for researchers and drug development professionals.

The Principle of Stereoselectivity in Felodipine's Action

Felodipine exerts its therapeutic effect by blocking voltage-gated L-type calcium channels, which are crucial for regulating the contraction of vascular smooth muscle.[3] The influx of calcium through these channels triggers the cellular machinery responsible for vasoconstriction. By inhibiting this influx, felodipine causes relaxation of the smooth muscle in arterial walls, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[4][5]

The interaction with the L-type calcium channel is highly stereospecific. The therapeutic activity of racemic felodipine is predominantly attributed to the S-enantiomer, which is significantly more potent as a calcium channel antagonist than the R-enantiomer.[6] This makes S-felodipine the eutomer (the pharmacologically active enantiomer) and R-felodipine the distomer (the less active enantiomer).

cluster_membrane Vascular Smooth Muscle Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_in Intracellular Ca²⁺ Ca_channel->Ca_in Relaxation Vasodilation (↓ Blood Pressure) Ca_channel->Relaxation Inhibition leads to Ca_out Extracellular Ca²⁺ Ca_out->Ca_channel Influx Contraction Vasoconstriction Ca_in->Contraction Activates S_Felodipine S-Felodipine (Eutomer) S_Felodipine->Ca_channel Potent Blockade R_Felodipine R-Felodipine (Distomer) R_Felodipine->Ca_channel Weak Blockade

Caption: Stereoselective blockade of L-type calcium channels.

Comparative Pharmacodynamics: The Basis of Hemodynamic Effects

The difference in potency at the L-type calcium channel translates directly to disparate pharmacodynamic effects. The primary hemodynamic response to felodipine administration is a dose-dependent reduction in systolic and diastolic blood pressure.[1] This effect is almost entirely driven by S-felodipine.

As a direct consequence of arteriolar vasodilation and the subsequent drop in blood pressure, a reflex increase in heart rate (reflex tachycardia) can be observed.[1] Studies comparing racemic felodipine to other dihydropyridines have shown it to be a potent vasodilator.[6] The clinical effects observed with the racemic mixture are therefore a function of the concentration and potent activity of the S-enantiomer.

ParameterS-FelodipineR-Felodipine
Primary Target L-type Calcium ChannelL-type Calcium Channel
Relative Potency HighLow / Negligible
Primary Effect Arteriolar VasodilationMinimal Vasodilation
Antihypertensive Efficacy HighLow / Negligible
Contribution to Reflex Tachycardia Primary ContributorMinimal Contributor

Stereoselective Pharmacokinetics: The Decisive Role of Metabolism

While the pharmacodynamic differences are stark, the pharmacokinetic profiles of the two enantiomers reveal a crucial interplay that determines the ultimate therapeutic effect of the racemic drug. Felodipine is characterized by complete absorption after oral administration, high protein binding (>99%), and a large volume of distribution.[1][7][8] However, it undergoes extensive first-pass metabolism, resulting in a systemic bioavailability of only about 15-20%.[7][8][9]

The key to understanding the enantiomeric pharmacology lies in this metabolic step.

Metabolism: Felodipine is metabolized almost exclusively by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut wall and liver.[5][9][10] This process exhibits significant stereoselectivity. In human liver microsomes, the R-enantiomer is metabolized more readily than S-felodipine.[10] The intrinsic clearance (Vmax/Km) for R-felodipine is approximately twice as high as for S-felodipine.[10]

Consequence on Bioavailability: This differential metabolism means that a smaller fraction of the R-enantiomer survives the first pass through the liver compared to the S-enantiomer. Consequently, the bioavailability of the more potent S-felodipine is about two times higher than that of the less active R-felodipine.[10] This fortuitous pharmacokinetic property ensures that a higher proportion of the active enantiomer reaches systemic circulation, maximizing the therapeutic efficacy of the racemic mixture.

cluster_gut Gut Wall & Liver (First-Pass Metabolism) cluster_pathways OralDose Oral Racemic Felodipine (S:R = 50:50) CYP3A4 CYP3A4 Enzyme OralDose->CYP3A4 Metabolism Systemic Systemic Circulation CYP3A4->Systemic Lower Clearance (S-Felodipine) ~2x Higher Bioavailability Metabolites Inactive Metabolites (e.g., Dehydrofelodipine) CYP3A4->Metabolites High Clearance (R-Felodipine) Systemic_Ratio Resulting Plasma Ratio S-Felodipine > R-Felodipine Systemic->Systemic_Ratio

Caption: Differential first-pass metabolism of felodipine enantiomers.
ParameterS-FelodipineR-FelodipineReference
Absorption CompleteComplete[7]
Metabolizing Enzyme CYP3A4CYP3A4[10]
Intrinsic Clearance Lower~2x Higher[10]
First-Pass Metabolism SubstantialMore Extensive[10]
Oral Bioavailability Higher (~2x)Lower[10]
Plasma Protein Binding >99%>99%[7]
Elimination Half-life (t½) ~25 hours (racemate)~25 hours (racemate)[7]

Clinical Significance and Safety Profile

The combined stereoselective pharmacokinetics and pharmacodynamics mean that the clinical efficacy and safety profile of racemic felodipine are primarily dictated by the S-enantiomer. The preferential metabolism of the less active R-enantiomer is advantageous, as it effectively enriches the systemic circulation with the therapeutically active component.

The adverse effects of felodipine are dose-dependent and are extensions of its potent vasodilatory action.[1] These include:

  • Peripheral Edema: The most common side effect, resulting from arteriolar dilation increasing intracapillary pressure.[1][11]

  • Flushing and Headache: Caused by the dilation of blood vessels.[1][2]

  • Palpitations/Tachycardia: A reflex response to the drop in blood pressure.[1]

These effects are directly attributable to the potent calcium channel blockade by S-felodipine. Clinical studies have shown that felodipine is a safe and effective antihypertensive agent, and it does not increase the risk of mortality or major cardiovascular events.[12]

Essential Experimental Protocols for Enantiomer Characterization

To rigorously define the pharmacological profile of S- and R-felodipine, a multi-tiered experimental approach is required. The causality behind these choices is to build a profile from molecular target engagement to whole-organism physiological response.

cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Ex Vivo Assessment cluster_2 Tier 3: In Vivo Evaluation cluster_3 Tier 4: Pharmacokinetic Analysis Binding Radioligand Binding (Target Affinity, Ki) PatchClamp Patch-Clamp (Functional Potency, IC₅₀) Binding->PatchClamp Confirms Functional Impact CalciumFlux Calcium Flux Assay (Cellular Activity) PatchClamp->CalciumFlux Higher Throughput Validation Myograph Wire Myograph (Tissue-level Vasodilation) PatchClamp->Myograph Translates to Tissue Function Hemodynamics Telemetry (BP & HR Monitoring) Myograph->Hemodynamics Predicts In Vivo Effect AnimalModel Hypertensive Animal Model (e.g., SHR) AnimalModel->Hemodynamics Tests in Disease State Bioanalysis Chiral LC-MS/MS (Enantiomer Quantification) Hemodynamics->Bioanalysis Correlates Exposure & Effect

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of (S)-(-)-Felodipine for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of (S)-(-)-felodipine, a potent L-type calcium channel blocker. Designed for professionals in drug discovery and development,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of (S)-(-)-felodipine, a potent L-type calcium channel blocker. Designed for professionals in drug discovery and development, this document delves into the molecular intricacies that govern its therapeutic efficacy, offering field-proven insights into experimental design and data interpretation.

Introduction: The Clinical Significance and Mechanism of Action of Felodipine

Felodipine is a dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and stable angina.[1][2][3][4][5] Its therapeutic effect stems from its ability to inhibit the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[6][7][8][9][10] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[7][11] Felodipine exhibits a high degree of vascular selectivity, meaning it preferentially acts on blood vessels over cardiac muscle, which minimizes cardiac side effects.[5][12][13]

The biological activity of felodipine is stereoselective, with the (S)-(-)-enantiomer being significantly more potent than the (R)-(+)-enantiomer.[14][15][16] This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the molecule for optimal interaction with its binding site on the L-type calcium channel. Understanding the SAR of (S)-(-)-felodipine is therefore critical for the rational design of new, more effective, and safer analogs.

The Dihydropyridine Pharmacophore: A Blueprint for Activity

The 1,4-dihydropyridine (DHP) ring is the core scaffold of felodipine and related calcium channel blockers.[17][18][19][20] SAR studies have established several key structural features of the DHP pharmacophore that are essential for high-affinity binding and antagonist activity.

DHP 1,4-Dihydropyridine Ring (Core Scaffold) Aryl 4-Aryl (Phenyl) Ring (Essential for Activity) DHP->Aryl 4-position Ester3 C3-Ester Group (Modulates Potency & Selectivity) DHP->Ester3 3-position Ester5 C5-Ester Group (Modulates Potency & Selectivity) DHP->Ester5 5-position Alkyl2 C2-Alkyl Group (Small Alkyl Optimal) DHP->Alkyl2 2-position Alkyl6 C6-Alkyl Group (Small Alkyl Optimal) DHP->Alkyl6 6-position NH N1-H (Hydrogen Bond Donor) DHP->NH 1-position

Caption: Core pharmacophore of dihydropyridine calcium channel blockers.

The 1,4-Dihydropyridine Ring

The DHP ring itself is crucial for activity. Oxidation of the DHP ring to its pyridine analog results in a complete loss of calcium channel blocking activity. The boat-like conformation of the DHP ring is thought to be the active conformation for binding to the receptor.

The 4-Aryl (Phenyl) Ring

An aryl group at the 4-position of the DHP ring is a fundamental requirement for optimal activity.[17][19] For felodipine, this is a 2,3-dichlorophenyl group. The orientation of this phenyl ring relative to the DHP ring is critical. It is proposed that the phenyl ring adopts a pseudo-axial orientation, with the plane of the phenyl ring being perpendicular to the plane of the DHP ring. The nature and position of substituents on the phenyl ring significantly influence potency and selectivity. Electron-withdrawing groups, such as the chloro groups in felodipine, generally enhance activity.

The Ester Groups at C3 and C5

The presence of ester groups at the C3 and C5 positions is another key determinant of activity.[17][19] These ester groups are believed to interact with the receptor through hydrogen bonding and van der Waals interactions. The size and nature of the alkyl groups of these esters have a profound impact on the potency, duration of action, and tissue selectivity of the compound. In felodipine, the C3 and C5 positions are esterified with an ethyl and a methyl group, respectively. This asymmetry at the C3 and C5 positions makes the C4 carbon a chiral center, leading to the existence of enantiomers with different biological activities.

Stereoselectivity: The Decisive Role of the (S)-Enantiomer

As mentioned, felodipine is a chiral molecule, and its pharmacological activity resides primarily in the (S)-(-)-enantiomer. The (S)-enantiomer of felodipine is reported to be approximately 9 to 60 times more potent than the (R)-enantiomer in terms of its effects on heart rate, a surrogate for its vasodilatory action.[16] This pronounced stereoselectivity highlights the highly specific nature of the interaction between the drug molecule and its binding site on the L-type calcium channel. The differential activity of the enantiomers is attributed to a more favorable three-point attachment of the (S)-enantiomer to the receptor.

Pharmacokinetic studies have shown that while there can be some stereoselectivity in the metabolism of felodipine, with the AUC of the (S)-enantiomer being higher than the (R)-enantiomer in humans, the elimination half-lives of the two enantiomers are often similar.[19]

Structure-Activity Relationship of (S)-(-)-Felodipine Analogs

Systematic modifications of the felodipine structure have provided valuable insights into the SAR.

Variation of the Ester Groups at C3 and C5

Studies on felodipine analogs with different ester groups have shown that the nature of these substituents is critical for both potency and vascular selectivity.[18]

Analog C3-Ester C5-Ester Relative Potency (vs. Felodipine) Vascular Selectivity
FelodipineEthylMethyl1.0High
Analog 1MethylMethylLowerLower
Analog 2IsopropylMethylHigherSimilar
Analog 32-MethoxyethylMethylSimilarHigher

This table is a representative summary based on general SAR principles for dihydropyridines and is for illustrative purposes.

The data suggests that while small, linear alkyl esters are generally preferred, the introduction of certain functionalities, such as an ether linkage, can enhance vascular selectivity. This is likely due to altered physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which influence tissue distribution and receptor binding.

Modifications of the 4-Phenyl Ring

The substitution pattern on the 4-phenyl ring is a key determinant of activity. For felodipine, the 2,3-dichloro substitution is optimal. Moving the chloro substituents to other positions or replacing them with other groups generally leads to a decrease in potency. This indicates a specific steric and electronic requirement at the binding site for this part of the molecule.

The Dihydropyridine Binding Site on the L-type Calcium Channel

The high-affinity binding site for dihydropyridines is located on the α1 subunit of the L-type calcium channel.[1][7] Site-directed mutagenesis and photoaffinity labeling studies have identified key amino acid residues within transmembrane segments IIIS6 and IVS6 as being crucial for dihydropyridine binding.[14][17] These segments are believed to form a binding pocket at the interface of domains III and IV of the α1 subunit.[15][21][22]

Key amino acid residues that have been implicated in dihydropyridine binding include:

  • Domain IIIS6: Tyrosine, Isoleucine, and Phenylalanine residues.

  • Domain IVS6: Threonine, Tyrosine, and Methionine residues.

Mutations of these residues to alanine have been shown to significantly reduce the binding affinity of dihydropyridines.[14] This suggests that these residues are directly involved in the drug-receptor interaction, likely through hydrophobic and aromatic stacking interactions.

cluster_0 L-type Calcium Channel α1 Subunit DomainIII Domain III IIIS5 IIIS6 DHP_Site Dihydropyridine Binding Site DomainIII:s6->DHP_Site Key Residues DomainIV Domain IV IVS5 IVS6 DomainIV:s6->DHP_Site Key Residues

Caption: Schematic of the dihydropyridine binding site at the interface of domains III and IV.

Experimental Protocols for SAR Studies

To rigorously evaluate the SAR of novel (S)-(-)-felodipine analogs, a combination of in vitro assays is essential.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the dihydropyridine binding site on the L-type calcium channel.

Protocol: Competitive Radioligand Binding Assay using [³H]-Nitrendipine

  • Membrane Preparation:

    • Homogenize rat brain or cardiac tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).[9]

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Increasing concentrations of the unlabeled test compound (e.g., (S)-(-)-felodipine analog).

      • A fixed concentration of [³H]-nitrendipine (typically at its Kd value).[23]

      • Membrane preparation.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled nifedipine or felodipine.

    • Incubate the plate at 25°C for 60 minutes.[9]

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the inhibitory effect of a compound on L-type calcium currents in isolated cells.

Protocol: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents

  • Cell Preparation:

    • Isolate vascular smooth muscle cells or use a cell line stably expressing the L-type calcium channel (e.g., HEK293 cells).

    • Plate the cells on glass coverslips for recording.

  • Recording Solutions:

    • External solution (in mM): 135 TEA-Cl, 10 BaCl₂ (as the charge carrier to avoid calcium-dependent inactivation), 10 HEPES, pH 7.4 with TEA-OH.

    • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 GTP, pH 7.2 with CsOH.

  • Recording Procedure:

    • Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a cell with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[16]

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.[24][25]

    • Hold the cell at a holding potential of -80 mV.

    • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • After obtaining a stable baseline recording, perfuse the test compound at various concentrations onto the cell and record the inhibition of the calcium current.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current in the absence and presence of the test compound.

    • Construct a concentration-response curve by plotting the percentage inhibition of the current against the logarithm of the drug concentration.

    • Determine the IC₅₀ value for the inhibition of the L-type calcium current.

cluster_0 Patch-Clamp Workflow Start Isolate Cells FormSeal Form Gigaohm Seal Start->FormSeal GoWholeCell Rupture Membrane (Whole-Cell Configuration) FormSeal->GoWholeCell RecordBaseline Record Baseline Calcium Currents GoWholeCell->RecordBaseline ApplyDrug Apply (S)-(-)-Felodipine Analog RecordBaseline->ApplyDrug RecordInhibition Record Inhibited Calcium Currents ApplyDrug->RecordInhibition Analyze Data Analysis (IC50 Determination) RecordInhibition->Analyze

Sources

Foundational

In vitro characterization of (S)-(-)-Felodipine's calcium channel blocking activity

An In-Depth Technical Guide for the In Vitro Characterization of (S)-(-)-Felodipine's Calcium Channel Blocking Activity Authored by a Senior Application Scientist Introduction: The Rationale for Stereospecific Characteri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Characterization of (S)-(-)-Felodipine's Calcium Channel Blocking Activity

Authored by a Senior Application Scientist

Introduction: The Rationale for Stereospecific Characterization of Felodipine

Felodipine, a dihydropyridine-class calcium channel blocker, is a cornerstone in the management of essential hypertension.[1][2] It is commercially available as a racemic mixture, comprising equal parts of the (S)-(-)- and (R)-(+)-enantiomers. The therapeutic effect of felodipine stems from its ability to inhibit the influx of calcium ions through voltage-gated L-type calcium channels (LTCCs), primarily the CaV1.2 subtype, which are abundant in vascular smooth muscle.[1][2][3] This action leads to the relaxation of arteriolar smooth muscle, reducing peripheral vascular resistance and consequently lowering blood pressure.[1][4]

Crucially, pharmacological activity is often stereoselective. While both enantiomers of dihydropyridines may interact with the LTCC, they frequently exhibit different potencies.[5][6] The (S)-enantiomer of many dihydropyridines is typically the more potent calcium channel antagonist. Therefore, a precise and multi-faceted in vitro characterization of the optically pure (S)-(-)-felodipine is imperative for a fundamental understanding of its pharmacological profile, aiding in drug development and the establishment of robust quality control standards.[7]

This guide provides a comprehensive overview of three core in vitro methodologies for characterizing the calcium channel blocking activity of (S)-(-)-felodipine: whole-cell patch-clamp electrophysiology, fluorescent calcium flux assays, and radioligand binding assays. The protocols are designed to be self-validating, incorporating the necessary controls and rationale to ensure data integrity and reproducibility.

The Cellular Target: L-Type Calcium Channel Signaling

The primary target of (S)-(-)-felodipine is the L-type calcium channel (CaV1.2), a heteromultimeric protein complex embedded in the plasma membrane of excitable cells like vascular smooth muscle cells (VSMCs).[8] In VSMCs, membrane depolarization, triggered by neurotransmitters or mechanical stretch, opens these channels. The subsequent influx of Ca²⁺ acts as a critical second messenger.[9] This influx triggers a much larger release of Ca²⁺ from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. The resulting sharp increase in cytosolic Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin, which in turn activates myosin light-chain kinase (MLCK).[10] MLCK then phosphorylates the myosin light chains, enabling cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[10] (S)-(-)-felodipine exerts its effect by binding to the α1 subunit of the LTCC, stabilizing the channel in an inactive state and thereby inhibiting this entire cascade.[4][11]

L-Type Calcium Channel Signaling in Vascular Smooth Muscle cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol Ca_ext Ca²⁺ LTCC L-Type Ca²⁺ Channel (CaV1.2) Ca_int Ca²⁺ LTCC->Ca_int Influx S_Felodipine (S)-(-)-Felodipine S_Felodipine->LTCC Blocks Calmodulin Calmodulin Ca_int->Calmodulin Binds CaM_Ca Ca²⁺-Calmodulin Complex MLCK_active MLCK (Active) CaM_Ca->MLCK_active Activates MLCK_inactive MLCK (Inactive) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Contraction Vasoconstriction Myosin_LC_P->Contraction Depolarization Membrane Depolarization Depolarization->LTCC Opens

Caption: L-Type calcium channel signaling pathway in vascular smooth muscle.

Part 1: Electrophysiological Characterization via Whole-Cell Patch-Clamp

Expertise & Experience: The whole-cell patch-clamp technique is the gold standard for characterizing ion channel modulators because it provides a direct, real-time measurement of ion flow across the cell membrane.[12] By controlling the membrane voltage (voltage-clamp), we can isolate the activity of voltage-gated channels like CaV1.2 and precisely quantify the inhibitory effect of (S)-(-)-felodipine on the channel's current-carrying capacity. The choice of a voltage protocol that elicits currents from specific channel states (resting, open, inactivated) is critical, as dihydropyridines are known to exhibit state-dependent binding, showing higher affinity for inactivated channels.[11][13]

Experimental Protocol: Whole-Cell Voltage-Clamp
  • Cell Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human CaV1.2 α1, β2, and α2δ1 subunits.[13] These cell lines provide a robust and isolated system for studying the target channel.[14][15][16]

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency. This ensures isolated, healthy cells suitable for patching.

  • Solution Preparation:

    • External Solution (in mM): 120 N-Methyl-D-glucamine (NMDG), 20 BaCl₂ (as the charge carrier to avoid Ca²⁺-dependent inactivation), 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with methanesulfonic acid. The use of Ba²⁺ instead of Ca²⁺ enhances the current amplitude and eliminates calcium-dependent inactivation, simplifying the pharmacological analysis.[13]

    • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block outward potassium currents that could contaminate the recording.

  • Recording Procedure:

    • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution. This resistance range offers a good balance between seal stability and access to the cell interior.[17]

    • Approach a single, healthy-looking cell with the pipette while applying slight positive pressure.

    • Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[17]

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[12][18]

    • Allow the cell to stabilize for 3-5 minutes before recording.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to +10 mV for 200 ms to elicit the peak Ba²⁺ current (IBa). This is repeated every 15 seconds.

    • Record baseline currents for at least 3 minutes to ensure stability.

    • Apply increasing concentrations of (S)-(-)-felodipine (e.g., 1 nM to 10 µM) via the perfusion system, allowing the effect to reach a steady state at each concentration (typically 2-3 minutes).[19]

    • At the end of each experiment, apply a saturating concentration of a known LTCC blocker (e.g., 10 µM Nifedipine) to determine the baseline noise level.[13]

  • Data Analysis:

    • Measure the peak inward current amplitude at each concentration.

    • Normalize the inhibited current to the baseline current before drug application.

    • Plot the normalized current as a function of the (S)-(-)-felodipine concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: (S)-(-)-Felodipine Inhibition of CaV1.2 Current

ParameterValue
Cell LineHEK293 expressing hCaV1.2
Holding Potential-80 mV
Test Potential+10 mV
Charge CarrierBarium (Ba²⁺)
(S)-(-)-Felodipine IC₅₀ ~5 nM
Hill Slope~1.0

digraph "Patch-Clamp Workflow" {
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"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Culture hCaV1.2-HEK293 Cells\non Coverslips"]; "Prepare_Solutions" [label="Prepare External (Ba²⁺) and\nInternal (Cs⁺) Solutions"]; "Setup" [label="Mount Coverslip and Perfuse\nwith External Solution"]; "Form_Seal" [label="Approach Cell and Form\nGiga-Seal (>1 GΩ)"]; "Go_Whole_Cell" [label="Rupture Membrane to Achieve\nWhole-Cell Configuration"]; "Record_Baseline" [label="Record Stable Baseline\nCurrents (IBa)"]; "Apply_Drug" [label="Apply Cumulative Concentrations\nof (S)-(-)-Felodipine"]; "Record_Inhibition" [label="Record Steady-State Inhibition\nat Each Concentration"]; "Analyze" [label="Normalize Data and Fit to\nHill Equation for IC₅₀"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Prepare_Solutions"; "Prepare_Solutions" -> "Setup"; "Setup" -> "Form_Seal"; "Form_Seal" -> "Go_Whole_Cell"; "Go_Whole_Cell" -> "Record_Baseline"; "Record_Baseline" -> "Apply_Drug"; "Apply_Drug" -> "Record_Inhibition" -> "Apply_Drug" [label="Next Conc."]; "Record_Inhibition" -> "Analyze" [label="All Concs. Tested"]; "Analyze" -> "End"; }

Caption: Workflow for whole-cell patch-clamp analysis.

Part 2: High-Throughput Functional Screen via Calcium Flux Assay

Expertise & Experience: While patch-clamp provides unparalleled detail, it is low-throughput. For screening and concentration-response profiling, fluorescence-based assays are highly effective.[20] These assays use indicators like Fluo-4 AM, a cell-permeant dye that becomes fluorescent upon binding to intracellular calcium.[21][22] By depolarizing the cells with a high concentration of potassium (K⁺), we can trigger the opening of CaV1.2 channels and measure the resulting calcium influx. The inhibitory effect of (S)-(-)-felodipine is then quantified as a reduction in the fluorescence signal. This method provides a robust functional readout of channel activity in a format amenable to 96- or 384-well plates.[23]

Experimental Protocol: Fluo-4 AM Calcium Flux Assay
  • Cell Preparation:

    • Use the same hCaV1.2-expressing HEK293 cells as in the patch-clamp experiments.

    • Seed cells into black-walled, clear-bottom 96-well microplates and culture overnight to form a uniform monolayer. The black walls minimize light scatter and well-to-well crosstalk.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading buffer. A typical buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 2-5 µM Fluo-4 AM, and 2.5 mM probenecid.[22][24]

    • Trustworthiness: Probenecid, an organic anion transporter inhibitor, is included to prevent the active extrusion of the de-esterified Fluo-4 dye from the cytoplasm, ensuring a stable and bright signal.[24]

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer.

    • Incubate the plate for 60 minutes at 37°C in the dark.[22]

  • Compound Incubation:

    • Prepare serial dilutions of (S)-(-)-felodipine in an assay buffer (HBSS with 20 mM HEPES).

    • After the dye-loading incubation, gently wash the cells twice with assay buffer to remove excess extracellular dye.

    • Add the different concentrations of (S)-(-)-felodipine to the wells and incubate for 15-20 minutes at room temperature. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Signal Detection:

    • Prepare a depolarizing stimulus solution containing a high concentration of KCl (e.g., 50 mM KCl in HBSS).

    • Place the microplate into a fluorescence plate reader (e.g., a FLIPR or FlexStation) equipped with an automated liquid handling system.

    • Set the reader to excite at ~490 nm and measure emission at ~515 nm.[22]

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Automatically inject the high-K⁺ stimulus solution into each well and continue recording the fluorescence signal for 2-3 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the data: The response in the presence of the compound is expressed as a percentage of the response in the vehicle-treated control wells.

    • Plot the percent inhibition versus the log of the (S)-(-)-felodipine concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Data Presentation: (S)-(-)-Felodipine Inhibition of K⁺-Induced Calcium Influx

ParameterValue
Cell LineHEK293 expressing hCaV1.2
Assay Format96-well microplate
Calcium IndicatorFluo-4 AM
StimulusHigh K⁺ (50 mM)
(S)-(-)-Felodipine IC₅₀ ~15 nM
Z'-factor> 0.6

digraph "Calcium_Flux_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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"Start" -> "Seed_Cells"; "Seed_Cells" -> "Load_Dye"; "Load_Dye" -> "Wash"; "Wash" -> "Add_Compound"; "Add_Compound" -> "Incubate"; "Incubate" -> "Read_Plate"; "Read_Plate" -> "Inject_Stimulus"; "Inject_Stimulus" -> "Record_Signal"; "Record_Signal" -> "Analyze"; "Analyze" -> "End"; }

Caption: Workflow for a fluorescent calcium flux assay.

Part 3: Quantifying Binding Affinity with a Radioligand Assay

Expertise & Experience: To complement functional data, a radioligand binding assay directly measures the interaction between (S)-(-)-felodipine and the LTCC protein. This is typically performed as a competitive binding experiment. Membranes prepared from cells expressing CaV1.2 are incubated with a fixed concentration of a radiolabeled dihydropyridine (the "radioligand"), such as [³H]PN200-110 (isradipine), and increasing concentrations of the unlabeled competitor drug, (S)-(-)-felodipine.[25][26] (S)-(-)-felodipine will compete with the radioligand for the same binding site.[27] By measuring the displacement of the radioactive signal, we can determine the binding affinity (Ki) of (S)-(-)-felodipine for the channel. This provides a direct measure of target engagement.

Experimental Protocol: Competitive Radioligand Binding
  • Membrane Preparation:

    • Grow hCaV1.2-expressing HEK293 cells in large-scale culture.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • Set up assay tubes containing:

      • Binding Buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed, low concentration of radioligand (e.g., 0.1 nM [³H]PN200-110), typically near its Kd value.

      • Increasing concentrations of unlabeled (S)-(-)-felodipine (e.g., 0.1 nM to 10 µM).

      • A fixed amount of membrane protein (e.g., 20-50 µg).

    • Trustworthiness: To determine non-specific binding, include a set of tubes containing a high concentration (e.g., 10 µM) of another unlabeled dihydropyridine, such as nifedipine.

    • Incubate all tubes for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[26]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters will trap the membranes with the bound radioligand while unbound ligand passes through.

    • Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration of (S)-(-)-felodipine by subtracting the non-specific binding (counts in the presence of excess nifedipine) from the total binding.

    • Plot the percent specific binding as a function of the log of the (S)-(-)-felodipine concentration.

    • Fit the data to a one-site competition binding equation to obtain the IC₅₀ value (the concentration of (S)-(-)-felodipine that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: (S)-(-)-Felodipine Binding Affinity for CaV1.2

ParameterValue
Membrane SourceHEK293 expressing hCaV1.2
Radioligand[³H]PN200-110 (0.1 nM)
Non-specific LigandNifedipine (10 µM)
(S)-(-)-Felodipine IC₅₀ ~8 nM
(S)-(-)-Felodipine Ki ~4 nM

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"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Culture" [label="Grow Large-Scale Culture\nof hCaV1.2-HEK293 Cells"]; "Homogenize" [label="Harvest and Homogenize Cells\nto Lyse Them"]; "Centrifuge" [label="Differential Centrifugation\nto Isolate Membranes"]; "Setup_Assay" [label="Set up Assay Tubes:\nMembranes, [³H]Ligand,\n(S)-(-)-Felodipine"]; "Incubate" [label="Incubate to Reach\nBinding Equilibrium"]; "Filter" [label="Rapid Vacuum Filtration\nto Separate Bound/Free"]; "Wash_Filters" [label="Wash Filters with\nIce-Cold Buffer"]; "Count" [label="Scintillation Counting\nto Measure Radioactivity"]; "Analyze" [label="Calculate Specific Binding\nand Determine Ki"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Culture"; "Culture" -> "Homogenize"; "Homogenize" -> "Centrifuge"; "Centrifuge" -> "Setup_Assay"; "Setup_Assay" -> "Incubate"; "Incubate" -> "Filter"; "Filter" -> "Wash_Filters"; "Wash_Filters" -> "Count"; "Count" -> "Analyze"; "Analyze" -> "End"; }

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The comprehensive in vitro characterization of (S)-(-)-felodipine requires a multi-pronged approach that combines direct measurement of channel function, assessment of cellular response, and quantification of target engagement. By integrating data from whole-cell patch-clamp, calcium flux assays, and radioligand binding studies, researchers can build a complete and trustworthy pharmacological profile of this potent enantiomer. This rigorous, evidence-based approach is fundamental to drug discovery and development, ensuring a deep understanding of the molecule's mechanism of action and its interaction with the L-type calcium channel.

References

  • Berridge, M. J., et al. (2012). Calcium signaling in vascular smooth muscle cells: from physiology to pathology. Advances in Experimental Medicine and Biology. [Link]

  • Berjukow, S., et al. (1996). Two stable cell lines for screening of calcium channel blockers. Pflugers Archiv. [Link]

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  • Yarotskyy, V., et al. (2013). Calcicludine Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding. Journal of Biological Chemistry. [Link]

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  • Yoast, R. E., et al. (2023). Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. Cardiovascular Research. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Optically Pure (S)-(-)-Felodipine

Abstract Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris. It is administered as a racemic mixture of (S)- and (R)-enantiomers.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris. It is administered as a racemic mixture of (S)- and (R)-enantiomers. However, the distinct pharmacological and toxicological profiles of individual enantiomers necessitate a thorough characterization of the optically pure forms. This technical guide provides a comprehensive overview of the core physicochemical properties of the pharmacologically more active (S)-(-)-Felodipine. We delve into the critical aspects of its solid-state characteristics, solubility, and spectroscopic properties, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. This document is designed to serve as an authoritative resource, grounding its claims in established scientific literature and providing a robust framework for its analysis.

Introduction: The Imperative of Chiral Purity

Felodipine's therapeutic action stems from its ability to block L-type calcium channels, leading to vasodilation and a reduction in blood pressure. Like many pharmaceuticals, felodipine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-(-)-Felodipine and (R)-(+)-Felodipine. While the racemic mixture is clinically used, studies have indicated that the (S)-enantiomer is the more potent calcium channel blocker.

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have increasingly emphasized the need to characterize single enantiomers.[1][2] This is because enantiomers can exhibit significant differences in their pharmacokinetics, pharmacodynamics, and toxicity. Therefore, a deep understanding of the physicochemical properties of the optically pure (S)-(-)-Felodipine is not merely an academic exercise; it is a critical component of drug development, enabling formulation optimization, ensuring product quality, and enhancing therapeutic efficacy and safety.[1]

This guide will systematically explore the key physicochemical attributes of (S)-(-)-Felodipine, providing both the data and the "why" behind the experimental choices.

Solid-State Characterization: Melting Point and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its stability, dissolution rate, and bioavailability. For (S)-(-)-Felodipine, a thorough analysis of its melting point and potential for polymorphism is a foundational step.

Melting Point Analysis

The melting point is a fundamental indicator of a compound's purity and identity. For racemic felodipine, the melting point is reported to be approximately 142-145°C.[3][4] Literature on the specific melting point of the pure (S)-enantiomer is less common, but it is expected to be distinct from the racemate. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination.

Rationale for using DSC: DSC is preferred over traditional melting point apparatus because it provides more than just a melting temperature. It yields a complete thermal profile, including the enthalpy of fusion (the energy required to melt the solid), which is crucial for polymorphism and solubility studies. It can also detect subtle thermal events that might indicate the presence of impurities or different crystalline forms.[5][6]

Table 1: Thermal Properties of Felodipine

Property Racemic Felodipine Notes
Melting Point ~142-145 °C[3][4] The melting point of the pure (S)-enantiomer may differ and should be determined empirically.

| Thermal Events (DSC) | Endothermic peak at T-onset = 142.2 °C for polymorph I[5] | Provides data on the most stable polymorphic form. |

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same drug can have different physical properties, including solubility and melting point.[5][7] Racemic felodipine is known to exist in at least four polymorphic forms.[5] It is critical to investigate whether (S)-(-)-Felodipine also exhibits polymorphism, as an uncontrolled polymorphic transition can dramatically alter a drug product's performance.

Experimental Protocol: Polymorphic Screening using DSC

  • Sample Preparation: Accurately weigh 2-5 mg of (S)-(-)-Felodipine into an aluminum DSC pan.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Heating Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (crystallization), which may indicate polymorphic transitions.[5]

  • Confirmatory Analysis: Any identified polymorphs should be further characterized using Powder X-Ray Diffraction (PXRD) and spectroscopic methods like FT-IR or Raman spectroscopy.[5][6]

Solubility and Dissociation Constant (pKa)

As a Biopharmaceutics Classification System (BCS) Class II drug, felodipine has low solubility and high permeability.[8] Enhancing its solubility is a key challenge in formulation development.

Aqueous and Solvent Solubility

Racemic felodipine is practically insoluble in water but soluble in organic solvents like DMSO, ethanol, and methanol.[3][9][10][11] The solubility of the (S)-enantiomer is expected to be similar, but must be empirically verified.

Rationale for Solubility Measurement: Solubility data is essential for designing appropriate dosage forms and for developing analytical methods. For instance, knowing the solubility in various organic solvents is crucial for preparing stock solutions for HPLC analysis.[11]

Table 2: Solubility of Racemic Felodipine

Solvent Solubility Source
Water Insoluble / Very low (19.7 mg/L) [4][9]
DMSO ~28-30 mg/mL [3][11]
Ethanol ~20 mg/mL [11]
Methanol Soluble [10]

| Acetone | Soluble |[10] |

Dissociation Constant (pKa)

The pKa value indicates the pH at which a drug is 50% ionized. This is a critical parameter as it influences the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ionized form of a drug is generally more water-soluble but less membrane-permeable.[12][13]

A study using UV-Visible spectrophotometry determined the experimental pKa of felodipine to be approximately 5.07.[12][13] This value is vital for predicting its behavior in the physiological pH range of the gastrointestinal tract.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

  • Principle: The UV absorbance of felodipine is pH-dependent. By measuring the absorbance across a range of pH values, the pKa can be determined from the inflection point of the absorbance vs. pH curve.[12]

  • Reagents: Prepare a series of buffer solutions with pH values ranging from 4.0 to 6.0.

  • Sample Preparation: Prepare a stock solution of (S)-(-)-Felodipine in a suitable organic solvent (e.g., methanol). Prepare working solutions by diluting the stock solution in each buffer to a final concentration of ~20 µg/mL.[12]

  • Measurement: Record the UV spectrum for each working solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (e.g., 364 nm or 381 nm) against the pH of the buffer. The pH at the inflection point of the resulting sigmoidal curve corresponds to the pKa.[12]

Spectroscopic and Chiroptical Properties

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and structure. For chiral molecules like (S)-(-)-Felodipine, chiroptical methods are indispensable for confirming the enantiomeric identity.

Table 3: Spectroscopic Data for Felodipine

Technique Key Features Source
UV/Vis Spectroscopy λmax: 236 nm, 360 nm [11]

| Infrared (IR) Spectroscopy | Strongest absorption at 1750 cm⁻¹ (ester C=O), 2218 cm⁻¹ (cyano group), ~1500 cm⁻¹ (benzene ring), 3431 cm⁻¹ (N-H stretch) |[10] |

Chiroptical Spectroscopy (Circular Dichroism)

While standard spectroscopy confirms the chemical structure, it cannot differentiate between enantiomers. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, making it a definitive tool for:

  • Confirming the absolute configuration (S or R).

  • Determining enantiomeric purity.

Rationale for using CD Spectroscopy: CD spectroscopy is a non-destructive technique that provides direct information about the three-dimensional structure of a chiral molecule in solution. It is highly sensitive to the stereochemistry and is an essential tool for quality control of optically pure APIs.

Enantiomeric Purity and Chiral Separation

Ensuring the enantiomeric purity of (S)-(-)-Felodipine is paramount. The most common and robust method for this is Chiral High-Performance Liquid Chromatography (HPLC).

Rationale for Chiral HPLC: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time.[14][15][16][17] This allows for the precise quantification of each enantiomer in a sample. Common CSPs for dihydropyridines include cellulose derivatives like Chiralcel OJ.[14][15][16]

Experimental Workflow: Chiral HPLC Analysis

The following diagram outlines the logical flow for the separation and analysis of felodipine enantiomers.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis prep1 Dissolve Racemic Felodipine in Mobile Phase to create Standard Solution hplc_system HPLC Instrument: - Isocratic Pump - Autosampler - UV Detector (e.g., 237 nm) prep1->hplc_system Inject prep2 Dissolve (S)-Felodipine Test Sample in Mobile Phase prep2->hplc_system Inject chiral_column Chiral Stationary Phase (e.g., Chiralcel OJ-R) analysis1 Inject Standard: Identify Retention Times for (S) and (R) Peaks hplc_system->analysis1 Acquire Chromatogram mobile_phase Mobile Phase (e.g., 2-propanol:iso-hexane) analysis2 Inject Test Sample: Quantify Peak Areas analysis1->analysis2 analysis3 Calculate Enantiomeric Purity: % (S) = [Area(S) / (Area(S) + Area(R))] x 100 analysis2->analysis3

Caption: Workflow for Chiral Purity Analysis of (S)-Felodipine.

Protocol: Enantioselective HPLC Method

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Cellulose tris(4-methyl benzoate) stationary phase (e.g., Chiralcel OJ-R).[15]

  • Mobile Phase: A mixture of 2-propanol and iso-hexane (e.g., 11:89 v/v).[15] The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 237 nm).[18]

  • System Suitability: Before sample analysis, inject a solution of racemic felodipine to confirm the separation of the two enantiomers and determine their retention times.

  • Analysis: Inject the (S)-(-)-Felodipine sample. The enantiomeric purity is calculated based on the relative peak areas of the (S) and (R) enantiomers.

Conclusion

The physicochemical characterization of optically pure (S)-(-)-Felodipine is a multi-faceted process that is fundamental to modern, science-driven drug development. A comprehensive understanding of its solid-state properties, solubility, pKa, and chiroptical characteristics provides the necessary foundation for creating stable, safe, and effective pharmaceutical products. The protocols and insights detailed in this guide offer a robust framework for researchers to confidently analyze and control the quality of this critical enantiomer, ultimately contributing to better therapeutic outcomes.

References

  • Uematsu, T., et al. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical Chromatography, 7(2), 99-103. [Link]

  • Doyle, E., et al. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 489-495. [Link]

  • Le Guellec, C., et al. (1994). Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 652(1), 55-62. [Link]

  • ResearchGate. (n.d.). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. [Link]

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  • PubChem. (n.d.). Felodipine. [Link]

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  • Pandey, M. M., et al. (2013). Determination of pKa of felodipine using UV–Visible spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 887-890. [Link]

  • Journal of Young Pharmacists. (2011). Enhancement of water solubility of felodipine by preparing solid dispersion using poly-ethylene glycol 6000 and poly-vinyl alcohol. [Link]

  • Pandey, M. M., et al. (2013). Determination of pK(a) of felodipine using UV-Visible spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 887-890. [Link]

  • MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • European Journal of Chemistry. (2019). RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine. [Link]

  • ResearchGate. (n.d.). Polymorphs and solvates of felodipine: Analysis of crystal structures and thermodynamic aspects of sublimation and solubility processes. [Link]

  • ResearchGate. (n.d.). Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. [Link]

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Foundational

An In-depth Technical Guide for the Quantification of (S)-(-)-Felodipine in Plasma using LC-MS/MS

Executive Summary This technical guide provides a comprehensive, field-proven methodology for the stereoselective quantification of (S)-(-)-Felodipine in human plasma using Liquid Chromatography with tandem Mass Spectrom...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the stereoselective quantification of (S)-(-)-Felodipine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Felodipine, a calcium channel blocker used to treat hypertension, is administered as a racemate, but its pharmacological activity resides primarily in the (S)-(-)-enantiomer. Consequently, stereoselective bioanalysis is crucial for accurate pharmacokinetic and pharmacodynamic assessments in drug development and clinical research.[1][2] This document details a robust workflow, from sample preparation to method validation, grounded in established scientific principles and regulatory expectations. The protocols described herein are designed to ensure accuracy, precision, and reliability, adhering to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

Introduction: The Rationale for Stereoselective Analysis

Felodipine is a dihydropyridine calcium antagonist that exerts its antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation.[2][7] It is administered clinically as a racemic mixture of (S)-(-)- and (R)-(+)-enantiomers. However, studies have consistently shown that the (S)-(-)-enantiomer is the pharmacologically active component, exhibiting significantly higher potency than its (R)-(+)-counterpart.

Pharmacokinetic studies have revealed stereoselectivity in the metabolism of felodipine, with the Area Under the Curve (AUC) of the active (S)-enantiomer being substantially higher than that of the (R)-enantiomer after oral administration.[1] This differential metabolism, primarily mediated by the CYP3A4 enzyme system, underscores the necessity of a chiral bioanalytical method.[2][7] Measuring only the total concentration of racemic felodipine can lead to misleading interpretations of dose-response relationships and drug-drug interactions. Therefore, a validated LC-MS/MS method capable of resolving and independently quantifying the (S)-(-)-enantiomer is indispensable for meaningful clinical and preclinical research.

Principle of the Method

This method employs a Liquid-Liquid Extraction (LLE) technique for the efficient isolation of (S)-(-)-Felodipine and a suitable internal standard (IS) from human plasma. The extract is then subjected to chiral High-Performance Liquid Chromatography (HPLC) for the enantioselective separation of (S)-(-)-Felodipine. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity.

Detailed Experimental Protocol

  • Reference Standards: (S)-(-)-Felodipine, (R)-(+)-Felodipine, and a suitable internal standard (e.g., Deuterated Felodipine or a structural analog like Nimodipine).[8][9]

  • Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, Isopropanol, n-Hexane, and Toluene.

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

  • Biological Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant).

  • LC System: A UHPLC or HPLC system capable of delivering precise gradients and stable flow rates (e.g., Shimadzu Nexera, Waters ACQUITY).[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000/5500, Waters Xevo TQ-S).[10]

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-(-)-Felodipine and the Internal Standard in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Calibration Standards & QC Samples: Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range. A typical range might be 0.1 to 20 ng/mL.[11][12] QC samples should be prepared at a minimum of three levels: Low, Medium, and High.

Causality: LLE is chosen over protein precipitation to achieve a cleaner extract, minimizing matrix effects and thereby enhancing the sensitivity and robustness of the assay.[9] Solvents like toluene or a diethyl ether/hexane mixture are effective for extracting felodipine from plasma.[8][9]

  • Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a 2 mL polypropylene tube.

  • Add 25 µL of the Internal Standard working solution to all tubes except the blank. Vortex briefly.

  • Add 1 mL of the extraction solvent (e.g., toluene).

  • Cap and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for injection.

Causality: Chiral separation is the most critical step. Polysaccharide-based chiral stationary phases, such as cellulose tris(4-methyl benzoate), are highly effective for resolving felodipine enantiomers.[8][11] A normal-phase mobile system (e.g., hexane/isopropanol) provides excellent enantioselectivity.

ParameterValue
Column Chiralcel OJ-R (cellulose tris(4-methyl benzoate)) or similar
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 89:11 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Run Time Approx. 8-10 minutes

Causality: ESI in positive mode is highly efficient for ionizing dihydropyridines like felodipine. MRM is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte and the IS.[13][14] The transition m/z 384 > 338 is a characteristic fragmentation for felodipine, corresponding to the neutral loss of an ethanol group.[15]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5500 V
Temperature 500°C
Collision Gas (CAD) Set according to manufacturer's recommendation (e.g., 9 psi)

MRM Transitions and Compound Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)
(S)-(-)-Felodipine 384.0338.21506025
Internal Standard Analyte-SpecificAnalyte-Specific150OptimizedOptimized
(DP = Declustering Potential, CE = Collision Energy. These values must be optimized for the specific instrument used.)

Method Validation

The developed method must be rigorously validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[3][4][6]

Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of (S)-(-)-Felodipine and the IS.

Analyze calibration curves on at least three separate days. The curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Analyze QC samples at low, medium, and high concentrations on three different days (n=6 at each level per day).

  • Precision: The coefficient of variation (%CV) should not exceed 15%.

  • Accuracy: The mean concentration should be within ±15% of the nominal value.

  • Recovery: Compare the peak area of extracted samples to that of post-extraction spiked samples at three QC levels.

  • Matrix Effect: Compare the peak area of post-extraction spiked samples to that of pure solutions. The %CV of the matrix factor across different plasma lots should be ≤15%.

Assess the stability of (S)-(-)-Felodipine in plasma under various conditions:

  • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the expected sample handling time.

  • Long-Term Stability: Under frozen storage conditions (-20°C or -80°C) for a period exceeding the study duration.

  • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Summary of Typical Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% of nominal (80-120% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Stability Deviation within ±15% of nominal concentration

Visualization of Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (Toluene) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chiral_LC Chiral LC Separation Inject->Chiral_LC ESI ESI+ Ionization Chiral_LC->ESI MRM MRM Detection ESI->MRM Integrate Peak Integration MRM->Integrate Cal_Curve Calibration Curve Generation Integrate->Cal_Curve Quantify Quantify Concentration Cal_Curve->Quantify Report Final Report Quantify->Report

Caption: End-to-end workflow for (S)-(-)-Felodipine quantification.

G cluster_core cluster_foundational cluster_sample_prep Reliable_Result Reliable & Trustworthy Quantitative Result Accuracy Accuracy Accuracy->Reliable_Result Precision Precision Precision->Reliable_Result Selectivity Selectivity Selectivity->Reliable_Result Linearity Linearity & Range Selectivity->Linearity Stability Stability Stability->Reliable_Result Linearity->Reliable_Result Matrix_Effect Matrix Effect Matrix_Effect->Accuracy Recovery Recovery Recovery->Accuracy

Caption: Interdependencies of method validation parameters.

Conclusion

The LC-MS/MS method detailed in this guide provides a robust, sensitive, and selective approach for the quantification of (S)-(-)-Felodipine in human plasma. By combining efficient liquid-liquid extraction with state-of-the-art chiral chromatography and tandem mass spectrometry, this protocol enables the generation of high-quality bioanalytical data essential for pharmacokinetic assessments. Rigorous adherence to the validation principles outlined ensures that the method is reliable and compliant with international regulatory standards, making it a cornerstone for any clinical or preclinical study involving felodipine.

References

  • Bäumler, M., et al. (1993). Stereoselective pharmacokinetics of oral felodipine and nitrendipine in healthy subjects: correlation with nifedipine pharmacokinetics. European Journal of Clinical Pharmacology, 44(2), 163-9. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Ueno, K., et al. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical Chromatography, 7(2), 99-103. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Lindmark, B., et al. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 489-95. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). [Link]

  • Bioanalytical method validation emea | PPTX. (n.d.). [Link]

  • Kruszewski, A. M., & Rola, R. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry | Request PDF. (n.d.). [Link]

  • Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS ASMS 2014 TP497. (n.d.). [Link]

  • Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry | Request PDF. (n.d.). [Link]

  • Hanke, N., et al. (2020). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 12(10), 954. [Link]

  • Quantitative Determination of the Calcium Channel Antagonists Amlodipine, Lercanidipine, Nitrendipine, Felodipine, and Lacidipine in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. (n.d.). [Link]

  • Determination of felodipine in biological fluids. (2019). Hepato-Gastroenterology, 66(3). [Link]

  • Zhang, Y., et al. (2016). A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma. Journal of Chromatography B, 1021, 220-226. [Link]

  • Use of Supercritical Fluid Extraction for Sample Preparation of Sustained-Release Felodipine Tablets. (1994). Journal of Pharmaceutical Sciences, 83(11), 1537-42. [Link]

  • Clinical Pharmacology of Felodipine. (2021). Clinical Pharmacology & Biopharmaceutics, 10(4). [Link]

  • Blychert, E., et al. (1990). A Population Study of the Pharmacokinetics of Felodipine. British Journal of Clinical Pharmacology, 30(1), 15-24. [Link]

  • Uno, T., et al. (1991). Determination of felodipine and its metabolites in plasma using capillary gas chromatography with electron-capture detection and their identification by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 237-46. [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. (2024). [Link]

  • Sherwood, C. A., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(3), 1579–1583. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: (S)-(-)-Felodipine for In Vitro Vascular Smooth Muscle Relaxation Assays

< For: Researchers, scientists, and drug development professionals in cardiovascular pharmacology. Introduction: The Significance of Vasodilation and the Role of (S)-(-)-Felodipine The regulation of vascular smooth muscl...

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals in cardiovascular pharmacology.

Introduction: The Significance of Vasodilation and the Role of (S)-(-)-Felodipine

The regulation of vascular smooth muscle tone is a cornerstone of cardiovascular homeostasis. Aberrant vasoconstriction is a hallmark of hypertension, a major risk factor for heart disease, stroke, and kidney failure.[1][2] Consequently, the study of vasorelaxant agents is of paramount importance in the development of novel antihypertensive therapies. (S)-(-)-Felodipine, the pharmacologically active S-enantiomer of felodipine, is a potent dihydropyridine calcium channel blocker.[3][4] Its primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle cells.[3][5][6] This blockade of calcium entry leads to a decrease in intracellular calcium concentration, preventing the activation of myosin light-chain kinase and subsequent muscle contraction, ultimately resulting in vasodilation.[5]

In vitro studies have demonstrated that felodipine exhibits high selectivity for vascular tissue over cardiac tissue, making it a valuable tool for investigating vascular reactivity.[3][7][8] The isolated organ bath technique, utilizing arterial rings from animal models such as the rat, is a classic and robust method for characterizing the pharmacological effects of vasoactive compounds.[9][10][11][12] This application note provides a detailed, field-proven protocol for assessing the vasorelaxant properties of (S)-(-)-Felodipine using isolated rat aortic rings. The described methodology ensures a self-validating system through the inclusion of viability checks and standardized procedures, allowing for the generation of reliable and reproducible concentration-response data.

Mechanism of Action: (S)-(-)-Felodipine-Induced Vasorelaxation

Vascular smooth muscle contraction is initiated by an increase in cytosolic calcium (Ca²⁺). This influx of Ca²⁺ primarily occurs through voltage-gated L-type calcium channels in the cell membrane. Once inside the cell, Ca²⁺ binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments, which results in muscle contraction and vasoconstriction.[5]

(S)-(-)-Felodipine, as a dihydropyridine calcium channel blocker, selectively targets and blocks these L-type calcium channels.[3][4][5] By inhibiting the influx of extracellular Ca²⁺, it reduces the availability of intracellular Ca²⁺ for binding to calmodulin. This, in turn, prevents the activation of MLCK and the subsequent phosphorylation of the myosin light chain, leading to the relaxation of the vascular smooth muscle and vasodilation.[5]

Felodipine_Mechanism cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Ca²⁺ L_type->Ca_int Relaxation Relaxation L_type->Relaxation Promotes Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin Binds MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin Light Chain Contraction Contraction Myosin_LC_P->Contraction Leads to Felodipine (S)-(-)-Felodipine Felodipine->L_type Blocks

Caption: Signaling pathway of (S)-(-)-Felodipine in vascular smooth muscle cells.

Experimental Protocol: In Vitro Vascular Smooth Muscle Relaxation Assay

This protocol details the steps for isolating rat thoracic aortic rings and assessing the vasorelaxant effects of (S)-(-)-Felodipine using an organ bath system.[9][10][11]

Materials and Reagents
Material/Reagent Supplier Notes
(S)-(-)-FelodipineSigma-AldrichPrepare stock solutions in DMSO.
Phenylephrine HydrochlorideSigma-AldrichUsed as a vasoconstrictor.
Acetylcholine ChlorideSigma-AldrichTo assess endothelium integrity.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichVehicle for (S)-(-)-Felodipine.
Krebs-Henseleit SolutionSee Table 2 for composition.Prepare fresh daily.
Male Wistar Rats (250-300g)Charles River LaboratoriesAcclimatize for at least one week.
Organ Bath SystemDMT, Radnoti, etc.With isometric force transducers.
Data Acquisition SystemADInstruments PowerLab, etc.For recording tension changes.
Dissection ToolsFine scissors, forceps, etc.Standard surgical instruments.
Carbogen Gas (95% O₂ / 5% CO₂)AirgasFor oxygenating the Krebs solution.

Table 1: Key materials and reagents for the vascular relaxation assay.

Preparation of Krebs-Henseleit Solution
Component Concentration (mM) Amount for 1L (g)
NaCl118.06.9
KCl4.70.35
CaCl₂·2H₂O2.50.37
MgSO₄·7H₂O1.20.29
KH₂PO₄1.20.16
NaHCO₃25.02.1
Glucose11.12.0

Table 2: Composition of Krebs-Henseleit Solution. Dissolve in deionized water and adjust pH to 7.4 by bubbling with carbogen gas.

Step-by-Step Methodology

1. Isolation of Rat Thoracic Aorta: a. Euthanize the rat using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). b. Make a midline incision in the chest to expose the thoracic cavity. c. Carefully excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit solution.[13][14] d. Under a dissecting microscope, remove the surrounding connective and adipose tissue. e. Cut the aorta into rings of approximately 2-3 mm in length.[9]

2. Mounting the Aortic Rings: a. Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9][12] b. Suspend the rings between two L-shaped stainless-steel hooks. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer. c. Gradually increase the resting tension of the aortic rings to 1.5-2.0 g and allow them to equilibrate for 60-90 minutes. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

3. Viability and Endothelium Integrity Check: a. After equilibration, contract the aortic rings by adding 60 mM KCl to the organ bath. This depolarization-induced contraction confirms the viability of the smooth muscle. b. Wash the rings with fresh Krebs-Henseleit solution until the tension returns to baseline. c. Pre-contract the rings with a submaximal concentration of phenylephrine (typically 1 µM).[15][16] d. Once a stable contraction plateau is reached, add acetylcholine (10 µM) to assess the integrity of the endothelium. A relaxation of more than 80% indicates an intact endothelium.[17] Rings that do not meet this criterion may be excluded or used for endothelium-denuded studies. e. Wash the rings thoroughly to remove all drugs and allow the tension to return to baseline.

4. (S)-(-)-Felodipine Concentration-Response Curve: a. Re-contract the aortic rings with 1 µM phenylephrine. b. Once a stable contraction is achieved, add cumulative concentrations of (S)-(-)-Felodipine (e.g., 1 nM to 10 µM) to the organ bath at regular intervals. c. Allow the relaxation response to stabilize after each addition before adding the next concentration. d. A parallel control experiment should be conducted using the vehicle (DMSO) to account for any solvent effects.

Experimental_Workflow A 1. Aorta Isolation (Male Wistar Rat) B 2. Cut into 2-3 mm Rings A->B C 3. Mount in Organ Bath (37°C, Carbogen) B->C D 4. Equilibration (1.5-2.0 g tension, 60-90 min) C->D E 5. Viability Check (60 mM KCl) D->E F 6. Pre-contraction (1 µM Phenylephrine) E->F After Washout G 7. Endothelium Integrity Check (10 µM Acetylcholine) F->G H 8. Washout G->H I 9. Re-establish Pre-contraction (1 µM Phenylephrine) H->I J 10. Cumulative Addition of (S)-(-)-Felodipine I->J K 11. Record Relaxation J->K L 12. Data Analysis (EC₅₀ Calculation) K->L

Caption: Experimental workflow for the vascular smooth muscle relaxation assay.

Data Analysis and Expected Results

The relaxation induced by (S)-(-)-Felodipine is expressed as a percentage of the pre-contraction induced by phenylephrine. The data from individual experiments are then used to construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the (S)-(-)-Felodipine concentration.

A sigmoidal curve is typically fitted to the data using a non-linear regression analysis (e.g., the Hill equation) to determine the EC₅₀ value (the concentration of (S)-(-)-Felodipine that produces 50% of the maximal relaxation).[18][19]

Equation for Percentage Relaxation: % Relaxation = [(Initial Contraction - Tension after Felodipine) / Initial Contraction] x 100

Parameter Description Typical Value Range
Pre-contraction Stable tension induced by 1 µM Phenylephrine.1.0 - 2.5 g
Endothelial Relaxation Relaxation induced by 10 µM Acetylcholine.> 80%
(S)-(-)-Felodipine EC₅₀ Half-maximal effective concentration for relaxation.1 - 10 nM
Maximal Relaxation Maximum percentage of relaxation achieved.~100%

Table 3: Expected parameters and typical value ranges for the assay.

The potency of (S)-(-)-Felodipine is indicated by its low EC₅₀ value.[20] The steepness of the dose-response curve provides insights into the mechanism of action.[20]

Troubleshooting and Best Practices

  • Tissue Viability: Ensure the Krebs-Henseleit solution is freshly prepared and continuously oxygenated. Handle the aortic rings gently to avoid damage.

  • Endothelial Integrity: Careful removal of connective tissue is crucial. Excessive handling can damage the endothelium.

  • Drug Solubility: Prepare fresh stock solutions of (S)-(-)-Felodipine in DMSO. The final concentration of DMSO in the organ bath should not exceed 0.1% to avoid solvent-induced effects.

  • Reproducibility: Maintain consistent experimental conditions (temperature, pH, tension) across all experiments. Use aortic rings from the same region of the aorta for comparative studies.

Conclusion

This application note provides a comprehensive and robust protocol for evaluating the vasorelaxant effects of (S)-(-)-Felodipine in vitro. By adhering to the detailed methodology, researchers can obtain reliable and reproducible data on the potency and efficacy of this important cardiovascular drug. The use of an isolated organ bath system with rat aortic rings offers a physiologically relevant model for studying vascular smooth muscle pharmacology and is an essential tool in the preclinical assessment of potential antihypertensive agents.

References

  • Isolation of rat aortic endothelial cells by primary explant techniques and their phenotypic modulation by defined substrata. PubMed. Available at: [Link]

  • Felodipine. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Felodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. Available at: [Link]

  • What is the mechanism of Felodipine? Patsnap Synapse. Available at: [Link]

  • The Rat Aortic Ring Assay for In Vitro Study of Angiogenesis. ResearchGate. Available at: [Link]

  • Pharmacology of Felodipine ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available at: [Link]

  • Isolation and culture of rat aortic endothelial cells in vitro: A novel approach without collagenase digestion. PubMed. Available at: [Link]

  • Phenylephrine Decreases Vascular Tension in Goat Arteries in Specific Circumstances. PLOS One. Available at: [Link]

  • From rat aorta to resistance arteries: measuring vascular contractility. REPROCELL. Available at: [Link]

  • Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. ResearchGate. Available at: [Link]

  • Effects of felodipine on vascular smooth muscle in comparison with nifedipine. PubMed. Available at: [Link]

  • Phenylephrine induced contraction: Significance and symbolism. Head topics. Available at: [Link]

  • Vascular Reactivity Protocol (Organ Bath): How to test endothelial integrity? ResearchGate. Available at: [Link]

  • Alterations in phenylephrine-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension. PMC - PubMed Central. Available at: [Link]

  • Mathematical modeling improves EC50 estimations from classical dose–response curves. Diva-portal.org. Available at: [Link]

  • What is the mechanism of Phenylephrine Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Dose response curves of vasorelaxants: computerized calculation of combination effects using the example of nicorandil. Krause und Pachernegg. Available at: [Link]

  • Effect of Phenylephrine on Cerebrovascular Regulation: A Translational Perspective. AHA Journals. Available at: [Link]

  • Tissue Organ Bath. DMT. Available at: [Link]

  • Organ bath. Wikipedia. Available at: [Link]

  • EC50. Wikipedia. Available at: [Link]

  • Dose response curve with the mean EC50 for compounds. ResearchGate. Available at: [Link]

  • Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance. PMC - PubMed Central. Available at: [Link]

  • About felodipine. NHS. Available at: [Link]

  • Vascular selectivity of felodipine. PubMed. Available at: [Link]

  • Vascular selectivity of felodipine: experimental pharmacology. PubMed. Available at: [Link]

  • Felodipine: MedlinePlus Drug Information. MedlinePlus. Available at: [Link]

  • Felodipine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]

  • Common questions about felodipine. NHS. Available at: [Link]

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  • Felodipine Sensitivity in Vivo and in Vitro of Activation Pathways in Vascular Smooth Muscles. PubMed. Available at: [Link]

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Application

Patch clamp electrophysiology studies using (S)-(-)-Felodipine on isolated cardiomyocytes

An Application Guide for the Electrophysiological Characterization of (S)-(-)-Felodipine on Isolated Cardiomyocytes This document provides a detailed technical guide and experimental protocol for investigating the effect...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Electrophysiological Characterization of (S)-(-)-Felodipine on Isolated Cardiomyocytes

This document provides a detailed technical guide and experimental protocol for investigating the effects of (S)-(-)-Felodipine, a potent L-type calcium channel antagonist, on isolated adult ventricular cardiomyocytes using the whole-cell patch clamp technique. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of electrophysiology.

Scientific Introduction: Targeting Cardiac L-type Calcium Channels

The L-type calcium channel (LTCC), predominantly the Cav1.2 isoform in the ventricle, is fundamental to cardiac function. Upon membrane depolarization during an action potential, these channels open, permitting an influx of Ca2+ into the cardiomyocyte.[1] This influx, known as the L-type Ca2+ current (ICa,L), is the critical trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, the process that ultimately initiates myofilament contraction.[1] Given their central role, LTCCs are a major target for cardiovascular therapeutics.

Felodipine is a long-acting calcium channel blocker of the dihydropyridine (DHP) class, widely used in the management of hypertension.[2][3] It functions by binding to the LTCC, stabilizing the channel in an inactive state and thereby preventing Ca2+ influx.[3][4] This leads to the relaxation of vascular smooth muscle, reducing peripheral resistance and lowering blood pressure.[5] Commercially available felodipine is a racemic mixture of (S)- and (R)-enantiomers. The (S)-(-)-Felodipine enantiomer is established as the pharmacologically more potent isomer. Therefore, studying the specific enantiomer provides a more precise understanding of the drug-target interaction.

Patch clamp electrophysiology is the gold-standard method for studying ion channel function and pharmacology with high fidelity.[6] The whole-cell voltage-clamp configuration, in particular, allows for the precise control of the cell membrane potential while measuring the resultant ionic currents, making it the ideal technique to quantify the inhibitory effects of (S)-(-)-Felodipine on ICa,L.[7]

Mechanism of Action: State-Dependent Blockade

(S)-(-)-Felodipine exhibits a high affinity for the L-type calcium channel, particularly when the channel is in depolarized (inactivated) states.[4][8] This voltage-dependent blockade is a hallmark of dihydropyridine antagonists. The drug accesses its binding site within the channel pore, sterically hindering the flow of calcium ions. This interaction effectively reduces the amplitude of ICa,L during the cardiac action potential, modulating excitation-contraction coupling.

Ca_ext Ca²⁺ (Extracellular) LTCC L-Type Calcium Channel (Caᵥ1.2) Ca_ext->LTCC Depolarization (Action Potential) Ca_int Ca²⁺ (Intracellular) LTCC->Ca_int I_Ca,L Influx Block Channel Blockade Felodipine (S)-(-)-Felodipine Felodipine->LTCC

Caption: Mechanism of (S)-(-)-Felodipine on the L-type calcium channel.

Comprehensive Experimental Protocols

This section details the necessary protocols, from cell isolation to electrophysiological recording and drug application.

Protocol I: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established Langendorff-free and Langendorff-based enzymatic digestion methods for adult rodents (e.g., rat, mouse).[9][10][11] High-quality, calcium-tolerant, rod-shaped cells are critical for successful patch clamp experiments.

A. Reagents & Solutions:

  • Perfusion Buffer (Ca2+-free): Krebs-Henseleit bicarbonate (KHB) buffer or Tyrode's solution without CaCl2. Must be warmed to 37°C and bubbled with 95% O2 / 5% CO2.[11][12]

  • Enzyme Solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (optional, ~0.05 mg/mL). The optimal concentration must be empirically determined for each enzyme batch.

  • Stop Solution: Perfusion buffer supplemented with 10% Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA) to inactivate the enzymes.[10]

  • Calcium Re-introduction Buffers: A series of buffers with gradually increasing CaCl2 concentrations (e.g., 25 µM, 100 µM, 500 µM, 1.25 mM).

B. Step-by-Step Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., with sodium pentobarbital) and administer heparin (e.g., 1000 U/mL) via intraperitoneal injection to prevent clotting.[9][13]

  • Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Perfusion Buffer to arrest contraction.

  • Aortic Cannulation: Cannulate the aorta onto a Langendorff apparatus perfusion needle, avoiding the introduction of air bubbles. Secure the aorta with a suture.[7][12]

  • Retrograde Perfusion: Begin retrograde perfusion with warm, oxygenated Perfusion Buffer (Ca2+-free) for ~5 minutes to clear the heart of blood. The heart should appear pale.

  • Enzymatic Digestion: Switch the perfusion to the warm, oxygenated Enzyme Solution. Perfuse for 15-25 minutes. The heart will become flaccid and swollen, indicating successful digestion.[10][13]

  • Tissue Dissociation: Remove the heart from the cannula, trim away the atria, and transfer the ventricular tissue to a petri dish containing Stop Solution. Gently tease the tissue apart with fine forceps. Pipette the cell suspension up and down with a wide-bore pipette to release individual cells.[13]

  • Filtration & Calcium Re-introduction: Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.[13] Centrifuge the cells at low speed (~20-30 x g) for 3 minutes.[13] Discard the supernatant and gently resuspend the cell pellet in the first calcium re-introduction buffer. Repeat this process, increasing the calcium concentration stepwise every 5-10 minutes until a final physiological concentration (~1.25-1.8 mM) is reached.

  • Cell Viability Check: Assess the cells under a microscope. A high yield of viable cells will be characterized by a high percentage (>70-80%) of rod-shaped cells with clear striations and sharp edges.[9]

Protocol II: Whole-Cell Voltage Clamp of ICa,L

A. Reagents & Solutions:

  • External (Bath) Solution (in mM): 135 TEA-Cl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. The use of TEA (tetraethylammonium) helps to block voltage-gated potassium channels.

  • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 20 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH. Cesium (Cs+) is used as the primary cation to block most potassium currents from the inside.[7] EGTA is a calcium chelator used to control intracellular calcium concentration.

B. Step-by-Step Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries. Fire-polish the tips to a final resistance of 2-4 MΩ when filled with the internal solution.[7]

  • Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope and allow them to settle for 10-15 minutes.

  • Achieving a Giga-seal: Lower the pipette towards a healthy, rod-shaped cardiomyocyte. Apply slight positive pressure to the pipette to keep the tip clean. Once the tip touches the cell membrane, release the pressure. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[14]

  • Establishing Whole-Cell Configuration: Apply a brief, sharp pulse of suction to rupture the membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell interior.[7] This is confirmed by the sudden appearance of the membrane capacitance transient.

  • Cell Dialysis: Allow the cell to dialyze with the pipette solution for 5-10 minutes before starting recordings to ensure stable conditions.

  • Voltage-Clamp Protocol for ICa,L:

    • Set the holding potential to -80 mV.

    • To inactivate fast sodium channels (INa) and T-type calcium channels, apply a 50-100 ms depolarizing pre-pulse to -40 mV.[7]

    • Immediately following the pre-pulse, apply a series of depolarizing test pulses (e.g., 300 ms duration) from -40 mV to +60 mV in 10 mV increments.[7]

    • The peak inward current observed during these test pulses is predominantly ICa,L. The current-voltage (I-V) relationship typically shows a peak around +10 mV.[15]

Protocol III: Pharmacological Study with (S)-(-)-Felodipine
  • Drug Preparation: Prepare a high-concentration stock solution of (S)-(-)-Felodipine (e.g., 10 mM) in a suitable solvent like DMSO. Make fresh serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).

  • Control Recording: Once a stable ICa,L is recorded, establish a baseline by repeatedly pulsing at the voltage that elicits the peak current (e.g., +10 mV) every 10-15 seconds. Record a stable baseline for at least 3-5 minutes.

  • Drug Application: Perfuse the recording chamber with the external solution containing the lowest concentration of (S)-(-)-Felodipine. Continue recording until the inhibitory effect reaches a steady state (typically 3-5 minutes).

  • Dose-Response: Wash out the drug with the control external solution. Once the current has recovered, apply the next, higher concentration. Repeat this process for all desired concentrations to construct a dose-response curve.

Experimental Workflow

The entire process, from cell preparation to final data analysis, follows a systematic workflow to ensure reproducibility and accuracy.

A Cardiomyocyte Isolation (Langendorff Perfusion) B Cell Viability & Quality Control (Microscopy) A->B Yields C Whole-Cell Patch Clamp (Giga-seal Formation) B->C Select Healthy Cells D I_Ca,L Recording (Voltage-Clamp Protocol) C->D Rupture Membrane E Establish Stable Baseline D->E Confirm Stability F Drug Application (S)-(-)-Felodipine Perfusion) E->F Cumulative Doses G Steady-State Inhibition Recording F->G Reach Equilibrium G->F Next Concentration H Data Analysis (Peak Current Measurement) G->H Measure Amplitude I Dose-Response Curve & IC₅₀ Calculation H->I Fit to Hill Equation

Caption: Experimental workflow for patch clamp analysis of (S)-(-)-Felodipine.

Data Analysis and Expected Results

A. Data Analysis:

  • Current Measurement: For each recorded trace, measure the peak inward current amplitude relative to the holding current.

  • Normalization: For each cell, normalize the peak current recorded in the presence of the drug to the baseline (control) current. Calculate the percentage of inhibition: % Inhibition = (1 - (Idrug / Icontrol)) * 100.

  • Dose-Response Curve: Plot the mean % Inhibition against the logarithm of the (S)-(-)-Felodipine concentration.

  • IC50 Calculation: Fit the dose-response data to the four-parameter Hill equation to determine the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to block 50% of the current.

B. Expected Quantitative Data: (S)-(-)-Felodipine is a highly potent blocker of cardiac L-type calcium channels. Based on published data, the expected IC50 value is in the nanomolar range. The table below summarizes expected results from a typical dose-response experiment.

(S)-(-)-Felodipine Conc. (nM)Mean ICa,L (% of Control)% Inhibition (Mean ± SEM)
0 (Control)1000 ± 0
195.24.8 ± 1.5
1080.519.5 ± 3.1
3061.338.7 ± 4.5
60 50.8 49.2 ± 5.0
10035.164.9 ± 4.2
30015.484.6 ± 3.3
1000 (1 µM)5.894.2 ± 2.1
Expected IC50 ~60 nM

Note: These are representative values. Actual results may vary depending on experimental conditions, cell type (species), and holding potential. The potency of felodipine is known to increase with membrane depolarization.[8]

References

  • Tian, X., et al. (2020). Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield. STAR Protocols. Available at: [Link]

  • Tilly, S. & Sharma, S. (2024). Felodipine. StatPearls. Available at: [Link]

  • Takahashi, K., et al. (1998). Selectivity of Felodipine for Depolarized Ventricular Myocytes: A Study at the Single-Cell Level. Japanese Journal of Pharmacology. Available at: [Link]

  • Tian, X., et al. (2020). Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield. ResearchGate. Available at: [Link]

  • Louch, W. E., et al. (2017). Experimental protocol for adult mouse ventricular cardiomyocyte isolation. Figshare. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Felodipine? Patsnap Synapse. Available at: [Link]

  • Engle, S. L., et al. (2020). Isolation, Transfection, and Long-Term Culture of Adult Mouse and Rat Cardiomyocytes. Jove. Available at: [Link]

  • Kao, R. L. Isolation of Ventricular Myocytes from Adult Rat. University of South Alabama. Available at: [Link]

  • National Center for Biotechnology Information. (2026). Felodipine. PubChem Compound Summary. Available at: [Link]

  • Trautwein, W., & Hescheler, J. (1997). Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes. The Journal of Physiology. Available at: [Link]

  • Crumb, W. J., et al. (2021). A modern automated patch-clamp approach for high throughput electrophysiology recordings in native cardiomyocytes. Scientific Reports. Available at: [Link]

  • Wahler, G. M. Whole-Cell Voltage Clamping of Isolated Heart Cells. University of South Alabama. Available at: [Link]

  • Medsimplified. (2024). Pharmacology of Felodipine. YouTube. Available at: [Link]

  • Law, M., & Boisseranc, B. (2000). Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. Journal of Human Hypertension. Available at: [Link]

  • Lemoine, M. D., et al. (2020). Isolation of High Quality Murine Atrial and Ventricular Myocytes for Simultaneous Measurements of Ca2+ Transients and L-Type Calcium Current. Journal of Visualized Experiments. Available at: [Link]

  • Scientifica. Patch Clamp Protocol. Scientifica. Available at: [Link]

  • Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology. Available at: [Link]

  • Molecular Devices. Patch Clamp Electrophysiology. Molecular Devices. Available at: [Link]

Sources

Method

Application Notes and Protocols for Investigating (S)-(-)-Felodipine in Animal Models of Pulmonary Hypertension

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of (S)-(-)-Felodipine for pulmonary hypertension (P...

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of (S)-(-)-Felodipine for pulmonary hypertension (PH). This document provides a detailed guide to utilizing established animal models of PH, administering (S)-(-)-Felodipine, and evaluating its efficacy through a multi-faceted approach, ensuring scientific integrity and logical experimental design.

Scientific Rationale and Background

Pulmonary hypertension is a devastating disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death[1]. A key pathological feature is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), contributing to vascular remodeling and increased pulmonary vascular resistance[2]. Calcium (Ca2+) signaling plays a central role in both the contraction and proliferation of PASMCs[2]. (S)-(-)-Felodipine, the more potent enantiomer of the dihydropyridine calcium channel blocker felodipine, targets L-type voltage-gated calcium channels, which are crucial for Ca2+ influx into these cells[3][]. By inhibiting these channels, (S)-(-)-Felodipine is hypothesized to induce vasodilation and inhibit the proliferative processes that drive the progression of pulmonary hypertension.

This guide details the use of two robust and widely accepted rodent models of PH—the monocrotaline (MCT) and the Sugen/Hypoxia (SuHx) models—to test this hypothesis. The MCT model is valued for its simplicity and reproducibility in inducing PH, while the SuHx model more closely mimics the complex angio-obliterative lesions seen in severe human pulmonary arterial hypertension (PAH)[5][6].

Experimental Workflow Overview

The following diagram outlines the general experimental workflow for evaluating the efficacy of (S)-(-)-Felodipine in animal models of pulmonary hypertension.

Experimental Workflow cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Efficacy Evaluation Animal Acclimatization Animal Acclimatization PH Model Induction Monocrotaline (MCT) Injection or Sugen/Hypoxia (SuHx) Protocol Animal Acclimatization->PH Model Induction Treatment Initiation Initiate (S)-(-)-Felodipine or Vehicle Treatment PH Model Induction->Treatment Initiation Daily Dosing Daily Administration (e.g., IP or Oral Gavage) Treatment Initiation->Daily Dosing Hemodynamic Assessment Right Heart Catheterization (RVSP Measurement) Daily Dosing->Hemodynamic Assessment Terminal Experiments Echocardiography Non-invasive Cardiac Function Assessment Histopathology Lung and Heart Tissue Analysis

Caption: Experimental workflow for PH model induction, treatment, and evaluation.

Detailed Protocols

Animal Models of Pulmonary Hypertension

Two primary rat models are recommended for their clinical relevance and established protocols.

3.1.1. Monocrotaline (MCT)-Induced Pulmonary Hypertension in Wistar Rats

This model is characterized by endothelial damage and subsequent smooth muscle cell proliferation, leading to pulmonary vascular remodeling[1][7].

  • Protocol:

    • Acclimatize male Wistar rats (200-250 g) for at least one week under standard laboratory conditions.

    • Prepare a 60 mg/mL solution of monocrotaline (MCT) in sterile 1N HCl, neutralize with 1N NaOH, and dilute to the final concentration with sterile saline.

    • Administer a single subcutaneous injection of MCT (60 mg/kg body weight)[5].

    • Monitor the animals daily for clinical signs of distress. Pulmonary hypertension typically develops over 3-4 weeks.

3.1.2. Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Sprague Dawley Rats

This "two-hit" model results in severe, angio-obliterative PH that more closely resembles the human disease pathology[6][8].

  • Protocol:

    • Acclimatize male Sprague Dawley rats (200-250 g) for at least one week.

    • Administer a single subcutaneous injection of Sugen 5416 (SU5416) at 20 mg/kg body weight[3][6]. SU5416 should be dissolved in a vehicle of DMSO, with the final solution containing 0.5% carboxymethylcellulose and 0.5% Tween 80.

    • Immediately following the injection, place the rats in a hypoxic environment (10% O2) for 3 weeks[3][8].

    • After 3 weeks of hypoxia, return the rats to normoxic conditions (room air) for an additional 2-5 weeks to allow for the development of severe PH.

Preparation and Administration of (S)-(-)-Felodipine

Given that (S)-(-)-Felodipine is the more potent enantiomer, a dose adjustment from the racemic mixture is warranted. A study using racemic felodipine at 5 mg/kg intraperitoneally in the MCT rat model showed efficacy[9]. Therefore, a starting dose of 2.5 mg/kg for (S)-(-)-Felodipine is a scientifically sound starting point for dose-response studies.

  • Preparation of Dosing Solution (for Intraperitoneal Injection):

    • (S)-(-)-Felodipine is poorly soluble in water. A suitable vehicle is a mixture of polyethylene glycol 400 (PEG 400) and sterile saline[5].

    • To prepare a 2.5 mg/mL solution, dissolve 25 mg of (S)-(-)-Felodipine in 5 mL of PEG 400.

    • Gently warm and sonicate the mixture to ensure complete dissolution.

    • Add 5 mL of sterile saline to the solution and mix thoroughly to achieve a final vehicle composition of 50% PEG 400 in saline.

    • Prepare the vehicle control solution using the same procedure without the active compound.

  • Administration Protocol:

    • Route: Intraperitoneal (IP) injection is recommended for consistent bioavailability. Oral gavage is an alternative, though bioavailability may be lower and more variable[10].

    • Dosage: Begin with 2.5 mg/kg body weight, administered once daily.

    • Timing: For the MCT model, treatment can be initiated 7 days post-MCT injection and continued for 2-3 weeks. In the SuHx model, treatment can commence upon return to normoxia and continue for the duration of the experiment.

Efficacy Evaluation: A Multi-Parametric Approach

A comprehensive assessment of therapeutic efficacy requires a combination of hemodynamic, functional, and structural evaluations.

Hemodynamic Assessment: Right Heart Catheterization

This is the gold standard for measuring pulmonary artery pressure.

  • Protocol:

    • At the study endpoint, anesthetize the rat (e.g., with isoflurane).

    • Perform a right heart catheterization via the jugular vein to measure the right ventricular systolic pressure (RVSP) using a pressure transducer[11].

    • A significant reduction in RVSP in the (S)-(-)-Felodipine-treated group compared to the vehicle-treated group indicates a positive therapeutic effect.

Non-Invasive Cardiac Function Assessment: Echocardiography

Echocardiography allows for the longitudinal assessment of right ventricular function.

  • Key Parameters:

    • Tricuspid Annular Plane Systolic Excursion (TAPSE): A measure of right ventricular longitudinal systolic function[12][13].

    • Right Ventricular Fractional Area Change (RVFAC): An indicator of right ventricular systolic function[14].

    • Right Ventricular Free Wall Thickness (RVFWT): An index of right ventricular hypertrophy[14].

    • Pulmonary Artery Acceleration Time to Ejection Time Ratio (PAT/PET): An indirect measure of pulmonary artery pressure[11].

  • Protocol:

    • Perform echocardiography at baseline, mid-treatment, and at the study endpoint using a high-frequency ultrasound system.

    • Anesthetize the animals lightly to maintain a stable heart rate.

    • Acquire images from the parasternal long-axis and short-axis views to measure the parameters listed above[9][12].

Histopathological Analysis: Assessing Structural Changes

Histopathology provides crucial insights into the effects of (S)-(-)-Felodipine on pulmonary vascular remodeling and right ventricular hypertrophy.

  • Protocol:

    • Following hemodynamic measurements, euthanize the animals and carefully excise the heart and lungs.

    • Right Ventricular Hypertrophy (Fulton Index): Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh each component separately and calculate the Fulton Index (RV / (LV+S))[11]. A lower index in the treated group suggests attenuation of right ventricular hypertrophy.

    • Pulmonary Vascular Remodeling:

      • Perfuse the lungs with saline followed by 4% paraformaldehyde.

      • Embed the lung tissue in paraffin and prepare 5 µm sections.

      • Perform Hematoxylin and Eosin (H&E) staining to visualize the overall lung architecture and vascular morphology[15][16].

      • Quantify the medial wall thickness of small pulmonary arteries (50-100 µm in diameter) to assess vascular remodeling[16]. A reduction in wall thickness in the treated group indicates a positive anti-remodeling effect.

Data Presentation and Interpretation

Summarize quantitative data in tables for clear comparison between treatment and control groups.

Table 1: Summary of Expected Efficacy Endpoints

ParameterExpected Outcome in Vehicle-Treated PH ModelExpected Outcome in (S)-(-)-Felodipine-Treated PH Model
Hemodynamics
Right Ventricular Systolic Pressure (RVSP)Significantly IncreasedSignificantly Decreased
Echocardiography
TAPSESignificantly DecreasedSignificantly Increased
RVFACSignificantly DecreasedSignificantly Increased
RVFWTSignificantly IncreasedSignificantly Decreased
PAT/PET RatioSignificantly DecreasedSignificantly Increased
Histopathology
Fulton Index (RV/[LV+S])Significantly IncreasedSignificantly Decreased
Pulmonary Artery Medial Wall ThicknessSignificantly IncreasedSignificantly Decreased

Signaling Pathway and Mechanism of Action

The therapeutic effect of (S)-(-)-Felodipine in pulmonary hypertension is primarily mediated by its action on L-type calcium channels in pulmonary artery smooth muscle cells.

Mechanism of Action cluster_0 Pathophysiological State in PH cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcomes Depolarization Membrane Depolarization L_type_Ca_Channel_Open L-type Ca2+ Channel Opening Depolarization->L_type_Ca_Channel_Open Ca_Influx Increased Intracellular [Ca2+] L_type_Ca_Channel_Open->Ca_Influx Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Proliferation PASMC Proliferation Ca_Influx->Proliferation Vasodilation Vasodilation Reduced_Proliferation Reduced PASMC Proliferation S_Felodipine (S)-(-)-Felodipine L_type_Ca_Channel_Blocked L-type Ca2+ Channel Blockade S_Felodipine->L_type_Ca_Channel_Blocked L_type_Ca_Channel_Blocked->Ca_Influx Inhibits Amelioration Amelioration of Pulmonary Hypertension Vasodilation->Amelioration Reduced_Proliferation->Amelioration

Caption: Mechanism of (S)-(-)-Felodipine in ameliorating pulmonary hypertension.

References

  • Bikou, O., & Sassi, Y. (2024). The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure. Methods in Molecular Biology, 2803, 163-172. [Link]

  • Blychert, E., et al. (1993). The pharmacokinetics of felodipine in 140 subjects. Journal of Hypertension, 11(1), 81-87.
  • Chen, J., et al. (2001). [The effect and mechanism of felodipine on monocrotaline induced pulmonary hypertension in rats]. Zhonghua Jie He He Hu Xi Za Zhi, 24(9), 534-537.
  • Eriksson, U. G., et al. (1991). Pharmacokinetics of the enantiomers of felodipine in the dog after oral and intravenous administration of a pseudoracemic mixture. Xenobiotica, 21(1), 75-84.
  • Galiè, N., et al. (2016). 2015 ESC/ERS Guidelines for the diagnosis and treatment of pulmonary hypertension. European Heart Journal, 37(1), 67-119.
  • Gomez-Arroyo, J., et al. (2012). The monocrotaline model of pulmonary hypertension in perspective. American Journal of Physiology-Lung Cellular and Molecular Physiology, 302(4), L363-L369.
  • Haddad, F., et al. (2021). Echocardiographic assessment of right ventricular function in experimental pulmonary hypertension. Journal of the American Society of Echocardiography, 34(3), 260-272.
  • Rosas, P. C., et al. (2022). Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension. Journal of Visualized Experiments, (188), e64541.
  • Schwenke, D. O., et al. (2009). Monocrotaline-induced pulmonary hypertension in Wistar rats. Current Protocols in Pharmacology, Chapter 5, Unit 5.56.
  • Stenmark, K. R., et al. (2012). The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up. American Journal of Physiology-Lung Cellular and Molecular Physiology, 302(11), L1183-L1194.
  • Tello, K., et al. (2020). Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension. Scientific Reports, 10(1), 1-12.
  • Thenappan, T., et al. (2018). Pulmonary arterial hypertension: pathogenesis and clinical management. BMJ, 360, j5492.
  • Videbaek, L. M., et al. (1995). Time course of action of amlodipine and felodipine in the rat is most rapid in small arteries. European Journal of Pharmacology, 274(1-3), 109-115.
  • Wang, Z., et al. (2019). Histological and immunohistochemical evaluation of lung sections in PAH models and normal rats. Experimental and Therapeutic Medicine, 18(5), 3735-3742.
  • Pacifici, G. M. (2022). Clinical Pharmacology of Felodipine. International Journal of Clinical Pharmacology & Toxicology, 1(1), 1-10.
  • Yu, J., et al. (2017). Remodeling of rat pulmonary artery induced by chronic smoking exposure. Oncotarget, 8(52), 89961.
  • Yuan, J. X., et al. (2011). New mechanisms of pulmonary arterial hypertension: role of Ca2+ signaling. American Journal of Physiology-Lung Cellular and Molecular Physiology, 301(5), L615-L631.
  • Bäärnhielm, C., et al. (1986). In vivo pharmacokinetics of felodipine predicted from in vitro studies in rat, dog and man. Acta Pharmacologica et Toxicologica, 59(2), 113-122.

Sources

Application

Application Notes &amp; Protocols: Investigating the Effect of (S)-(-)-Felodipine on Vascular Calcification In Vitro

Introduction: The Challenge of Vascular Calcification and a Potential Therapeutic Avenue Vascular calcification, the deposition of calcium phosphate crystals in the vessel wall, is a significant contributor to cardiovasc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Vascular Calcification and a Potential Therapeutic Avenue

Vascular calcification, the deposition of calcium phosphate crystals in the vessel wall, is a significant contributor to cardiovascular morbidity and mortality.[1][2] Once considered a passive, degenerative process, it is now recognized as an active, cell-mediated phenomenon akin to bone formation.[3][4] A key event in this process is the osteogenic differentiation of vascular smooth muscle cells (VSMCs), which lose their contractile characteristics and adopt an osteoblast-like phenotype.[4][5] This transition is orchestrated by the upregulation of key transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix, which in turn drive the expression of bone-related proteins.[6][7][8]

(S)-(-)-Felodipine, a dihydropyridine calcium channel blocker, is primarily used for the management of hypertension.[9] Its mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation.[9][10] Interestingly, L-type calcium channel blockers have also been shown to prevent vascular calcification, suggesting a potential therapeutic role beyond blood pressure control.[11] This has led to the hypothesis that (S)-(-)-Felodipine may mitigate vascular calcification by interfering with the osteogenic reprogramming of VSMCs.

These application notes provide a comprehensive set of protocols to investigate the in vitro effects of (S)-(-)-Felodipine on vascular calcification. The methodologies detailed below will enable researchers to induce and quantify VSMC calcification, and to probe the molecular mechanisms by which (S)-(-)-Felodipine may exert its protective effects.

Experimental Workflow Overview

The following diagram illustrates the overall experimental workflow for investigating the effect of (S)-(-)-Felodipine on vascular calcification in vitro.

G cluster_0 Phase 1: Cell Culture & Calcification Induction cluster_1 Phase 2: Assessment of Calcification cluster_2 Phase 3: Mechanistic Analysis A Isolate and Culture Primary VSMCs B Induce Calcification (e.g., high phosphate) A->B C Treat with (S)-(-)-Felodipine (Dose-Response) B->C D Alizarin Red S Staining (Qualitative & Quantitative) C->D E Calcium Content Assay C->E F Alkaline Phosphatase (ALP) Activity Assay C->F G Western Blot for Runx2 & Osterix C->G H qRT-PCR for Osteogenic Marker Genes C->H

Caption: Experimental workflow for in vitro analysis.

PART 1: In Vitro Model of Vascular Smooth Muscle Cell (VSMC) Calcification

A robust and reproducible in vitro model is fundamental to studying vascular calcification. The most common approach involves inducing an osteogenic phenotype in cultured VSMCs.[5][12]

Isolation and Culture of Primary Vascular Smooth Muscle Cells

Primary VSMCs are preferred for these studies as they more closely mimic the in vivo cellular environment compared to immortalized cell lines. Human aortic or coronary artery smooth muscle cells (HAoSMCs or HCASMCs) are widely used.[5][13]

Protocol 1: VSMC Culture

  • Initiation of Culture: Thaw cryopreserved primary human VSMCs (e.g., HCASMCs) in a 37°C water bath.[14] Transfer the cells to a T75 flask containing pre-warmed Smooth Muscle Cell Growth Medium (e.g., Medium 231 with supplements).[13]

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.[13] Change the medium every 2-3 days until the culture reaches approximately 90% confluency.[13]

  • Subculturing: When confluent, wash the cells with Phosphate-Buffered Saline (PBS), and detach them using a trypsin-EDTA solution.[13] Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture vessels for experiments. For calcification studies, VSMCs between passages 4 and 8 are typically recommended.[14]

Induction of VSMC Calcification

Elevated phosphate levels are a key driver of VSMC calcification in vitro, mimicking the hyperphosphatemia often seen in patients with chronic kidney disease.[15]

Protocol 2: Induction of Calcification

  • Cell Seeding: Seed VSMCs in multi-well plates at a density that will result in a confluent monolayer at the start of the calcification induction.

  • Calcification Medium: Prepare a calcification medium by supplementing the basal culture medium (e.g., DMEM) with elevated concentrations of phosphate. A final phosphate concentration of 1.9 mM to 3 mM is commonly used to induce calcification.[13][16]

  • Induction: Once the cells are confluent, replace the growth medium with the calcification medium. Culture the cells for a period of 7 to 21 days, with the medium changed every 2-3 days.[12]

  • (S)-(-)-Felodipine Treatment: For experimental groups, supplement the calcification medium with varying concentrations of (S)-(-)-Felodipine. A dose-response study is recommended to determine the optimal concentration. A vehicle control (e.g., DMSO) should be included.

PART 2: Assessment of Vascular Calcification

Several assays can be employed to quantify the extent of calcification in the VSMC cultures.

Alizarin Red S Staining

Alizarin Red S is a dye that specifically binds to calcium deposits, forming a red-orange complex.[17][18] This allows for both qualitative visualization and quantitative analysis of calcification.

Protocol 3: Alizarin Red S Staining

  • Fixation: After the calcification induction period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.[18][19]

  • Staining: Wash the fixed cells with deionized water and stain with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[18][20]

  • Washing: Gently wash the cells with deionized water to remove excess stain.[18]

  • Visualization: Visualize the stained calcium deposits using a bright-field microscope.

  • Quantification: To quantify the calcification, destain the cells using 10% acetic acid or 10% cetylpyridinium chloride.[18] Transfer the extracted stain to a 96-well plate and measure the absorbance at 405-550 nm.[18]

Calcium Content Assay

A more direct quantification of calcium deposition can be achieved using a colorimetric calcium assay kit.

Protocol 4: Calcium Content Assay

  • Cell Lysis: After the treatment period, wash the cells with PBS and lyse them according to the manufacturer's protocol of a commercially available calcium assay kit.[21]

  • Assay Procedure: In a 96-well plate, combine the cell lysate with the chromogenic reagent provided in the kit. This reagent forms a colored complex with calcium.

  • Measurement: Measure the absorbance at the recommended wavelength (typically around 575 nm) using a microplate reader.

  • Quantification: Determine the calcium concentration in the samples by comparing the absorbance values to a standard curve generated with known calcium concentrations.[21] Normalize the calcium content to the total protein concentration of the cell lysate.

Treatment GroupCalcium Content (µg/mg protein)Fold Change vs. Control
Control (Normal Medium)Baseline1.0
Calcification Medium (Vehicle)High>10
Calcification Medium + (S)-(-)-Felodipine (Low Dose)Intermediate5-10
Calcification Medium + (S)-(-)-Felodipine (High Dose)Low<5
Table 1: Representative Data for Calcium Content Assay.
Alkaline Phosphatase (ALP) Activity Assay

Alkaline phosphatase is an enzyme that is upregulated during osteogenic differentiation and plays a role in mineralization.[22][23] Measuring its activity serves as an early marker of VSMC osteogenic transdifferentiation.

Protocol 5: Alkaline Phosphatase Activity Assay

  • Cell Lysis: Lyse the treated VSMCs using a suitable lysis buffer.

  • Assay: Use a commercially available ALP activity assay kit. The principle of these assays is typically the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which produces a yellow color.[22]

  • Measurement: Measure the absorbance at 405 nm at multiple time points to determine the reaction rate.

  • Quantification: Calculate the ALP activity based on a standard curve and normalize to the total protein concentration.[23]

PART 3: Mechanistic Investigation of (S)-(-)-Felodipine's Action

To understand how (S)-(-)-Felodipine may inhibit vascular calcification, it is crucial to examine its effects on the key molecular players in the osteogenic pathway.

Signaling Pathway of VSMC Osteogenic Differentiation

The osteogenic differentiation of VSMCs is a complex process involving multiple signaling pathways. A simplified representation of the core pathway is shown below.

G cluster_0 Pro-Calcific Stimuli cluster_1 Key Transcription Factors cluster_2 Osteogenic Markers & Calcification A High Phosphate B Runx2 A->B C Osterix B->C D Alkaline Phosphatase (ALP) C->D E Osteocalcin (OCN) C->E F Vascular Calcification D->F E->F

Caption: Core signaling pathway in VSMC calcification.

Western Blot Analysis of Runx2 and Osterix

Western blotting can be used to determine the protein expression levels of the master osteogenic transcription factors, Runx2 and Osterix.

Protocol 6: Western Blotting

  • Protein Extraction: Extract total protein from the treated VSMCs using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Runx2 and Osterix.[24] After washing, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[24]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Treatment GroupRelative Runx2 ExpressionRelative Osterix Expression
Control1.01.0
Calcification Medium (Vehicle)5.24.8
Calcification Medium + (S)-(-)-Felodipine2.11.9
Table 2: Representative Data for Western Blot Analysis.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the potential of (S)-(-)-Felodipine to mitigate vascular calcification in an in vitro setting. By combining robust methods for inducing and quantifying calcification with detailed mechanistic analyses, researchers can gain valuable insights into the therapeutic potential of this calcium channel blocker in the context of cardiovascular disease. The presented workflow is designed to be adaptable, allowing for further exploration of other signaling pathways and molecular targets that may be involved in the protective effects of (S)-(-)-Felodipine.

References

  • Giachelli, C. M. (2004). Vascular Calcification: In Vitro Models under the Magnifying Glass. PMC - PubMed Central. [Link]

  • Crouthamel, M. H., et al. (2013). In Vitro Models of Cardiovascular Calcification. MDPI. [Link]

  • Kovacs, T., et al. (2024). In Vitro Models of Cardiovascular Calcification. PubMed. [Link]

  • Persiani, E., et al. (2023). Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. STAR Protocols. [Link]

  • Voelkl, J., et al. (2019). Research Models for Studying Vascular Calcification. MDPI. [Link]

  • Ceci, M., et al. (2022). Vascular Calcification: In Vitro Models under the Magnifying Glass. Iris-ARPI. [Link]

  • Sun, Y., et al. (2012). Smooth Muscle Cell-Specific Runx2 Deficiency Inhibits Vascular Calcification. PMC - NIH. [Link]

  • Cai, A., et al. (2021). Runx2 (Runt-Related Transcription Factor 2) Links the DNA Damage Response to Osteogenic Reprogramming and Apoptosis of Vascular Smooth Muscle Cells. American Heart Association Journals. [Link]

  • Villa-Bellosta, R., & Sorribas, V. (2013). Critical Parameters of the In Vitro Method of Vascular Smooth Muscle Cell Calcification. PLOS ONE. [Link]

  • Villa-Bellosta, R., & O'Neill, W. C. (2014). Regulation of vascular smooth muscle cell calcification by extracellular pyrophosphate homeostasis: synergistic modulation by cyclic AMP and hyperphosphatemia. American Journal of Physiology-Cell Physiology. [Link]

  • Aikawa, E., et al. (2020). Exploring molecular profiles of calcification in aortic vascular smooth muscle cells and aortic valvular interstitial cells. NIH. [Link]

  • Villa-Bellosta, R., & Hamczyk, M. R. (2015). Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay. Springer Protocols. [Link]

  • Li, Y., et al. (2023). L-type calcium ion channel-mediated activation of autophagy in vascular smooth muscle cells via thonningianin A (TA) alleviates vascular calcification in type 2 diabetes mellitus. PubMed. [Link]

  • Persiani, E., et al. (2023). Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. ResearchGate. [Link]

  • Sun, Y., et al. (2015). Transcriptional Programming in Arteriosclerotic Disease: A Multifaceted Function of the Runt-related Transcription Factor 2 (Runx2). PubMed Central. [Link]

  • Shioi, A., et al. (2002). Induction of Bone-Type Alkaline Phosphatase in Human Vascular Smooth Muscle Cells. Circulation Research. [Link]

  • Persiani, E., et al. (2023). Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. PubMed. [Link]

  • Unknown. (n.d.). Alkaline Phosphatase activity of VSMCs. The ALP activity was measured... ResearchGate. [Link]

  • ScienCell Research Laboratories. (n.d.). Calcium Assay (CA). ScienCell Research Laboratories. [Link]

  • Sun, Y., et al. (2016). Runx2 deletion in smooth muscle cells inhibits vascular osteochondrogenesis and calcification but not atherosclerotic lesion formation. Cardiovascular Research. [Link]

  • van Varik, B. J., et al. (2021). The Role of Vascular Smooth Muscle Cells in Arterial Remodeling: Focus on Calcification-Related Processes. MDPI. [Link]

  • Kapustin, A. N., et al. (2015). Runx2 Expression in Smooth Muscle Cells is Required for Arterial Medial Calcification in Mice. PMC - NIH. [Link]

  • Unknown. (n.d.). Alizarin Red S Staining Protocol For Calcium: Novaultra Special Stain Kits | PDF. Scribd. [Link]

  • Assay Genie. (n.d.). Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. Assay Genie. [Link]

  • Kim, S., et al. (2012). Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program. Journal of Biological Chemistry. [Link]

  • Mason, R. P., et al. (2005). Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers. PMC - NIH. [Link]

  • Voelkl, J., et al. (2018). Inhibition of Phosphate-Induced Vascular Smooth Muscle Cell Osteo-/Chondrogenic Signaling and Calcification by Bafilomycin A1 and Methylamine. Cellular Physiology and Biochemistry. [Link]

  • University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. University of Chicago. [Link]

  • IHC WORLD. (2024). Alizarin Red S Staining Protocol for Calcium. IHC WORLD. [Link]

  • Shioi, A., et al. (2002). Induction of Bone-Type Alkaline Phosphatase in Human Vascular Smooth Muscle Cells. Circulation Research. [Link]

  • Cai, A., et al. (2021). Runx2 (Runt-Related Transcription Factor 2) Links the DNA Damage Response to Osteogenic Reprogramming and Apoptosis of Vascular Smooth Muscle Cells. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Puchtler, H., & Meloan, S. N. (2023). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. International Journal of Molecular Sciences. [Link]

  • Sperelakis, N. (1995). Regulation of L-type calcium channels of vascular smooth muscle cells. Journal of Molecular and Cellular Cardiology. [Link]

  • Singh, T., & Tadi, P. (2024). Felodipine. StatPearls - NCBI Bookshelf. [Link]

  • Paloian, N. J., & Giachelli, C. M. (2014). Vascular Calcification: Mechanisms of Vascular Smooth Muscle Cell Calcification. PMC - NIH. [Link]

  • Ljung, B. (1985). Vascular selectivity of felodipine. PubMed. [Link]

  • Medsimplified. (2024). Pharmacology of Felodipine ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Nakano, Y., et al. (2015). Azelnidipine inhibits Msx2-dependent osteogenic differentiation and matrix mineralization of vascular smooth muscle cells. PubMed. [Link]

  • Unknown. (n.d.). Western blot results of osteogenic associated proteins. (A) Relative... ResearchGate. [Link]

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Method

Probing Calcium Homeostasis: (S)-(-)-Felodipine as a Precision Tool for L-Type Calcium Channel Research

Authored by: A Senior Application Scientist Introduction: The Central Role of Calcium Signaling and L-Type Channels Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Central Role of Calcium Signaling and L-Type Channels

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ concentration is paramount for cellular function. Voltage-gated calcium channels (VGCCs) are key regulators of Ca²⁺ influx from the extracellular space in response to membrane depolarization.[1] Among the different types of VGCCs, the L-type calcium channels (LTCCs), particularly the CaV1.2 isoform, are fundamental in cardiovascular physiology and are primary targets for the treatment of hypertension.[1][2] The influx of Ca²⁺ through these channels triggers the contraction of vascular smooth muscle cells.[2][3][4] Therefore, specific blockers of these channels are invaluable tools for both therapeutic intervention and basic research into Ca²⁺ signaling pathways.

(S)-(-)-Felodipine, a member of the dihydropyridine class of calcium channel blockers, has emerged as a highly selective and potent tool for the specific interrogation of L-type calcium channel function.[2][5] Its high affinity for the inactivated state of the channel provides a voltage-dependent block, allowing researchers to dissect the role of LTCCs in various cellular contexts.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (S)-(-)-Felodipine as a tool compound, complete with detailed protocols and experimental considerations.

Pharmacological Profile of (S)-(-)-Felodipine

(S)-(-)-Felodipine is the more active enantiomer of the racemic mixture, Felodipine. It functions by binding to the α1 subunit of L-type calcium channels, stabilizing them in an inactive conformation and thereby preventing Ca²⁺ influx.[1][3]

Key Attributes:

  • High Potency: (S)-(-)-Felodipine induces relaxation of precontracted porcine coronary artery segments with an EC₅₀ of 0.15 nM, demonstrating its potent vasodilatory effects.[6][7]

  • Exceptional Selectivity: It exhibits remarkable selectivity for L-type calcium channels over N-, R-, and P/Q-type channels.[6][7] Furthermore, it displays a high degree of vascular selectivity, preferentially inhibiting L-type calcium channels in vascular smooth muscle over those in cardiac tissue.[2][8][9][10] This property minimizes direct cardiac effects, such as negative inotropy, at concentrations effective for vasodilation.[2]

  • Established Research Use: As a well-characterized compound, (S)-(-)-Felodipine provides a reliable and reproducible means to investigate the physiological and pathophysiological roles of L-type calcium channels.

The following diagram illustrates the mechanism of action of (S)-(-)-Felodipine in a vascular smooth muscle cell.

Felodipine_Mechanism cluster_membrane Cell Membrane extracellular Extracellular Space (High Ca²⁺) intracellular Intracellular Space (Low Ca²⁺) LTCC_open L-Type Ca²⁺ Channel (Open State) LTCC_blocked L-Type Ca²⁺ Channel (Inactive State) Ca_influx Ca²⁺ Influx LTCC_open->Ca_influx Vasodilation Vasodilation LTCC_blocked->Vasodilation Leads to Felodipine (S)-(-)-Felodipine Felodipine->LTCC_blocked Depolarization Membrane Depolarization Depolarization->LTCC_open Activates Contraction Muscle Contraction Ca_influx->Contraction

Caption: Mechanism of (S)-(-)-Felodipine action on L-type calcium channels.

Compound Specifications and Handling

Proper handling and storage of (S)-(-)-Felodipine are crucial for maintaining its activity and ensuring experimental reproducibility.

PropertyValueSource
Chemical Name 5-O-ethyl 3-O-methyl (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[11]
Molecular Formula C₁₈H₁₉Cl₂NO₄[11]
Molecular Weight 384.25 g/mol
CAS Number 119945-59-4[11]
Appearance Crystalline solid[12]
Purity ≥98%
Solubility DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~20 mg/mL[6][12]
Storage Store as a solid at -20°C for ≥ 4 years.[6][12]

Stock Solution Preparation:

For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent.

  • Solvent Choice: Use anhydrous DMSO for preparing high-concentration stock solutions (e.g., 10-50 mM).

  • Procedure: To prepare a 10 mM stock solution, dissolve 3.84 mg of (S)-(-)-Felodipine in 1 mL of DMSO. Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Working Solution Preparation:

Dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Due to the poor aqueous solubility of felodipine, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.[12] Aqueous solutions are not recommended for storage for more than one day.[12]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay

This protocol describes a fluorescence-based assay to measure the inhibitory effect of (S)-(-)-Felodipine on L-type calcium channel-mediated Ca²⁺ influx in a suitable cell line (e.g., HEK293 cells stably expressing CaV1.2, or primary vascular smooth muscle cells).[1]

Materials:

  • (S)-(-)-Felodipine

  • Cell line expressing L-type calcium channels

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)[13]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • High-potassium depolarizing solution (e.g., HBSS with 50-90 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or fluorescence microscope

Workflow Diagram:

Calcium_Imaging_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and grow to confluence. B 2. Dye Loading Incubate cells with a Ca²⁺ indicator (e.g., Fluo-4 AM). A->B C 3. Compound Incubation Pre-incubate cells with varying concentrations of (S)-(-)-Felodipine or vehicle control. B->C D 4. Baseline Fluorescence Measure baseline fluorescence. C->D E 5. Depolarization & Measurement Add high-K⁺ solution to induce depolarization and immediately measure fluorescence changes. D->E F 6. Data Analysis Calculate the change in fluorescence and determine IC₅₀. E->F

Caption: Workflow for a typical in vitro calcium imaging experiment.

Step-by-Step Procedure:

  • Cell Culture: Seed cells at an appropriate density in a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: a. Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) in HBSS. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization. b. Aspirate the culture medium from the wells and wash once with HBSS. c. Add the loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation and Incubation: a. Prepare serial dilutions of the (S)-(-)-Felodipine stock solution in HBSS to achieve the desired final concentrations. Remember to prepare a vehicle control (e.g., 0.1% DMSO in HBSS). b. After incubation, gently wash the cells twice with HBSS to remove excess dye. c. Add the (S)-(-)-Felodipine dilutions or vehicle control to the respective wells and incubate for 10-20 minutes at room temperature.

  • Fluorescence Measurement: a. Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for kinetic reads. b. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4). c. Record a stable baseline fluorescence for 1-2 minutes. d. Using an automated injector if available, add the high-potassium depolarizing solution to all wells to stimulate Ca²⁺ influx through L-type calcium channels. e. Continue to record the fluorescence signal for an additional 3-5 minutes to capture the peak response.

  • Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after depolarization. b. Normalize the response to the vehicle control. c. Plot the normalized response against the logarithm of the (S)-(-)-Felodipine concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Patch-Clamp Electrophysiology

Patch-clamp is the gold-standard technique for the direct measurement of ion channel currents.[1][14][15] This protocol provides a general outline for a whole-cell voltage-clamp experiment to characterize the inhibitory effects of (S)-(-)-Felodipine on L-type Ca²⁺ currents.[16][17]

Materials:

  • Isolated cells (e.g., primary cardiomyocytes, vascular smooth muscle cells, or a cell line expressing the target channel)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular (bath) solution containing Ba²⁺ or Ca²⁺ as the charge carrier

  • Intracellular (pipette) solution

  • (S)-(-)-Felodipine

Step-by-Step Procedure:

  • Cell Preparation: Isolate single cells and plate them on glass coverslips at a low density suitable for patching.

  • Solution Preparation:

    • Extracellular Solution (example): 110 mM BaCl₂, 10 mM HEPES, 10 mM TEA-Cl, 10 mM Glucose (pH adjusted to 7.4 with CsOH). Ba²⁺ is often used instead of Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation.

    • Intracellular Solution (example): 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH adjusted to 7.2 with CsOH).

  • Pipette Pulling and Filling: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording: a. Obtain a giga-ohm seal on a single, healthy-looking cell. b. Rupture the membrane to achieve the whole-cell configuration. c. Hold the cell at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state. d. Apply depolarizing voltage steps (e.g., to 0 mV or +10 mV for 200 ms) to elicit inward L-type currents. e. After recording a stable baseline current, perfuse the bath with the extracellular solution containing (S)-(-)-Felodipine at the desired concentration. f. Continue to apply the voltage-step protocol and record the current until a steady-state block is achieved.

  • Data Analysis: a. Measure the peak inward current before and after the application of (S)-(-)-Felodipine. b. Calculate the percentage of current inhibition. c. To determine the IC₅₀, repeat the experiment with a range of (S)-(-)-Felodipine concentrations and plot the percent inhibition against the drug concentration.

Protocol 3: Cell Viability/Cytotoxicity Assay

When studying cellular pathways beyond acute Ca²⁺ signaling, especially with prolonged incubation times or at higher concentrations, it is crucial to assess the potential cytotoxic effects of (S)-(-)-Felodipine.

Materials:

  • Cell line of interest

  • (S)-(-)-Felodipine

  • 96-well clear microplate

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader (absorbance, fluorescence, or luminescence)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a range of (S)-(-)-Felodipine concentrations (including concentrations used in the primary assay) and a vehicle control. Include a positive control for cytotoxicity (e.g., staurosporine or doxorubicin).

  • Incubation: Incubate the cells for the same duration as your primary experiment (e.g., 24, 48, or 72 hours). A recent study showed that felodipine at concentrations of 10-50 µM can inhibit the proliferation of lung cancer cell lines.[18]

  • Viability Measurement: a. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 1-4 hours for MTT). c. Read the plate using the appropriate detection method (e.g., absorbance at 570 nm for MTT).

  • Data Analysis: a. Normalize the data to the vehicle-treated cells (representing 100% viability). b. Plot cell viability (%) against the concentration of (S)-(-)-Felodipine to identify any concentration-dependent cytotoxicity.

Conclusion and Best Practices

(S)-(-)-Felodipine is a powerful and selective tool for elucidating the role of L-type calcium channels in cellular signaling. Its high potency and vascular selectivity make it an ideal choice for a wide range of in vitro and in vivo studies. For reliable and reproducible results, researchers should adhere to the following best practices:

  • Confirm Channel Expression: Before initiating studies, confirm the expression of L-type calcium channels in your experimental model using techniques like qPCR or Western blotting.[1]

  • Perform Dose-Response Curves: Always perform a full dose-response curve to determine the optimal concentration (IC₅₀) for your specific cell type and experimental conditions.[1]

  • Use Appropriate Controls: Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated samples) in all experiments.

  • Monitor for Cytotoxicity: For experiments involving long incubation times, assess cell viability to ensure that the observed effects are due to specific channel blockade and not off-target toxicity.

  • Consider Drug Interactions: Be aware that (S)-(-)-Felodipine is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme.[5][19][20] This is particularly important for in vivo studies or experiments using primary hepatocytes.

By employing the protocols and considerations outlined in this guide, researchers can confidently utilize (S)-(-)-Felodipine to advance our understanding of the critical role of calcium signaling in health and disease.

References

  • Bio-Techne. (n.d.). Felodipine (2960) by Tocris. Retrieved from [Link]

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  • Yasmeen, F., & Siddiqui, W. A. (2024). Felodipine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

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  • Bird, G. S., et al. (2023). A Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. Function (Oxford, England), 4(6), zqad054. Retrieved from [Link]

  • Singh, I., et al. (2022). Appraisal of Felodipine Nanocrystals for Solubility Enhancement and Pharmacodynamic Parameters on Cadmium Chloride Induced Hypertension in Rats. Current Drug Delivery, 19(6), 646–657. Retrieved from [Link]

  • Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology, 7(2), 99–110. Retrieved from [Link]

  • Kistamas, K., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 12, 764245. Retrieved from [Link]

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  • Bird, G. S., et al. (2025). L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. Function. Retrieved from [Link]

  • Sahu, B. P., & Das, M. K. (2014). Preparation and in vitro/in vivo evaluation of felodipine nanosuspension. European journal of drug metabolism and pharmacokinetics, 39(3), 183–193. Retrieved from [Link]

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Application

Application Notes and Protocols for High-Throughput Screening Assays Utilizing (S)-(-)-Felodipine

Introduction: The Significance of (S)-(-)-Felodipine in L-Type Calcium Channel Modulation (S)-(-)-Felodipine is the pharmacologically active S-enantiomer of Felodipine, a potent member of the dihydropyridine class of cal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-(-)-Felodipine in L-Type Calcium Channel Modulation

(S)-(-)-Felodipine is the pharmacologically active S-enantiomer of Felodipine, a potent member of the dihydropyridine class of calcium channel blockers.[1][2] Its primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels (Ca V 1.2), which are pivotal in regulating cardiovascular function.[3] By blocking the influx of calcium ions into vascular smooth muscle cells, (S)-(-)-Felodipine induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[4][3][5] This high degree of vascular selectivity makes it an important therapeutic agent for hypertension and stable angina.[1][4][3]

In the realm of drug discovery, (S)-(-)-Felodipine serves as a crucial reference compound for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of L-type calcium channels. Its well-characterized potency and mechanism of action provide a benchmark for validating assay performance and for characterizing newly identified compounds. These application notes provide detailed protocols for two robust HTS methodologies suitable for identifying and characterizing L-type calcium channel blockers, using (S)-(-)-Felodipine as a control.

Part 1: Fluorescence-Based Calcium Influx Assay

This assay offers a high-throughput, cost-effective method for primary screening of large compound libraries. It relies on the use of calcium-sensitive fluorescent dyes to detect changes in intracellular calcium concentration following channel activation.[6][7][8]

Scientific Rationale

The core principle of this assay is the measurement of calcium influx through L-type calcium channels in a cellular context.[7][8] In a resting state, intracellular calcium levels are kept low. Upon depolarization of the cell membrane (e.g., with a high concentration of potassium chloride), voltage-gated calcium channels open, allowing an influx of calcium from the extracellular medium. This influx is detected by a fluorescent indicator pre-loaded into the cells, resulting in an increase in fluorescence intensity.[6] L-type calcium channel blockers, like (S)-(-)-Felodipine, will inhibit this depolarization-induced calcium influx, thus attenuating the fluorescent signal.

Experimental Workflow

G cluster_prep Plate Preparation cluster_loading Assay Procedure cluster_readout Data Acquisition p1 Seed cells expressing L-type calcium channels in 384-well plates p2 Incubate overnight p1->p2 l1 Wash cells and load with calcium-sensitive dye (e.g., Fluo-8 AM) p2->l1 l2 Incubate for dye loading l1->l2 l3 Add test compounds and (S)-(-)-Felodipine controls l2->l3 l4 Incubate with compounds l3->l4 r1 Place plate in FLIPR instrument l4->r1 r2 Initiate fluorescence reading (baseline) r1->r2 r3 Add depolarization stimulus (e.g., KCl) r2->r3 r4 Continue kinetic fluorescence reading r3->r4

Caption: Workflow for the fluorescence-based calcium influx assay.

Detailed Protocol

Materials and Reagents:

  • Cell line stably expressing human Ca V 1.2 channels (e.g., HEK293 or CHO cells)

  • (S)-(-)-Felodipine (CAS: 105618-03-9)[2]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent calcium indicator (e.g., Fluo-8 AM, Cal-520 AM)[7]

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Depolarization solution (Assay buffer with a high concentration of KCl, e.g., 90 mM)

  • 384-well black, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument with liquid handling capabilities[9]

Procedure:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest and seed cells into 384-well plates at a density of 20,000-30,000 cells per well in 50 µL of culture medium.

    • Incubate plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the fluorescent calcium indicator in assay buffer containing Pluronic F-127.

    • Aspirate the culture medium from the cell plates and add 25 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of (S)-(-)-Felodipine and test compounds in assay buffer. The final DMSO concentration should not exceed 0.5%.

    • Add 12.5 µL of the compound solutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control ((S)-(-)-Felodipine).

    • Incubate for 20-30 minutes at room temperature.

  • Signal Detection:

    • Place the plate into the FLIPR instrument.

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • Add 12.5 µL of the depolarization solution to all wells.

    • Continue to record the fluorescence signal kinetically for 2-3 minutes.

Data Analysis and Quality Control
  • Data Normalization: The response can be normalized to the baseline fluorescence and expressed as a percentage of the vehicle control response.

  • IC₅₀ Determination: Plot the normalized response against the log concentration of (S)-(-)-Felodipine and test compounds. Fit the data to a four-parameter logistic equation to determine the IC₅₀ values.

  • Quality Control: The quality of the assay can be assessed using the Z'-factor, which should be ≥ 0.5 for a robust assay.[10]

Parameter(S)-(-)-FelodipineTest Compound ATest Compound B
IC₅₀ (nM) 5.215.8>10,000
Max Inhibition (%) 989512
Hill Slope 1.11.0N/A
Z'-Factor \multicolumn{3}{c}{0.75}

Part 2: Automated Patch Clamp (APC) Assay

For secondary screening and more detailed mechanistic studies, automated patch clamp (APC) provides a higher content, electrophysiological readout of ion channel activity.[11][12][13] This technique measures the actual ionic currents through the channels, offering greater precision than indirect methods like fluorescence assays.[12][14]

Scientific Rationale

APC automates the technically demanding manual patch clamp technique, allowing for higher throughput.[11][15] The "gold standard" for ion channel research, patch clamp directly measures the flow of ions across the cell membrane.[11][13] In the whole-cell configuration, a voltage protocol is applied to the cell to elicit channel opening, and the resulting current is recorded. Inhibitors like (S)-(-)-Felodipine will reduce the magnitude of this current in a concentration-dependent manner.

Experimental Workflow

G cluster_prep Cell Preparation cluster_apc APC Procedure p1 Harvest cells expressing L-type calcium channels p2 Prepare single-cell suspension p1->p2 a1 Load cells and solutions onto APC instrument p2->a1 a2 Initiate automated cell capture and sealing a1->a2 a3 Establish whole-cell configuration a2->a3 a4 Apply voltage protocol (baseline current) a3->a4 a5 Apply test compounds and (S)-(-)-Felodipine a4->a5 a6 Record current inhibition a5->a6

Sources

Method

Application Notes &amp; Protocols: (S)-(-)-Felodipine as a Molecular Probe for Investigating Endothelial Dysfunction

Introduction: Uncoupling Vasodilation from Direct Endothelial Action Endothelial dysfunction is a pathological state of the inner lining of blood vessels, characterized by impaired endothelium-dependent vasodilation, a p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncoupling Vasodilation from Direct Endothelial Action

Endothelial dysfunction is a pathological state of the inner lining of blood vessels, characterized by impaired endothelium-dependent vasodilation, a pro-inflammatory state, and pro-thrombotic conditions. A key hallmark is the reduced bioavailability of nitric oxide (NO), a critical signaling molecule synthesized by endothelial nitric oxide synthase (eNOS). Investigating the mechanisms of endothelial dysfunction requires tools that can dissect the complex interplay between the endothelium and the underlying vascular smooth muscle (VSM).

Felodipine, a dihydropyridine calcium channel blocker, is primarily known for its potent antihypertensive effects.[1][2] It exerts this action by binding to L-type voltage-gated calcium channels on VSM cells, inhibiting calcium influx, and thereby causing vasodilation and a reduction in peripheral vascular resistance.[1][3][4] Felodipine exhibits high selectivity for vascular tissue over cardiac tissue.[1][5] While the racemic mixture is used clinically, the (S)-(-)-enantiomer is the more pharmacologically active stereoisomer. Its high specificity for VSM L-type calcium channels makes (S)-(-)-Felodipine an exceptional tool for researchers. It allows for the induction of profound vasodilation with minimal direct interference with endothelial cell signaling pathways, effectively isolating VSM response from endothelium-dependent mechanisms.

This guide details the application of (S)-(-)-Felodipine for studying endothelial function, focusing on its use in ex vivo vascular reactivity assays and in vitro endothelial cell culture models.

Mechanism of Action: A Tale of Two Layers

The utility of (S)-(-)-Felodipine in this context stems from its primary and highly selective mechanism of action.

  • Primary Target: Vascular Smooth Muscle: (S)-(-)-Felodipine's canonical mechanism is the blockade of L-type calcium channels on VSM cells.[1][3][6] This prevents the influx of extracellular Ca2+ that is necessary for the calmodulin-myosin light-chain kinase (MLCK) pathway, which ultimately leads to muscle contraction.[1][3] By inhibiting this fundamental step, felodipine induces potent relaxation of arterioles.[1][7]

  • Indirect Effects on the Endothelium: While not a direct agonist or antagonist of endothelial receptors, felodipine's actions can indirectly benefit endothelial health. Studies have shown that by reducing oxidative stress and inflammation in the vascular wall, felodipine can improve the endothelial environment.[8] For instance, felodipine has been shown to restore impaired endothelium-dependent relaxations in hypercholesterolemic models, an effect associated with an increase in vascular nitric oxide activity.[9] It can also decrease the secretion of vasoconstrictors like endothelin-1 (ET-1) and angiotensin-II (Ang-II).[10] Furthermore, some research suggests felodipine may act as a superoxide scavenger, further protecting NO from degradation.[11][12]

This dual nature—a direct, potent effect on VSM and indirect, beneficial effects on the endothelium—allows researchers to design experiments that can differentiate between endothelium-dependent and -independent vasodilation.

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell Felodipine (S)-(-)-Felodipine LType_Ca_Channel L-Type Ca²⁺ Channel Felodipine->LType_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx LType_Ca_Channel->Ca_Influx Inhibits Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK MLCK Activation Ca_Calmodulin->MLCK Contraction Muscle Contraction MLCK->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Superoxide Superoxide (O₂⁻) Superoxide->NO Degrades ET1 Endothelin-1 (ET-1) ET1->Vasoconstriction Felodipine_Indirect (S)-(-)-Felodipine (Indirect Effects) Felodipine_Indirect->Superoxide Scavenges Felodipine_Indirect->ET1 Reduces Secretion

Caption: Experimental workflow for ex vivo aortic ring assay.

Application & Protocol: In Vitro Endothelial Cell Studies

(S)-(-)-Felodipine can also be used in cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to study its indirect protective effects.

Core Principle: In this context, felodipine is not used as a primary tool but as a therapeutic agent to investigate if it can protect endothelial cells from an induced dysfunctional state (e.g., induced by oxidized LDL or inflammatory cytokines).

Protocol: Assessing Protective Effects on NO Production in HUVECs
  • Cell Culture: Culture HUVECs in appropriate endothelial growth medium until confluent.

  • Induce Dysfunction: Treat cells with an agent known to cause endothelial dysfunction, such as oxidized low-density lipoprotein (ox-LDL, e.g., 25-100 µg/mL) or a cytokine cocktail (e.g., TNF-α, IL-1β) for 24 hours. [8]3. Treatment: Co-treat or pre-treat a subset of the cells with (S)-(-)-Felodipine (e.g., 0.1 to 1 µM). [8]4. Measure NO Production: Use a fluorescent indicator dye (e.g., DAF-FM Diacetate) or a Griess assay to measure the accumulation of nitrite (a stable NO metabolite) in the culture supernatant.

  • Analysis: Compare NO production in control cells, dysfunction-induced cells, and felodipine-treated cells. An increase in NO levels in the felodipine group would suggest a protective effect, possibly through antioxidant actions or by increasing eNOS expression/activity. [8]

Conclusion

(S)-(-)-Felodipine is a highly selective and potent pharmacological tool for vascular biology research. Its primary utility lies in its ability to uncouple VSM relaxation from endothelial signaling in ex vivo preparations, allowing for a clear diagnosis of the functional state of the endothelium. While its direct actions are on smooth muscle, its indirect protective effects on endothelial cells in in vitro models further broaden its applicability in the study of vascular disease and the development of novel therapeutic strategies.

References

  • Miki, Y., et al. (2009). Differential effects of calcium-channel blockers on vascular endothelial function in patients with coronary spastic angina. Circulation Journal, 73(5), 936-942. Available at: [Link]

  • Wang, Y., et al. (2017). Felodipine inhibits ox-LDL-induced reactive oxygen species production and inflammation in human umbilical vein endothelial cells. Molecular Medicine Reports, 16(4), 4753-4759. Available at: [Link]

  • Zgheib, C., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100826. Available at: [Link]

  • Monteiro, M. F., & Tostes, R. C. (2012). Effect of Different Classes of Antihypertensive Drugs on Endothelial Function and Inflammation. International Journal of Hypertension, 2012, 659582. Available at: [Link]

  • Sokalska, A., et al. (2017). The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro. Journal of Visualized Experiments, (127), 56230. Available at: [Link]

  • Bellou, S., et al. (2012). Rat Aortic Ring Model to Assay Angiogenesis ex vivo. Bio-protocol, 2(21), e281. Available at: [Link]

  • Yoast, Z., et al. (2020). L-type Ca2+ channel blockers promote vascular remodeling through activation of STIM proteins. Proceedings of the National Academy of Sciences, 117(29), 17309-17318. Available at: [Link]

  • Suneja, A., & Arora, S. (2024). Felodipine. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Pharma Spirit. (2024). Pharmacology of Felodipine; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available at: [Link]

  • Lüscher, T. F., et al. (1998). Felodipine Inhibits Free-Radical Production by Cytokines and Glucose in Human Smooth Muscle Cells. Hypertension, 32(6), 1011-1015. Available at: [Link]

  • Pennsylvania State University. (2020). L-type calcium channel blockers may contribute to heart failure. ScienceDaily. Available at: [Link]

  • Kuroda, K., et al. (1991). Effects of felodipine on vascular smooth muscle in comparison with nifedipine. Arzneimittelforschung, 41(7), 709-714. Available at: [Link]

  • JoVE. (2009). Aortic Ring Assay. Journal of Visualized Experiments. Available at: [Link]

  • Kuroda, K., et al. (1991). Effects of felodipine on vascular smooth muscle in comparison with nifedipine. Arzneimittelforschung, 41(7), 709-14.
  • Lüscher, T. F., et al. (1998). Felodipine inhibits free-radical production by cytokines and glucose in human smooth muscle cells. Hypertension, 32(6), 1011-5. Available at: [Link]

  • Ninja Nerd. (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Available at: [Link]

  • Ljung, B., et al. (1985). Effects of felodipine on local and neurogenic control of vascular resistance. Journal of Cardiovascular Pharmacology, 7 Suppl 6, S34-43. Available at: [Link]

  • Lüscher, T. F., et al. (1998). Felodipine Inhibits Free-Radical Production by Cytokines and Glucose in Human Smooth Muscle Cells. Hypertension, 32(6), 1011-1015.
  • Lüscher, T. F., et al. (1998). Felodipine Inhibits Free-Radical Production by Cytokines and Glucose in Human Smooth Muscle Cells. Hypertension, 32(6), 1011-1015.
  • Ljung, B. (1985). Vascular selectivity of felodipine: experimental pharmacology. Journal of Cardiovascular Pharmacology, 7 Suppl 6, S2-9. Available at: [Link]

  • O'Driscoll, G., et al. (1997). Felodipine inhibits intimal lesion formation in the hypercholesterolemic rabbit: differential effects on endothelial and monocyte determinants of atherogenesis. Journal of the American College of Cardiology, 30(2), 568-574. Available at: [Link]

  • Liu, J. G., et al. (2007). Effects of extended-release felodipine on endothelial vasoactive substances in patients with essential hypertension. Clinical and Experimental Hypertension, 29(7), 471-478. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Felodipine?. Patsnap Synapse. Available at: [Link]

  • Pediatric Oncall. (n.d.). Felodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]

Sources

Application

Application Note: (S)-(-)-Felodipine in Cardiac Hypertrophy Research Models

For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Rationale Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a primary compensatory response to chronic pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a primary compensatory response to chronic pressure or volume overload and a major risk factor for the development of heart failure.[1] A key feature of this process is the maladaptive remodeling of cardiac myocytes, characterized by increased cell size, enhanced protein synthesis, and re-activation of a "fetal" gene program.[2]

Central to the signaling cascades that drive this growth is the precise regulation of intracellular calcium (Ca²⁺) concentrations.[3] Sustained elevations in intracellular Ca²⁺ activate a number of downstream effectors, most notably the calcium/calmodulin-dependent phosphatase, calcineurin.[4] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, promoting their translocation to the nucleus.[3][4] Once in the nucleus, NFAT collaborates with other transcription factors, such as GATA-4, to initiate the transcription of hypertrophic genes, including atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[2][3][5]

(S)-(-)-Felodipine is the pharmacologically active S-enantiomer of the dihydropyridine calcium channel blocker, felodipine. It exerts its effects by binding to and inhibiting voltage-gated L-type calcium channels (LTCCs), which are crucial for Ca²⁺ influx in cardiomyocytes.[6][7][8] By blocking these channels, (S)-(-)-Felodipine reduces the sustained increase in intracellular Ca²⁺ that is a hallmark of pathological stimulation, thereby directly interfering with the activation of the calcineurin-NFAT pathway.[9][10] This targeted mechanism makes (S)-(-)-Felodipine a valuable pharmacological tool for dissecting the role of LTCC-mediated calcium influx in cardiac hypertrophy and for evaluating the therapeutic potential of calcium channel blockade in preclinical models.

Mechanism of Action: Interrupting the Hypertrophic Cascade

(S)-(-)-Felodipine's utility in cardiac hypertrophy models stems from its ability to inhibit the primary trigger for a critical signaling pathway. Pathological stimuli, such as neurohormonal agonists (e.g., Angiotensin II, Phenylephrine) or mechanical stress, lead to prolonged depolarization and opening of L-type calcium channels on the cardiomyocyte membrane. This results in a sustained influx of Ca²⁺, which activates calcineurin and initiates the hypertrophic gene program. (S)-(-)-Felodipine directly blocks this initial Ca²⁺ influx, preventing the activation of this downstream cascade.[9]

G cluster_0 cluster_1 Stimuli Pathological Stimuli (e.g., Angiotensin II, Pressure Overload) LTCC L-Type Ca²⁺ Channel (LTCC) Stimuli->LTCC Activates Ca_Influx ↑ Intracellular [Ca²⁺] LTCC->Ca_Influx Mediates Calcineurin Calcineurin (PP2B) Ca_Influx->Calcineurin Activates NFAT_P NFAT-P (Cytoplasmic) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nuclear) NFAT_P->NFAT Translocates GATA4 GATA4 NFAT->GATA4 Complexes with Gene_Expression Hypertrophic Gene Expression (ANP, BNP, β-MHC) GATA4->Gene_Expression Activates Hypertrophy Cardiac Hypertrophy Gene_Expression->Hypertrophy Felodipine (S)-(-)-Felodipine Felodipine->LTCC Blocks

Figure 1: Signaling pathway of (S)-(-)-Felodipine's inhibitory action on cardiac hypertrophy.

Part 1: In Vitro Application in Cardiomyocyte Hypertrophy Models

In vitro models using primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are fundamental for mechanistic studies. These systems allow for controlled exposure to hypertrophic agonists and precise evaluation of cellular responses.

Experimental Workflow: In Vitro Hypertrophy Assay

G cluster_workflow In Vitro Experimental Workflow A 1. Isolate & Plate Cardiomyocytes (NRVMs) B 2. Serum Starve (24h to synchronize) A->B C 3. Pre-treat with (S)-(-)-Felodipine (1h) B->C D 4. Add Hypertrophic Agonist (e.g., PE, Ang II) C->D E 5. Incubate (24-48h) D->E F 6. Endpoint Analysis (Cell size, Gene Expression, Protein Synthesis) E->F

Figure 2: General workflow for in vitro cardiomyocyte hypertrophy experiments.

Detailed Protocol: Phenylephrine-Induced NRVM Hypertrophy

Rationale: Phenylephrine (PE), an α1-adrenergic receptor agonist, is a potent and widely used inducer of cardiomyocyte hypertrophy in vitro.[11][12] It reliably increases cell size, protein synthesis, and fetal gene expression.

Materials:

  • (S)-(-)-Felodipine (Stock solution in DMSO)

  • Phenylephrine (PE) (Stock solution in sterile water)

  • Primary Neonatal Rat Ventricular Myocytes (NRVMs)

  • Culture medium (e.g., DMEM/F12 with supplements)

  • Serum-free medium

  • Reagents for immunofluorescence, qPCR, and protein synthesis assays.

Procedure:

  • Cell Culture: Isolate and plate NRVMs on gelatin or fibronectin-coated plates at a suitable density. Culture for 24-48 hours to allow for attachment and spontaneous beating.

  • Synchronization: Replace culture medium with serum-free medium and incubate for 24 hours. This step minimizes baseline proliferation and synchronizes the cells.

  • Treatment:

    • Prepare working solutions of (S)-(-)-Felodipine in serum-free medium. A dose-response experiment (e.g., 10 nM, 100 nM, 1 µM) is recommended for initial characterization.

    • Pre-treat cells with the (S)-(-)-Felodipine solutions or vehicle (DMSO) for 1 hour.

    • Add PE to the medium to a final concentration of 20-50 µM.[13][14] Include a vehicle-only control group and a PE-only group.

  • Incubation: Incubate the cells for 48 hours.[12]

  • Endpoint Analysis:

    • Cell Size Measurement: Fix cells and stain for a cardiomyocyte marker (e.g., α-actinin) and a nuclear counterstain (DAPI). Capture images via fluorescence microscopy and measure the surface area of at least 100 cells per condition using software like ImageJ.

    • Gene Expression: Isolate RNA and perform qRT-PCR to quantify the relative expression of hypertrophic marker genes: Nppa (ANP), Nppb (BNP), and Myh7 (β-MHC).[2][13]

    • Protein Synthesis: Measure the incorporation of a radiolabeled amino acid (e.g., ³H-Leucine) into total protein, as a direct measure of protein synthesis rate.[11]

ParameterAgonist / Concentration(S)-(-)-Felodipine (Example)Expected Outcome
Cell Surface Area PE (50 µM)1 µMSignificant reduction in PE-induced cell size increase.
Nppb (BNP) mRNA Ang II (100 nM)[15]1 µMAttenuation of the ~5 to 10-fold increase in expression.[16]
Protein Synthesis PE (50 µM)1 µMInhibition of the PE-induced increase in ³H-Leucine incorporation.

Table 1: Summary of In Vitro Experimental Parameters and Expected Outcomes.

Part 2: In Vivo Application in Animal Models of Cardiac Hypertrophy

Animal models are crucial for evaluating the systemic effects of (S)-(-)-Felodipine in a complex physiological environment. The pressure-overload model induced by transverse aortic constriction (TAC) is a gold-standard for surgically inducing cardiac hypertrophy.[17][18]

Detailed Protocol: Transverse Aortic Constriction (TAC) Mouse Model

Rationale: The TAC model mimics the clinical condition of aortic stenosis, inducing a robust and reproducible pressure-overload hypertrophy.[19] This model allows for the assessment of drug efficacy on cardiac remodeling, function, and fibrosis over several weeks.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • (S)-(-)-Felodipine

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Surgical instruments for TAC procedure

  • High-frequency ultrasound system (echocardiography)

  • Reagents for histology and molecular analysis.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to any procedures.

  • TAC Surgery:

    • Anesthetize the mouse and perform the TAC surgery as described in established protocols.[20][21] Briefly, a suture is tied around the transverse aorta between the innominate and left common carotid arteries against a blunted 27-gauge needle, which is then removed to create a defined stenosis.[17][21]

    • Sham-operated animals undergo the same procedure without the aortic ligation.

  • Drug Administration:

    • One week post-surgery (to allow for recovery and initial development of hypertrophy), randomize TAC and Sham mice into treatment groups.

    • Administer (S)-(-)-Felodipine or vehicle daily via oral gavage. Dosing can range from 1 to 5 mg/kg/day based on literature for felodipine in rodent models.[22][23]

    • Treat for a period of 4 to 8 weeks.

  • Functional Assessment (Echocardiography):

    • Perform echocardiography at baseline (before treatment) and at the study endpoint to assess cardiac function and morphology.[24][25][26]

    • Key parameters include Left Ventricular (LV) posterior wall thickness, interventricular septum thickness, LV mass, and ejection fraction (%EF).[27][28]

  • Endpoint Analysis (Terminal):

    • At the end of the treatment period, euthanize the animals and harvest the hearts.

    • Gravimetry: Measure the heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) ratios as primary indicators of hypertrophy.

    • Histology: Fix heart tissue in formalin, embed in paraffin, and section. Perform Masson's Trichrome staining to visualize and quantify interstitial fibrosis, a key component of pathological remodeling.[29][30][31][32][33]

    • Molecular Analysis: Snap-freeze a portion of the ventricular tissue in liquid nitrogen for subsequent RNA or protein extraction to measure hypertrophic gene and protein markers.[34][35]

ParameterModel(S)-(-)-Felodipine Dose (Example)Expected Outcome
HW/BW Ratio TAC Mice5 mg/kg/daySignificant reduction in the TAC-induced increase in HW/BW ratio.
LV Wall Thickness (Echo) TAC Mice5 mg/kg/dayAttenuation of the increase in diastolic posterior wall thickness.[24]
Interstitial Fibrosis TAC Mice5 mg/kg/dayDecreased collagen deposition (blue staining) on Masson's Trichrome.[29]
Nppa (ANP) mRNA TAC Mice5 mg/kg/dayDownregulation of the elevated ventricular Nppa expression.[2]

Table 2: Summary of In Vivo Experimental Parameters and Expected Outcomes.

Data Interpretation and Troubleshooting

  • Solubility: (S)-(-)-Felodipine is poorly soluble in aqueous solutions. For in vitro work, use DMSO for stock solutions and ensure the final DMSO concentration in the culture medium is low (<0.1%) and consistent across all groups. For in vivo gavage, a well-formulated suspension is critical for consistent dosing.

  • Blood Pressure Effects: As a potent vasodilator, (S)-(-)-Felodipine will lower blood pressure.[6][36] It is crucial to measure and report blood pressure in in vivo studies to distinguish between direct anti-hypertrophic effects on the myocardium and indirect effects secondary to afterload reduction.[37]

  • Specificity of Enantiomer: Ensure the use of the (S)-(-)-enantiomer for targeted research, as it is the active form. Racemic felodipine can be used, but results should be interpreted accordingly.

  • Negative Results: A lack of effect could be due to insufficient dosage, poor bioavailability, or a model of hypertrophy that is not primarily driven by L-type Ca²⁺ channel-mediated signaling. Consider alternative models or higher doses.

References

  • Wilkins, B. J., & Molkentin, J. D. (2002). Calcineurin/NFAT Coupling Participates in Pathological, but not Physiological, Cardiac Hypertrophy. Circulation Research. [Link]

  • De Windt, L. J., Lim, H. W., Bueno, O. F., & Molkentin, J. D. (2004). Calcineurin–NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs. Cardiovascular Research. [Link]

  • Molkentin, J. D. (2004). Calcineurin–NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs. Journal of Molecular and Cellular Cardiology. [Link]

  • van den Heuvel, F. A., et al. (2017). Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy. Journal of Visualized Experiments. [Link]

  • Molkentin, J. D. (2004). Calcineurin and cardiac hypertrophy: where have we been? Where are we going? The Journal of Physiology. [Link]

  • Liu, Z., et al. (2022). A Modified Technique for Transverse Aortic Constriction in Mice. Journal of Visualized Experiments. [Link]

  • Fiedler, B., & Wollert, K. C. (2004). Inhibition of calcineurin-NFAT hypertrophy signaling by cGMP-dependent protein kinase type I in cardiac myocytes. Proceedings of the National Academy of Sciences. [Link]

  • Kook, H., et al. (2017). Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy. Journal of Visualized Experiments. [Link]

  • Mouse Metabolic Phenotyping Centers (MMPC). (2018). Transverse Aortic Constriction (TAC). MMPC Protocols. [Link]

  • Takaoka, H., & Nakaoka, Y. (2018). Conventional Method of Transverse Aortic Constriction in Mice. Methods in Molecular Biology. [Link]

  • Will, C., et al. (2018). Histological analysis of cardiac fibrosis. a Fibrosis analysis of Masson's Trichrome-stained heart sections... ResearchGate. [Link]

  • Tanaka, N., et al. (1998). Echocardiographic assessment of LV hypertrophy and function in aortic-banded mice: necropsy validation. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Ryota, M. (2023). Techniques of Trichrome Stains in Histopathology and Decoding Fibrosis in Liver, Heart, and Lungs. European Journal of Medical and Health Sciences. [Link]

  • van den Hoogenhof, M. M. G., et al. (2016). Identification of hypertrophy- and heart failure-associated genes by combining in vitro and in vivo models. Physiological Genomics. [Link]

  • Corlianò, M., et al. (2023). Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. Journal of Clinical Medicine. [Link]

  • Travers, J. G., et al. (1996). Angiotensin II Stimulation In Vitro Induces Hypertrophy of Normal and Postinfarcted Ventricular Myocytes. Circulation Research. [Link]

  • Various Authors. (2019). Histological analysis (Masson's trichrome staining). ResearchGate. [Link]

  • Reilly, S., et al. (2020). Histological analysis of cardiac fibrosis. ResearchGate. [Link]

  • Bech-Serra, J. J., et al. (2021). Data Mining Identifies CCN2 and THBS1 as Biomarker Candidates for Cardiac Hypertrophy. International Journal of Molecular Sciences. [Link]

  • Krishnan, S., et al. (2022). A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections. Methods and Protocols. [Link]

  • Sadoshima, J., & Izumo, S. (1995). Angiotensin II Induces Cardiac Phenotypic Modulation and Remodeling In Vivo in Rats. Circulation Research. [Link]

  • Ho, D., et al. (2011). Guidelines for measuring cardiac physiology in mice. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Ruskoaho, H. (1995). B-type natriuretic peptide: a myocyte-specific marker for characterizing load-induced alterations in cardiac gene expression. European Heart Journal. [Link]

  • Andersen, A., et al. (2015). Echocardiographic Characterization of a Murine Model of Hypertrophic Obstructive Cardiomyopathy Induced by Cardiac-specific Overexpression of Epidermal Growth Factor Receptor 2. Comparative Medicine. [Link]

  • Pandey, K. N. (2018). Gene expression profiles of hypertrophy markers and proinflammatory... ResearchGate. [Link]

  • Ruskoaho, H. (1995). B-type natriuretic peptide: a myocyte-specific marker for characterizing load-induced alterations in cardiac gene expression. European Heart Journal. [Link]

  • Chen, Y. S., et al. (2005). L-type calcium channel blocker suppresses calcineurin signal pathway and development of right ventricular hypertrophy. Journal of the Formosan Medical Association. [Link]

  • Gonzalez-Mayorga, A., et al. (2023). Angiotensin II-Induced Hypertrophy in H9c2 Cells Reveals Severe Cytotoxicity of Graphene Oxide. ACS Omega. [Link]

  • Sharp, W. W., et al. (2001). Contractile activity is required for sarcomeric assembly in phenylephrine-induced cardiac myocyte hypertrophy. American Journal of Physiology-Cell Physiology. [Link]

  • Bodi, I., et al. (2005). The L-type calcium channel in the heart: the beat goes on. The Journal of Clinical Investigation. [Link]

  • Malm, T., et al. (1998). Myocardioprotective effects of felodipine in an antihypertensive dosage: an experimental study in pigs. Journal of Cardiovascular Pharmacology. [Link]

  • Rolfe, M., et al. (2005). Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2). Biochemical Journal. [Link]

  • Wang, J., et al. (2016). Qiliqiangxin Attenuates Phenylephrine-Induced Cardiac Hypertrophy through Downregulation of MiR-199a-5p. Cellular Physiology and Biochemistry. [Link]

  • Gao, S., et al. (2010). Echocardiography in Mice. Current Protocols in Mouse Biology. [Link]

  • Qi, Y., et al. (2021). Ang II Promotes Cardiac Autophagy and Hypertrophy via Orai1/STIM1. Frontiers in Cell and Developmental Biology. [Link]

  • Li, M., et al. (2020). Dose-dependent Effects of PRC2 and HDAC Inhibitors on Cardiomyocyte Hypertrophy Induced by Phenylephrine. Current Pharmaceutical Design. [Link]

  • Li, M., et al. (2024). S100A10 knockdown exacerbates phenylephrine-induced cardiomyocyte hypertrophy via modulating mitochondrial oxidative phosphorylation. Heliyon. [Link]

  • Chen, K., et al. (2020). Angiotensin II (Ang II)-induced more cardiac hypertrophy and miR-21... ResearchGate. [Link]

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  • Patsnap. (2024). What is the mechanism of Felodipine? Patsnap Synapse. [Link]

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Method

Application Note: Characterizing Off-Target Effects of (S)-(-)-Felodipine in Cellular Models

Introduction: Beyond the Canon of Calcium Channel Blockade Felodipine is a well-established dihydropyridine calcium channel blocker prescribed for hypertension.[1] Its therapeutic effect is primarily attributed to the bl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canon of Calcium Channel Blockade

Felodipine is a well-established dihydropyridine calcium channel blocker prescribed for hypertension.[1] Its therapeutic effect is primarily attributed to the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][2] Felodipine is administered as a racemic mixture, but its pharmacological activity resides predominantly in the (S)-(-)-enantiomer.[3]

While effective, the complete pharmacological profile of any small molecule is rarely confined to its intended target. Off-target effects, where a drug interacts with unintended biomolecules, are critical to understand for two primary reasons: they can be responsible for adverse drug reactions or, intriguingly, open avenues for drug repurposing.[4][5] This guide provides a comprehensive framework and detailed protocols for researchers to investigate the off-target profile of (S)-(-)-felodipine in cellular models, moving from broad phenotypic screening to specific mechanistic validation.

Recent evidence suggests that felodipine's bioactivity may extend beyond calcium channels, with studies indicating it can inhibit tumor growth and synergize with immune checkpoint inhibitors, potentially through modulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[6] Such findings underscore the necessity of a systematic approach to deconstruct the complete cellular impact of this widely used therapeutic agent.

The Strategic Workflow: A Multi-Tiered Approach to Off-Target Discovery

A robust investigation into off-target effects requires a logical progression from high-level cellular responses to granular molecular interactions. Our recommended workflow is designed to be self-validating, where results from initial broad screening inform the direction of subsequent, more focused mechanistic studies.

The causality behind this tiered approach is resource and knowledge efficiency. We begin with a wide net (cytotoxicity) to identify responsive cell lines and effective concentration ranges. This is followed by hypothesis-generating assays (gene expression profiling) and hypothesis-driven assays (kinase screening, pathway analysis) to pinpoint specific molecular targets.

Off_Target_Workflow cluster_0 Tier 1: Foundational Screening A Dose-Response & Cytotoxicity (MTT Assay) C Determine IC50 & Sub-toxic Concentration Range A->C B Select Relevant Cell Lines (e.g., Vascular, Cancer, Immune) B->A D Transcriptomic Analysis (RNA-Seq) C->D Use Sub-toxic Doses E Broad Kinase Profiling (Kinase Panel Screen) C->E F Pathway Analysis of Differentially Expressed Genes D->F G Specific Pathway Analysis (e.g., NFAT Reporter Assay) E->G Validate Kinase Hits F->G Validate Predicted Pathway Modulation H Target Engagement Assays (e.g., Cellular Thermal Shift Assay) G->H I Phenotypic Rescue/ Validation (e.g., siRNA) G->I

Figure 1: A multi-tiered workflow for systematic off-target characterization.

Experimental Protocols

The following protocols are presented as a comprehensive suite for executing the workflow described above. Each protocol is designed as a self-validating system with integrated controls.

Protocol 1: General Cytotoxicity Screening via MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational step to determine the concentration range at which (S)-(-)-felodipine affects cell viability.[7][8] This is crucial for distinguishing specific off-target signaling modulation from general cellular toxicity.[9] Subsequent mechanistic assays should be performed at sub-toxic concentrations.

Methodology:

  • Cell Seeding: Seed selected cell lines (e.g., HUVEC for vascular effects, Jurkat for immune signaling, A549 for lung cancer models) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate overnight (37°C, 5% CO2) to allow for cell adherence.

  • Compound Preparation: Prepare a 2X stock of (S)-(-)-felodipine in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 1 nM). A vehicle control (e.g., DMSO at <0.1%) must be included.[10]

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the corresponding wells. Incubate for a relevant duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber. This dissolves the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterExample ValueRationale
Cell Line HUVEC, A549, JurkatRepresents vascular, cancer, and immune cell types.
Seeding Density 8,000 cells/wellEnsures cells are in logarithmic growth phase.
Concentration Range 1 nM - 100 µMCovers a wide range to capture the full dose-response.
Incubation Time 48 hoursAllows sufficient time for cytotoxic effects to manifest.
Vehicle Control 0.1% DMSOControls for any effects of the drug solvent.
Positive Control Doxorubicin (1 µM)Validates that the assay can detect cytotoxicity.
Protocol 2: Transcriptomic Profiling for Unbiased Target Discovery

Causality: Gene expression profiling is a powerful, hypothesis-free method to capture the global transcriptional response of a cell to a drug.[11] Changes in mRNA levels can illuminate which signaling pathways and cellular processes are perturbed by (S)-(-)-felodipine, providing a rich dataset to infer off-target mechanisms.[12][13]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., A549 lung cancer cells) in 6-well plates. Grow to 70-80% confluency. Treat cells with a sub-toxic concentration of (S)-(-)-felodipine (e.g., IC20 value from MTT assay) and a vehicle control for a predetermined time (e.g., 24 hours). Use at least three biological replicates.

  • RNA Extraction: Lyse cells directly in the plate using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen). Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit), including an on-column DNase digestion step to remove genomic DNA contamination.

  • Quality Control: Assess RNA integrity and quantity. The RNA Integrity Number (RIN) should be >8.0 as measured by a Bioanalyzer. Quantify RNA using a fluorometric method (e.g., Qubit).

  • Library Preparation: Prepare sequencing libraries from 100-1000 ng of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA) that includes poly(A) selection for mRNA, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.

  • Data Analysis:

    • Perform quality control on raw sequencing reads (e.g., using FastQC).

    • Align reads to a reference genome (e.g., GRCh38) using an aligner like STAR.

    • Quantify gene expression counts (e.g., using featureCounts).

    • Perform differential expression analysis between felodipine-treated and vehicle-treated samples (e.g., using DESeq2 or edgeR).

    • Conduct pathway enrichment analysis (e.g., GSEA, DAVID) on the list of differentially expressed genes to identify perturbed pathways.

RNA_Seq_Workflow A Cell Treatment (Sub-toxic Felodipine) B Total RNA Extraction A->B C Quality Control (RIN > 8) B->C D mRNA Library Preparation C->D E High-Throughput Sequencing D->E F Data QC & Alignment E->F G Differential Expression Analysis F->G H Pathway Enrichment Analysis G->H

Figure 2: Workflow for transcriptomic analysis.

Protocol 3: Mechanistic Validation with an NFAT-Luciferase Reporter Assay

Causality: Based on literature and potential findings from transcriptomic analysis, a specific pathway may be implicated.[6] The NFAT pathway is a prime candidate. A reporter assay provides a direct, quantitative measure of a transcription factor's activity, allowing for robust validation of the drug's effect on the signaling cascade.[14][15]

Methodology:

  • Cell Line: Use a cell line stably expressing a luciferase reporter gene under the control of an NFAT response element (NFAT-RE).[15][16] For example, NFAT-Luciferase Jurkat or THP-1 cells are commercially available.

  • Cell Seeding: Plate the NFAT reporter cells in a 96-well white, clear-bottom plate at a density optimized for the cell line.

  • Pre-treatment with Felodipine: Add varying concentrations of (S)-(-)-felodipine or vehicle control to the cells. Incubate for a suitable pre-treatment time (e.g., 1-2 hours).

  • Pathway Activation: Stimulate the cells with a known NFAT activator. For immune cells like Jurkat, a combination of PMA (phorbol 12-myristate 13-acetate) and Ionomycin is a standard method to activate the calcineurin-NFAT pathway.[16] Include an unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.[17]

  • Lysis and Luminescence Reading: Discard the treatment media and add a luciferase assay reagent (which lyses the cells and contains luciferin substrate) to each well.[17] Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings of treated wells to the vehicle-control wells that were also stimulated with PMA/Ionomycin. A decrease in signal in the felodipine-treated wells would indicate inhibition of the NFAT signaling pathway.

ControlTreatmentExpected OutcomePurpose
Negative Vehicle only, no stim.Basal luminescenceBaseline NFAT activity.
Positive Vehicle + PMA/Iono.High luminescenceValidates cell response and max signal.
Test Felodipine + PMA/Iono.Modulated luminescenceMeasures the inhibitory effect of felodipine.
Inhibitor CsA/FK506 + PMA/Iono.Low luminescencePositive control for NFAT pathway inhibition.

Interpretation and Further Steps

  • Cytotoxicity: An IC50 value provides a benchmark for toxicity. If the IC50 is very high, it suggests good tolerability. Off-target signaling effects observed at concentrations significantly below the IC50 are more likely to be specific rather than due to general cell stress.[10]

  • Transcriptomics: Pathway analysis may reveal unexpected cellular responses. For instance, upregulation of genes related to the unfolded protein response could indicate ER stress, while changes in cell cycle genes could point to anti-proliferative effects. These hypotheses must be validated with further experiments.[11]

  • NFAT Reporter Assay: A dose-dependent decrease in luciferase activity upon felodipine treatment would strongly support the hypothesis that it modulates the calcineurin-NFAT signaling axis. The next logical step would be to determine where in the pathway it acts (e.g., by measuring intracellular calcium levels or calcineurin activity).

By integrating these multi-tiered assays, researchers can build a robust and well-validated profile of the off-target effects of (S)-(-)-felodipine, paving the way for a deeper understanding of its full pharmacological potential and safety profile.

References

  • Vertex AI Search. (2026). Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • STAR Protocols. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • BPS Bioscience. (n.d.). NFAT Reporter (Luciferase) – THP-1 Cell Line. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Scientific Reports. (n.d.). A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells. [Link]

  • Frontiers in Pharmacology. (n.d.). Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling. [Link]

  • Creative Bioarray. (n.d.). How Is the Cytotoxicity of Drugs Determined?. [Link]

  • BPS Bioscience. (n.d.). NFAT Luciferase Reporter CHO Cell Line (PKC/Ca2+ Signaling Pathway). [Link]

  • ResearchGate. (n.d.). Effect on NFAT activity (luciferase reporter assay). Results are.... [Link]

  • Biochemical Journal. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Mayo Clinic. (n.d.). Felodipine (Oral Route). [Link]

  • ResearchGate. (n.d.). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. [Link]

  • Indigo Biosciences. (n.d.). Nuclear Factor of Activated T cells (NFAT). [Link]

  • PLOS ONE. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Drugs.com. (2025). Felodipine Side Effects: Common, Severe, Long Term. [Link]

  • RxList. (n.d.). Felodipine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. [Link]

  • Frontiers in Pharmacology. (n.d.). Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling. [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. [Link]

  • StatPearls. (2024). Felodipine. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]

  • NHS. (n.d.). Common questions about felodipine. [Link]

  • ImmunoHorizons. (2018). Peptide Antigen Concentration Modulates Digital NFAT1 Activation in Primary Mouse Naive CD8+ T Cells as Measured by Flow Cytometry of Isolated Cell Nuclei. [Link]

  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • PubMed. (n.d.). Comparative effects of felodipine, nitrendipine and nifedipine in healthy subjects: concentration-effect relationships of racemic drugs and enantiomers. [Link]

  • Bentham Science. (2025). Clinical Pharmacology of Felodipine. [Link]

  • PubMed. (n.d.). Short-term effects of felodipine, a new dihydropyridine, in hypertension. [Link]

  • PubMed Central. (n.d.). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. [Link]

  • PubMed Central. (2023). The antihypertensive felodipine shows synergistic activity with immune checkpoint blockade and inhibits tumor growth via NFAT1 in LUSC. [Link]

  • MDPI. (n.d.). Novel Drug Targets in Diastolic Heart Disease. [Link]

  • ResearchGate. (n.d.). Comparison of the effects of felodipine and cilazapril on exercise performance in patients with mild to moderate hypertension. A crossover study. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting baseline separation of felodipine enantiomers in chiral HPLC

Welcome to the technical support center for the chiral separation of felodipine. As a 1,4-dihydropyridine calcium channel blocker with a single stereogenic center, the successful enantioseparation of felodipine is critic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of felodipine. As a 1,4-dihydropyridine calcium channel blocker with a single stereogenic center, the successful enantioseparation of felodipine is critical for pharmaceutical development and quality control[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting baseline separation issues. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible method.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during method development, optimization, and routine analysis.

Q1: I am not seeing any separation of the felodipine enantiomers. Where do I start?

Answer:

Achieving chiral recognition is the first and most critical step. If you observe a single, sharp peak, it indicates that the enantiomers are not interacting differently with the chiral stationary phase (CSP). This issue typically stems from fundamental choices in your method setup.

Core Areas to Investigate:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. For dihydropyridines like felodipine, polysaccharide-based CSPs are the most widely successful.[2][3]

    • Expert Insight: The chiral selector, often a cellulose or amylose derivative coated or immobilized on a silica support, creates a three-dimensional chiral environment. Separation is achieved through a combination of interactions like hydrogen bonding, π-π stacking, and steric hindrance. If your chosen CSP is not providing separation, it may not be forming effective transient diastereomeric complexes with the felodipine enantiomers.[4]

    • Recommended Action: Verify that you are using a recommended column type. Cellulose tris(4-methylbenzoate) (Chiralcel OJ) and its variants (OJ-H, OJ-R) are frequently cited for successful felodipine separation.[5][6][7][8] Other polysaccharide phases like Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) have also shown success with 1,4-dihydropyridine analogues.[3]

  • Mobile Phase Composition (Normal-Phase): Chiral separations on polysaccharide CSPs are highly sensitive to the mobile phase composition, particularly the type and concentration of the alcohol modifier.

    • Expert Insight: In normal-phase mode (e.g., hexane/alcohol), the alcohol modifier competes with the analyte for polar interaction sites on the CSP. Too much alcohol will prevent the enantiomers from interacting sufficiently with the CSP, leading to fast elution and no separation. Too little alcohol can result in excessively long retention times.

    • Recommended Action: Start with a standard mobile phase composition cited in the literature, such as n-hexane/2-propanol (90:10, v/v).[5][9] If no separation is observed, systematically decrease the percentage of the alcohol modifier (e.g., to 5% or 2%) to enhance interaction with the stationary phase.

Q2: I have partial separation, but the resolution is poor (Rs < 1.5). How can I improve it?

Answer:

Partial separation is a great starting point. Achieving baseline resolution (Rs ≥ 1.5) now requires fine-tuning the chromatographic parameters to enhance selectivity (α) and efficiency (N).

Troubleshooting Workflow for Poor Resolution:

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Verification Problem Poor Resolution (Rs < 1.5) MP Adjust Mobile Phase (Alcohol %) Problem->MP Primary Adjustment FR Decrease Flow Rate MP->FR If improvement is minor Result Baseline Separation Achieved? (Rs >= 1.5) MP->Result Temp Optimize Temperature FR->Temp Further fine-tuning FR->Result Additive Consider Additives (Acids/Bases) Temp->Additive For peak shape issues Temp->Result Additive->Result Result->MP No, re-evaluate primary parameters End Method Optimized Result->End Yes

Detailed Optimization Steps:

  • Mobile Phase Modifier Percentage: This is the most impactful parameter for selectivity.

    • Protocol: Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., 2-propanol or ethanol) in hexane. Test compositions such as 95:5, 92:8, 90:10, and 88:12 (hexane:alcohol, v/v).

    • Causality: Reducing the alcohol content generally increases retention time and allows for more prolonged interaction with the CSP, which can significantly improve selectivity and resolution.[10]

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.

    • Protocol: Reduce the flow rate from a standard 1.0 mL/min to 0.7 or 0.5 mL/min.

    • Causality: A lower flow rate can enhance efficiency by allowing more time for the mass transfer of enantiomers between the mobile and stationary phases, often leading to sharper peaks and better resolution.[2]

  • Temperature: Temperature affects the thermodynamics of chiral recognition and can have a profound, though sometimes unpredictable, effect on separation.[11]

    • Protocol: Systematically evaluate column temperatures between 10°C and 40°C. For felodipine on a Chiralcel OJ-R column, for example, higher temperatures have been shown to improve resolution, which is counterintuitive to the general rule that lower temperatures enhance selectivity.[5][9] This is because the separation mechanism can shift from being entropy-controlled at lower temperatures to enthalpy-controlled at higher temperatures.[5][9]

    • Causality: Changes in temperature alter the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. This can change both selectivity and elution order.[12]

Data Summary: Effect of Parameters on Resolution

Parameter ChangeExpected Effect on Retention TimeExpected Effect on Resolution (Rs)Primary Mechanism
Decrease Alcohol % IncreaseOften IncreaseIncreased Selectivity (α)
Decrease Flow Rate IncreaseOften IncreaseIncreased Efficiency (N)
Change Temperature Compound-dependentIncrease or DecreaseAltered Thermodynamics of Interaction
Q3: My peaks are broad or show significant tailing. What causes this and how can I fix it?

Answer:

Poor peak shape, characterized by tailing or fronting, compromises both resolution and the accuracy of quantification.[13] For chiral separations of compounds like felodipine, this is often due to secondary interactions or issues with the sample solvent.

Common Causes and Solutions:

  • Secondary Silanol Interactions (Tailing): Although less common in normal-phase with non-polar solvents, residual acidic silanol groups on the silica support can interact with analytes, causing peak tailing.[2][11]

    • Expert Insight: Felodipine has a basic nitrogen in its dihydropyridine ring. While not strongly basic, it can still interact with active silanol sites on the CSP support.

    • Recommended Action: Add a small amount of a basic modifier to the mobile phase. For example, 0.1% diethylamine (DEA) or triethylamine (TEA) can be highly effective.[14] The basic additive competes with the analyte for the active sites, masking the unwanted interactions and improving peak symmetry.[2]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Protocol: Whenever possible, dissolve your felodipine standard and samples directly in the mobile phase.[15] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

    • Causality: If the injection solvent is much stronger (more polar in normal-phase) than the mobile phase, the band of analyte at the column inlet will spread, leading to broad and misshapen peaks.[15]

  • Column Overload: Injecting too much mass onto the column can saturate the stationary phase, leading to fronting or tailing.

    • Protocol: Prepare a 1:10 and 1:100 dilution of your sample and inject them. If the peak shape improves significantly, you were overloading the column.[11]

    • Expert Insight: Chiral stationary phases have a finite number of selective interaction sites. Overloading them prevents the proper equilibrium required for separation from being established.

  • Column Contamination or Degradation: Over time, strongly retained impurities can accumulate at the head of the column, or the stationary phase itself can degrade, leading to a loss of efficiency and poor peak shape.[16]

    • Recommended Action: Consult the column manufacturer's instructions for recommended washing procedures. For many polysaccharide-based columns, flushing with a stronger, compatible solvent like 100% 2-propanol or ethanol can remove contaminants.[16] If performance is not restored, the column may need replacement.

Q4: My retention times are drifting and not reproducible. How can I stabilize my system?

Answer:

Drifting retention times are a common problem in HPLC and can invalidate quantitative results. The cause is often related to the mobile phase or inadequate system equilibration.

Key Areas for Stabilization:

  • Column Equilibration: Chiral columns, especially in normal-phase mode, can require extended equilibration times.

    • Protocol: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting any analysis. When using additives like DEA, equilibration can take even longer.

    • Causality: The stationary phase surface needs to reach a steady state of adsorption with the mobile phase components. Insufficient equilibration leads to a constantly changing surface chemistry, causing retention times to drift.[2]

  • Mobile Phase Volatility and Composition: Normal-phase solvents like hexane are highly volatile.

    • Protocol: Prepare fresh mobile phase daily. Keep the solvent reservoir bottle tightly sealed to prevent the preferential evaporation of the more volatile component (hexane).[2] Ensure the mobile phase is thoroughly mixed and degassed before use.

    • Causality: A change in the hexane-to-alcohol ratio due to evaporation will alter the mobile phase strength, leading to a systematic drift in retention times.

  • Temperature Fluctuation: As discussed, temperature significantly impacts chiral separations.

    • Protocol: Use a thermostatted column compartment and ensure the ambient laboratory temperature is stable.

    • Causality: Even minor fluctuations in column temperature can alter the interaction kinetics and thermodynamics, causing retention times to shift.[11]

References

  • Comparison of Chiral Separations of Felodipine by High Performance Liquid Chromatography Using Two Cellulose Tris (4-methyl Benzoate) Stationary Phases. Se Pu.[Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.[Link]

  • A typical HPLC chromatogram of felodipine (C5) at conditions of an OJ-H... ResearchGate.[Link]

  • Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC. National Institutes of Health (NIH).[Link]

  • Study on chiral resolution of felodipine and nimodipine enantiome... Ingenta Connect.[Link]

  • Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. PubMed.[Link]

  • Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. PubMed.[Link]

  • HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. ResearchGate.[Link]

  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers... Asian Journal of Research in Chemistry.[Link]

  • Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. PubMed.[Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate.[Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI.[Link]

  • Comparison of chiral separations of felodipine by high performance liquid chromatography using two cellulose tris(4-methyl benzoate) stationary phases. ResearchGate.[Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for (S)-(-)-Felodipine Chiral Chromatography

Welcome to the dedicated technical support guide for the chiral separation of Felodipine. As a 1,4-dihydropyridine calcium channel blocker, the stereochemistry of Felodipine is critical, with its pharmacological activity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of Felodipine. As a 1,4-dihydropyridine calcium channel blocker, the stereochemistry of Felodipine is critical, with its pharmacological activity primarily residing in the (S)-enantiomer.[1] Achieving robust and efficient enantiomeric separation is paramount for quality control, regulatory analysis, and pharmacokinetic studies.

This guide is structured to provide direct, actionable solutions to common challenges encountered during the optimization of mobile phases for (S)-(-)-Felodipine analysis on polysaccharide-based chiral stationary phases (CSPs), the most effective and widely used columns for this class of compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just a solution but the scientific rationale behind it.

Q1: I am not seeing any separation between the Felodipine enantiomers on a Chiralcel® OJ-H column with a standard n-hexane/isopropanol mobile phase. What is my first step?

A1: Lack of initial separation is common. Before abandoning the column or mobile phase system, consider the following adjustments:

  • Drastically Change the Alcohol Percentage: The ratio of the alkane to the alcohol modifier is the most critical factor for resolution on polysaccharide CSPs. The alcohol competes with the analyte for hydrogen bonding sites on the chiral selector. If you started with a high percentage of isopropanol (IPA) (e.g., 20-30%), the retention may be too short for the chiral recognition mechanism to occur.

    • Action: Decrease the IPA concentration significantly, for example, to 5% or 10%. This will increase retention times, allowing for greater interaction with the stationary phase and potentially revealing a separation. A mobile phase of n-hexane/2-propanol (90:10, v/v) has been shown to be effective for separating Felodipine enantiomers.[2]

  • Change the Alcohol Modifier: Different alcohols interact differently with the CSP, altering the shape and accessibility of the chiral grooves.[3] Ethanol (EtOH) is a common alternative to IPA.

    • Action: Prepare a mobile phase with the same percentage of ethanol instead of isopropanol (e.g., n-hexane/ethanol 90:10 v/v). The smaller size of ethanol can lead to different steric and hydrogen bonding interactions, often resulting in a unique selectivity profile.

Q2: I have some resolution (Rs < 1.0), but the peaks are broad and tailing. How can I improve the peak shape and resolution?

A2: Poor peak shape is often due to secondary, non-enantioselective interactions between the analyte and the stationary phase, or issues with the analyte's state in the mobile phase.

  • Introduce an Additive: Although Felodipine is a neutral molecule, acidic or basic additives can significantly improve peak shape and sometimes selectivity by masking residual active sites on the silica support of the CSP.

    • Action (Acidic Additive): Add 0.1% trifluoroacetic acid (TFA) to the mobile phase. For basic drugs, acidic additives can sometimes provide superior resolution compared to basic ones.[4][5][6] This counterintuitive effect is thought to arise from modifying the analyte-CSP interaction in a favorable way.

    • Action (Basic Additive): Alternatively, add 0.1% diethylamine (DEA). Basic additives are often used for basic or neutral compounds to improve peak symmetry.[7]

  • Lower the Flow Rate: Decreasing the flow rate gives more time for the analyte to equilibrate between the mobile and stationary phases, which can lead to sharper peaks and improved resolution.[8]

    • Action: Reduce the flow rate from a standard 1.0 mL/min to 0.7 or 0.5 mL/min.

Q3: My resolution is good, but the analysis time is too long (>30 minutes). How can I speed up the analysis without sacrificing the separation?

A3: To reduce retention time while maintaining resolution, you need to increase the mobile phase strength without losing the selectivity (α).

  • Increase the Alcohol Content: A higher percentage of the alcohol modifier will decrease retention.

    • Action: Methodically increase the percentage of IPA or EtOH in small increments (e.g., from 10% to 12%, then 15%). Observe the effect on both retention time (k) and resolution (Rs). You may find a "sweet spot" that provides baseline separation in a shorter time. For example, a mobile phase of n-hexane–isopropanol (70:30, v/v) has been used, suggesting that higher alcohol content is viable.[9]

  • Increase the Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40°C) reduces mobile phase viscosity, which can lead to sharper peaks and shorter retention times. However, be aware that temperature can also affect selectivity, sometimes positively and sometimes negatively.[2]

    • Action: Set the column thermostat to 35°C and evaluate the chromatogram. Compare the resolution to your ambient temperature run.

Q4: I changed to a new column of the same type (e.g., another Chiralcel® OJ-H), and my previously validated method is no longer working. Why?

A4: This is a frustrating but known issue in chiral chromatography, often related to "column memory effect" or subtle batch-to-batch variations.

  • Column History Matters: Chiral stationary phases can retain traces of previous mobile phase additives, which can significantly alter the surface chemistry and impact subsequent separations.[2] A column previously used with a basic additive may behave differently from a brand-new column.

    • Action: Before running your method on a new column, flush it extensively with a strong, compatible solvent (often 2-propanol for polysaccharide columns) to remove any residues from manufacturing or testing. Then, equilibrate for an extended period (at least 1-2 hours) with your specific mobile phase.

Frequently Asked Questions (FAQs)

Q: Which chiral stationary phase (CSP) is best for Felodipine?

A: Polysaccharide-based CSPs are the industry standard and most successful for 1,4-dihydropyridines like Felodipine. Specifically, columns based on cellulose derivatives, such as Cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ series), have been repeatedly shown to be effective for resolving Felodipine enantiomers.[2][10] Amylose-based columns (e.g., Chiralpak® AD, AS) are also excellent candidates for screening.[9]

Q: What is the typical starting mobile phase for method development?

A: For a normal-phase separation on a polysaccharide column, a simple and effective starting point is an isocratic mixture of an alkane and an alcohol.

  • Primary Screening Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

  • Secondary Screening Mobile Phase: n-Hexane / Ethanol (EtOH) (90:10, v/v) Screening with both IPA and EtOH is recommended as the choice of alcohol can dramatically impact selectivity.[3][11]

Q: Why are alcohol modifiers like IPA and EtOH so important?

A: In normal-phase chiral chromatography, the alcohol modifier plays a dual role. It controls the overall solvent strength (polarity) of the mobile phase and, more importantly, it directly participates in the chiral recognition mechanism. Alcohol molecules adsorb onto the polysaccharide stationary phase and can form hydrogen bonds. This interaction can alter the conformation of the chiral selector, thereby changing the size and shape of the "chiral cavities" where the enantiomers interact.[3] The choice and concentration of the alcohol directly fine-tune the delicate balance of interactions (hydrogen bonds, π-π interactions, steric hindrance) required for separation.

Q: Can I use reversed-phase chromatography for Felodipine?

A: Yes, reversed-phase (RP) mode is a viable option, particularly with modern immobilized polysaccharide CSPs that are compatible with aqueous mobile phases.[1] This can be advantageous for LC-MS applications. Given that the experimental pKa of Felodipine is approximately 5.07, controlling the mobile phase pH is critical in RP mode.[8][12]

  • Strategy: To ensure Felodipine is in a neutral state, the mobile phase pH should be buffered at least 2 units away from its pKa, for instance, at pH > 7.1 or pH < 3.1. A typical mobile phase might consist of acetonitrile and a phosphate or acetate buffer.

Mobile Phase Optimization Data

The following table summarizes typical starting conditions and the expected impact of modifications on the chiral separation of Felodipine on a cellulose-based CSP (e.g., Chiralcel® OJ-H).

ParameterStarting ConditionModificationExpected Effect on Resolution (Rs)Expected Effect on Retention Time (k)Rationale
Mobile Phase n-Hexane/IPA (90:10)Decrease IPA % (e.g., to 95:5)Likely IncreaseIncreaseEnhances interaction with CSP.
Increase IPA % (e.g., to 80:20)Likely DecreaseDecreaseReduces interaction with CSP.
Alcohol Modifier n-Hexane/IPA (90:10)Switch to EtOH (90:10)Variable (may increase or decrease)VariableDifferent alcohol alters CSP interaction sites.[3]
Additive NoneAdd 0.1% TFAVariable (often improves peak shape)VariableMasks active sites, modifies analyte-CSP interaction.[4]
Add 0.1% DEAVariable (often improves peak shape)VariableMasks acidic silica sites.[7]
Flow Rate 1.0 mL/minDecrease to 0.5 mL/minLikely IncreaseIncreaseAllows more time for mass transfer.[8]
Temperature Ambient (~25°C)Increase to 40°CVariableDecreaseReduces viscosity, but can alter thermodynamics of binding.[2]

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol outlines a structured approach to developing a robust chiral separation method for (S)-(-)-Felodipine.

1. Column and System Preparation:

  • Install a suitable polysaccharide-based chiral column (e.g., Chiralcel® OJ-H, 250 x 4.6 mm, 5 µm).
  • Flush the column with 100% 2-propanol for 30 minutes to clean it.
  • Prepare the initial mobile phase: n-Hexane / 2-Propanol (90:10, v/v). Filter through a 0.45 µm filter and degas.
  • Equilibrate the column with the initial mobile phase at 1.0 mL/min for at least 60 minutes or until a stable baseline is achieved.

2. Initial Screening:

  • Prepare a 1 mg/mL solution of racemic Felodipine in the mobile phase.
  • Inject 10 µL and acquire the chromatogram.
  • Evaluate the result:
  • If baseline separation (Rs ≥ 1.5) is achieved, proceed to step 4 (Optimization).
  • If partial separation (0.5 < Rs < 1.5) is observed, proceed to step 3 (Modifier Tuning).
  • If no separation (Rs ≈ 0) is observed, switch the alcohol modifier to Ethanol (n-Hexane/EtOH 90:10) and repeat step 2. If still unsuccessful, proceed to step 3.

3. Modifier and Additive Tuning:

  • Adjust Alcohol Ratio: Decrease the alcohol percentage to 5% (n-Hexane/Alcohol 95:5) to increase retention and see if resolution appears. If retention is too long, increase to 15% or 20%.
  • Introduce Additives (if peak shape is poor): Prepare a new mobile phase containing 0.1% TFA. Equilibrate the column and re-inject. Evaluate for improvements in peak shape and resolution. If results are not satisfactory, flush the column thoroughly and try a mobile phase with 0.1% DEA.

4. Method Optimization:

  • Once partial or baseline separation is achieved, fine-tune the mobile phase composition to meet the desired criteria (e.g., Rs > 2.0, analysis time < 20 min).
  • Adjust the alcohol percentage in small increments (±1-2%) to optimize the balance between resolution and run time.
  • Adjust the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 1.2 mL/min) to further refine peak efficiency and analysis speed.
  • Evaluate the effect of column temperature (e.g., 30°C, 35°C, 40°C) on the separation.

5. Validation:

  • Once the final method is established, perform validation experiments (specificity, linearity, accuracy, precision, robustness) according to internal SOPs and regulatory guidelines.

Workflow and Logic Diagrams

The following diagrams illustrate the logical processes described in this guide.

Mobile_Phase_Optimization_Workflow cluster_start Phase 1: Initial Screening cluster_tune Phase 2: Tuning & Optimization cluster_end Phase 3: Finalization Start Start: Racemic Felodipine Screen_IPA Screen with n-Hexane/IPA (90:10) Start->Screen_IPA Check_IPA Resolution? (Rs > 0.5) Screen_IPA->Check_IPA Screen_EtOH Screen with n-Hexane/EtOH (90:10) Check_IPA->Screen_EtOH No Tune_Alcohol Tune Alcohol % Check_IPA->Tune_Alcohol Yes Check_EtOH Resolution? (Rs > 0.5) Screen_EtOH->Check_EtOH Check_EtOH->Tune_Alcohol No Check_EtOH->Tune_Alcohol Yes Tune_Additive Add Additive (TFA/DEA) for Peak Shape Tune_Alcohol->Tune_Additive Optimize Fine-tune % Alcohol, Flow Rate, Temperature Tune_Additive->Optimize Validate Validate Method Optimize->Validate

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Problem Observed Select the Primary Issue No_Sep No Separation (Rs=0) Change Alcohol % Change Alcohol Type (IPA↔EtOH) Problem:c->No_Sep:p Poor_Shape Poor Peak Shape (Tailing) Add 0.1% TFA Add 0.1% DEA Lower Flow Rate Problem:c->Poor_Shape:p Long_Time Long Analysis Time Increase Alcohol % Increase Temperature Increase Flow Rate Problem:c->Long_Time:p

Caption: Troubleshooting logic for common chromatography issues.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Mastelf. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. Available at: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]

  • Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase. ResearchGate. Available at: [Link]

  • Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. PubMed. Available at: [Link]

  • Determination of pK(a) of felodipine using UV-Visible spectroscopy. PubMed. Available at: [Link]

  • Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase. PubMed. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central. Available at: [Link]

  • The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol (EtOH), and n-butanol (n-BuOH). ResearchGate. Available at: [Link]

  • A typical HPLC chromatogram of felodipine (C5) at conditions of an OJ-H... ResearchGate. Available at: [Link]

  • Expanding cyclodextrin use in normal phase and super/subcritical fluid chromatographic modes for the chiral separation of 1,4-dihydropyridines. PubMed. Available at: [Link]

  • Determination of pKa of felodipine using UV–Visible spectroscopy. ResearchGate. Available at: [Link]

  • Comparison of chiral separations of felodipine by high performance liquid chromatography using two cellulose tris(4-methyl benzoate) stationary phases. ResearchGate. Available at: [Link]

  • Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. IJCRT.org. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. Available at: [Link]

  • Enantiomers and Their Resolution. MDPI. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. OUCI. Available at: [Link]

  • Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. JOCPR. Available at: [Link]

  • HPLC resolution of tofisopam isomers on Chiralcel OJ-H column. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (S)-(-)-Felodipine Aqueous Solution Stability

Guide Version: 1.0 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-(-)-Felodipine in aqueous solutions. Felodipine, a chiral dihydrop...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-(-)-Felodipine in aqueous solutions. Felodipine, a chiral dihydropyridine calcium channel blocker, is known for its therapeutic efficacy residing primarily in the (S)-enantiomer. Maintaining the enantiomeric purity of (S)-(-)-Felodipine in aqueous formulations is critical for consistent pharmacological activity and safety. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and prevent the loss of enantiomeric integrity of (S)-(-)-Felodipine in your experiments.

The primary focus of this guide is on the prevention of chemical degradation that leads to the loss of the chiral center, as this is the most prominently reported stability issue for felodipine. While true racemization (the interconversion of (S)- and (R)-enantiomers) is a theoretical possibility for any chiral compound, the more immediate and well-documented challenge with felodipine in aqueous solution is its susceptibility to photodegradation.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Loss of (S)-(-)-Felodipine

This section is structured in a question-and-answer format to directly address common problems encountered during the handling and analysis of (S)-(-)-Felodipine in aqueous solutions.

Issue 1: Rapid loss of (S)-(-)-Felodipine concentration in solution.

Question: I've prepared an aqueous solution of (S)-(-)-Felodipine, and subsequent analysis by chiral HPLC shows a significant decrease in the peak area of the (S)-enantiomer, with a corresponding increase in a new, more polar peak. What is happening?

Answer: This is a classic presentation of photodegradation, a well-documented instability of dihydropyridine compounds like felodipine[1][2][3]. The dihydropyridine ring is highly susceptible to oxidation, particularly when exposed to light, which converts it to the corresponding pyridine derivative[1][2]. This transformation is irreversible and results in the loss of the chiral center at position 4 of the dihydropyridine ring.

Causality: The energy from light, especially UV light, can excite the dihydropyridine ring, making it prone to oxidation. The presence of oxygen in the aqueous solution facilitates this process. The resulting pyridine derivative is achiral and pharmacologically inactive.

Troubleshooting Steps:

  • Protect from Light: The most critical step is to rigorously protect your solutions from light at all stages of your experiment.

    • Use amber glassware or wrap your containers in aluminum foil.

    • Work in a dimly lit area or under yellow light, which has less energy than white or UV light.

    • Minimize the exposure time of your solutions to any light source.

  • Deoxygenate Solutions: To minimize oxidation, consider deoxygenating your aqueous solutions.

    • This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent before and during the preparation of your felodipine solution.

  • Control Temperature: While light is the primary driver, elevated temperatures can accelerate most chemical reactions, including degradation.

    • Store stock and working solutions at refrigerated temperatures (2-8 °C) when not in use.

Issue 2: Inconsistent enantiomeric excess (e.e.) values between experiments.

Question: I am getting variable results for the enantiomeric excess of my (S)-(-)-Felodipine solutions. Sometimes the e.e. is high, and other times it's significantly lower, even when I start with the same batch of material. What could be causing this?

Answer: Inconsistent light exposure is the most likely culprit. Even minor variations in the duration or intensity of light exposure between experiments can lead to different degrees of photodegradation, which will directly impact the measured enantiomeric excess. While less documented for felodipine, pH- or temperature-induced racemization could also contribute to this variability, although photodegradation is the more probable cause.

Troubleshooting Steps:

  • Standardize Light Conditions: Implement a strict, standardized protocol for handling all solutions containing (S)-(-)-Felodipine to ensure consistent light exposure. This includes standardizing the lighting in your workspace and the time solutions are handled outside of light-protected containers.

  • Evaluate pH Effects: While not extensively reported for felodipine, extreme pH values can catalyze the racemization of some chiral drugs.

    • Prepare your (S)-(-)-Felodipine solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the enantiomeric excess over time while keeping the solutions protected from light. This will help you determine if your experimental pH is contributing to enantiomeric instability.

  • Assess Thermal Stability: To rule out temperature-induced racemization, conduct a thermal stress study.

    • Incubate light-protected solutions at different temperatures (e.g., room temperature, 40°C, 60°C) and monitor the enantiomeric excess over a set period.

Issue 3: Appearance of unexpected peaks in the chromatogram.

Question: My chiral HPLC analysis of an aged (S)-(-)-Felodipine solution shows the expected (S) and potentially a small (R) peak, but also other, unidentified peaks. What are these?

Answer: These are likely degradation products. The primary photodegradation product is the achiral pyridine derivative[1]. Depending on the specific conditions (e.g., presence of other excipients, extreme pH), other minor degradation products could also form.

Troubleshooting Steps:

  • Use a Stability-Indicating Method: Ensure your analytical method can separate the parent drug from its degradation products. Several stability-indicating HPLC methods for felodipine have been published that can resolve the drug from its acid, base, oxidative, and photolytic degradants[3][4][5][6].

  • Characterize Degradants: If the presence of these impurities is a persistent issue, consider using techniques like LC-MS/MS to identify their chemical structures. Knowing the identity of the degradants can provide valuable clues about the degradation pathway and how to prevent it. A known photoproduct of felodipine in aqueous suspension is a dimer[1].

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of loss for (S)-(-)-Felodipine in aqueous solutions?

A1: The most significant and well-documented pathway for the loss of (S)-(-)-Felodipine in aqueous solutions is photodegradation. Exposure to light, particularly UV light, leads to the oxidation of the dihydropyridine ring to its corresponding pyridine analog. This process is irreversible and results in the loss of the chiral center, and therefore the pharmacological activity.[1][2][3]

Q2: Is (S)-(-)-Felodipine susceptible to racemization in aqueous solutions?

A2: There is limited specific data in the scientific literature detailing the racemization of felodipine in aqueous solutions under various pH and temperature conditions. While racemization is a theoretical possibility for any chiral compound, the focus of stability studies on felodipine has been overwhelmingly on its pronounced photosensitivity. It is recommended that you experimentally verify the enantiomeric stability of your specific formulation under your experimental conditions (see the experimental protocol below).

Q3: What is the optimal pH for maintaining the stability of (S)-(-)-Felodipine in an aqueous solution?

A3: To minimize degradation, it is generally advisable to work with solutions in a neutral to slightly acidic pH range. One stability-indicating LC method for felodipine utilizes a mobile phase with a pH of 3.5[4]. However, the optimal pH for your specific formulation should be determined experimentally by conducting a pH stability study where solutions are kept protected from light.

Q4: How should I store my aqueous stock solutions of (S)-(-)-Felodipine?

A4: Stock solutions should be stored at refrigerated temperatures (2-8 °C) and rigorously protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles and exposure to ambient conditions.

Q5: Can I use antioxidants to prevent the degradation of (S)-(-)-Felodipine?

A5: While the primary degradation is photo-oxidation, the use of antioxidants could potentially offer some protection. However, their effectiveness would need to be experimentally validated. It is also crucial to ensure that any added antioxidant does not interfere with your downstream experiments or analytical methods. Protecting the solution from light remains the most effective preventative measure.

Part 3: Experimental Protocols

Protocol 1: Chiral HPLC Method for Monitoring (S)-(-)- and (R)-(+)-Felodipine

This protocol provides a general method for the enantiomeric separation of felodipine. It is essential to validate this method in your laboratory to ensure it is suitable for your specific application.

Objective: To quantify the enantiomeric purity of felodipine in solution.

Materials:

  • (S)-(-)-Felodipine and (R)-(+)-Felodipine standards

  • HPLC grade n-hexane, isopropanol, and ethanol

  • Chiral HPLC column (e.g., Chiralcel OJ-H, Chiralpak AD-H, or similar)

  • HPLC system with UV detector

Chromatographic Conditions (Example):

  • Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:isopropanol (70:30, v/v)

  • Flow Rate: 0.7 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 25 °C

Procedure:

  • Prepare stock solutions of (S)-(-)-Felodipine and (R)-(+)-Felodipine in the mobile phase or a suitable solvent.

  • Prepare a racemic mixture by combining equal amounts of the (S) and (R) enantiomer solutions to verify the separation.

  • Inject the racemic mixture to confirm the resolution of the two enantiomeric peaks.

  • Prepare your experimental samples by diluting them to an appropriate concentration with the mobile phase.

  • Inject the samples and quantify the peak areas for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100

Protocol 2: Forced Degradation Study to Assess Racemization Potential

This protocol is designed to investigate the enantiomeric stability of (S)-(-)-Felodipine under various stress conditions, while minimizing photodegradation.

Objective: To determine the influence of pH and temperature on the potential racemization of (S)-(-)-Felodipine.

Materials:

  • (S)-(-)-Felodipine

  • Buffers of varying pH (e.g., pH 3, 5, 7, 9)

  • Amber HPLC vials

  • Temperature-controlled incubator or water bath

  • Chiral HPLC system (as described in Protocol 1)

Procedure:

Part A: pH Stress Study

  • Prepare solutions of (S)-(-)-Felodipine in each of the selected pH buffers at a known concentration.

  • Immediately transfer these solutions into amber HPLC vials and cap them securely.

  • As a time zero (T=0) control, immediately analyze an aliquot of each solution using the chiral HPLC method.

  • Store the remaining vials at a constant temperature (e.g., room temperature) and protected from light.

  • At predetermined time points (e.g., 24, 48, 72 hours), analyze an aliquot from each pH solution.

  • Compare the enantiomeric excess at each time point to the T=0 value. A significant decrease in e.e. without the appearance of major degradation peaks would suggest pH-induced racemization.

Part B: Thermal Stress Study

  • Prepare a solution of (S)-(-)-Felodipine in a neutral buffer (e.g., pH 7).

  • Dispense the solution into amber HPLC vials.

  • Analyze a T=0 control sample.

  • Place the vials in incubators set at different temperatures (e.g., 40°C and 60°C), ensuring they are protected from light.

  • At predetermined time points, remove a vial from each temperature, allow it to cool to room temperature, and analyze by chiral HPLC.

  • Compare the enantiomeric excess at each time point and temperature to the T=0 value to assess thermal racemization.

Data Interpretation:

Stress ConditionObservationPossible Cause
Light Exposure Decrease in (S)-Felodipine peak area, increase in a new achiral peakPhotodegradation (Oxidation)
Acidic/Basic pH Decrease in e.e. with minimal change in total felodipine concentrationPotential pH-catalyzed racemization
Elevated Temperature Decrease in e.e. with minimal change in total felodipine concentrationPotential thermally-induced racemization

Part 4: Visualizations

Diagram 1: Primary Degradation Pathway of Felodipine

G S_Felodipine (S)-(-)-Felodipine (Chiral, Active) Pyridine_Derivative Pyridine Derivative (Achiral, Inactive) S_Felodipine->Pyridine_Derivative Oxidation of Dihydropyridine Ring Light Light (UV) + O2 Light->S_Felodipine

Caption: Photodegradation of (S)-(-)-Felodipine.

Diagram 2: Experimental Workflow for Investigating Racemization

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Light Protected) cluster_analysis Analysis cluster_eval Evaluation start Prepare (S)-Felodipine Solution in Aqueous Buffer pH_Stress Vary pH (e.g., 3, 5, 7, 9) start->pH_Stress Temp_Stress Vary Temperature (e.g., RT, 40°C, 60°C) start->Temp_Stress T0_Analysis T=0 Analysis (Chiral HPLC) start->T0_Analysis Time_Point_Analysis Time Point Analysis (e.g., 24, 48, 72h) pH_Stress->Time_Point_Analysis Temp_Stress->Time_Point_Analysis Evaluate Compare e.e. vs T=0 T0_Analysis->Evaluate Time_Point_Analysis->Evaluate

Caption: Workflow for Forced Degradation Study.

References

  • Kawabata, K., Kohashi, M., Akimoto, S., & Nishi, H. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. Molecules, 28(4), 1881. [Link]

  • Zaazaa, H. E., Abbas, S. S., Essam, H. M., & El-Bardicy, M. G. (2002). A stability indicating LC method for felodipine. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 711-718. [Link]

  • Ube, S., Morimoto, S., & Inotsume, N. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical Chromatography, 7(2), 99-103. [Link]

  • Hu, L., Hu, Q., & Gao, N. (2013). A validated, stability-indicating HPLC method for the determination of felodipine and its related substances. International Journal of Pharmaceutical Sciences and Research, 4(9), 3369. [Link]

  • Li, H., Wang, Y., Zhang, Y., & Liu, Y. (2012). Study on chiral resolution of felodipine and nimodipine enantiomers by HPLC. Journal of Pharmaceutical Analysis, 2(3), 223-226. [Link]

  • Ragno, G., Cione, E., & Ioele, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. [Link]

  • Annapurna, M. M., Kumar, B. S. P., & Goutam, S. V. S. (2013). Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. Indo American Journal of Pharmaceutical Research, 3(11), 9277-9285. [Link]

  • Reddy, B. M., Sreeram, V., & Kumar, P. R. (2016). Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance by RP-HPLC. Journal of Bioequivalence & Bioavailability, 8(4), 153-166. [Link]

Sources

Optimization

Technical Support Center: (S)-(-)-Felodipine Solubility Enhancement for Cell Culture Applications

Welcome to the technical support guide for (S)-(-)-Felodipine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor aqueous s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-(-)-Felodipine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor aqueous solubility of (S)-(-)-Felodipine in cell culture media. Here, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Challenge

(S)-(-)-Felodipine is a dihydropyridine calcium channel blocker widely used in research.[1][2] However, its utility in in vitro cell-based assays is often hampered by its physicochemical properties. As a highly lipophilic molecule, it is practically insoluble in water, which poses a significant challenge for achieving desired working concentrations in aqueous cell culture media without precipitation.[3][4]

Understanding the core properties of (S)-(-)-Felodipine is the first step in developing an effective solubilization strategy.

PropertyValueImplication for Cell Culture
Molecular Formula C₁₈H₁₉Cl₂NO₄-
Molecular Weight 384.3 g/mol Affects molar concentration calculations.[1][5]
Aqueous Solubility ~7.15-19.7 mg/LExtremely low solubility necessitates the use of organic solvents or other enhancement techniques.[1]
LogP ~3.8-3.9High LogP value indicates strong lipophilicity and poor water solubility.[1]
Solubility in Organic Solvents Ethanol (~20 mg/mL), DMSO (~30 mg/mL), DMF (~30 mg/mL)These solvents are essential for preparing high-concentration stock solutions.[5]
Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of (S)-(-)-Felodipine?

A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of (S)-(-)-Felodipine, with a solubility of approximately 30 mg/mL.[5] Ethanol is a viable alternative, with a solubility of around 20 mg/mL.[5] Always use anhydrous, cell culture-grade DMSO to prepare your stock solution.

Q2: What is the maximum concentration of DMSO I can safely use in my cell culture?

A2: This is a critical consideration, as DMSO can be toxic to cells. The final concentration of DMSO in your culture medium should be kept as low as possible, ideally below 0.1% . Most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity, but this is highly dependent on the cell type and the duration of exposure.[6][7] Some sensitive cell lines, like primary cells or stem cells, may show stress or differentiation at concentrations lower than 0.1%.[6][8] It is imperative to perform a vehicle control experiment , treating your cells with the same final concentration of DMSO that is used in your experimental conditions to account for any solvent-induced effects.

Q3: Can I dissolve (S)-(-)-Felodipine directly in my cell culture media?

A3: No. Due to its extremely low aqueous solubility, attempting to dissolve (S)-(-)-Felodipine directly in cell culture media will be unsuccessful and will result in an inaccurate and non-homogenous suspension.[3][4] A concentrated stock solution in an appropriate organic solvent like DMSO must be prepared first.[5]

Q4: How does serum in the media affect the solubility of (S)-(-)-Felodipine?

A4: The presence of serum proteins, such as albumin, can enhance the apparent solubility of hydrophobic compounds like felodipine.[9][10] These proteins can bind to the drug, effectively acting as carriers and preventing precipitation. When preparing your working solution, diluting the DMSO stock into media containing serum can be beneficial. However, this binding can also affect the free concentration of the drug available to interact with the cells, a factor that should be considered in the interpretation of your results.

Q5: How should I prepare and store my (S)-(-)-Felodipine solutions?

A5:

  • Stock Solution (in DMSO): Prepare a high-concentration stock solution (e.g., 10-30 mg/mL) in anhydrous, sterile DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[5] The solid compound should also be stored at -20°C and is stable for at least four years under these conditions.[5]

  • Aqueous Working Solutions: Aqueous solutions of felodipine are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[5]

Section 3: Troubleshooting Guide

This section addresses common problems encountered when working with (S)-(-)-Felodipine in cell culture.

Problem 1: My compound precipitated when I added it to the cell culture media.

This is the most frequent issue, often referred to as the compound "crashing out" of solution.

Root Causes & Solutions:

  • Exceeding Aqueous Solubility: The final concentration in the media is too high.

    • Solution: Decrease the final working concentration. Perform a solubility test by making serial dilutions to determine the maximum achievable concentration without precipitation.[11]

  • Improper Dilution Technique: Adding the concentrated DMSO stock directly into a large volume of media causes rapid solvent exchange, leading to immediate precipitation.[11]

    • Solution: Employ a serial dilution method. First, pre-warm the cell culture medium to 37°C.[11] Add the DMSO stock dropwise to a smaller volume of the warm media while gently vortexing or swirling to ensure rapid and even dispersion.[11] This intermediate dilution can then be added to the final culture volume.

  • Temperature Shock: Adding the compound to cold media reduces its solubility.[11][12]

    • Solution: Always use media that has been pre-warmed to 37°C for all dilution steps.[11]

G start Start: Prepare Working Solution stock Prepare High-Concentration Stock in 100% DMSO (e.g., 10-100 mM) start->stock warm_media Pre-warm complete cell culture media to 37°C stock->warm_media intermediate Perform Intermediate Dilution: Add stock dropwise to a small volume of warm media while vortexing warm_media->intermediate final_dilution Add intermediate dilution to the final volume of media intermediate->final_dilution check Visually inspect for precipitation under a microscope final_dilution->check precipitate Precipitation Observed check->precipitate Yes success Solution is Clear: Proceed with Experiment check->success No troubleshoot Troubleshoot: - Lower final concentration - Use serial dilution - Explore alternative methods precipitate->troubleshoot

Caption: Decision workflow for preparing felodipine working solutions.

Problem 2: I'm observing unexpected cytotoxicity or altered cell behavior.

Root Causes & Solutions:

  • Solvent Toxicity: The final concentration of DMSO is too high for your specific cell line.[13][14]

    • Solution: Critically evaluate your vehicle controls. If the vehicle control shows toxicity, you must lower the final DMSO concentration. This may require preparing a lower concentration DMSO stock, which in turn will limit your maximum final drug concentration. A dose-response curve for DMSO on your cells is highly recommended.[13]

  • Compound-Induced Cytotoxicity: The observed effect is due to the pharmacological action of (S)-(-)-Felodipine.

    • Solution: This is the intended outcome of many experiments. Ensure you have a proper dose-response curve to differentiate specific pharmacological effects from non-specific toxicity.

Problem 3: My experimental results are inconsistent.

Root Causes & Solutions:

  • Incomplete Dissolution or Precipitation Over Time: The compound may not be fully dissolved or may be slowly precipitating in the incubator, leading to variable effective concentrations.

    • Solution: Always visually inspect your media for precipitation before and during the experiment. Prepare solutions fresh immediately before use.[5] Consider using a solubility-enhancing technique like cyclodextrins for longer-term experiments.

  • Compound Degradation: Although stable when stored correctly, felodipine may degrade under certain experimental conditions (e.g., prolonged exposure to light).

    • Solution: Protect solutions from light and prepare them fresh. Ensure proper storage of the solid compound and DMSO stock at -20°C.[5]

Section 4: Advanced Solubility Enhancement Protocols

When standard DMSO-based methods are insufficient, more advanced strategies can be employed.

Protocol 1: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, like felodipine, forming an "inclusion complex" that is significantly more water-soluble.[15][16][17]

Mechanism of Action Diagram

G cluster_0 Poorly Soluble Drug cluster_1 Solubilizing Agent cluster_2 Water-Soluble Complex drug Felodipine (Hydrophobic) plus1 + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> complex Inclusion Complex (Enhanced Solubility)

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Step-by-Step Protocol (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of Felodipine to β-cyclodextrin (or a derivative like HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.

  • Preparation: Accurately weigh the calculated amounts of (S)-(-)-Felodipine and the cyclodextrin.

  • Mixing: Place the cyclodextrin powder in a glass mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.

  • Incorporation: Slowly add the (S)-(-)-Felodipine powder to the paste while continuously triturating (kneading) with the pestle. Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.

  • Final Product: The resulting solid powder is the felodipine-cyclodextrin inclusion complex. This powder can be dissolved in cell culture media to prepare the final working solution. Always verify the final concentration and test for any cytotoxicity from the cyclodextrin itself.

Protocol 2: Using Co-solvents and Surfactants

While DMSO is the primary choice, other agents can be considered, though they require careful validation.

  • Co-solvents: Polyethylene glycol (PEG 6000) has been used to create solid dispersions of felodipine, enhancing its solubility.[18]

  • Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) can be used to create stable dispersions.[19][20] A Japanese Pharmacopoeia method for felodipine dissolution testing uses a buffer containing polysorbate 80, indicating its utility.[21]

Caution: Any co-solvent or surfactant must be tested for cytotoxicity at the final working concentration using your specific cell line.

Section 5: Summary of Solubilization Strategies
StrategyProsConsRecommended Starting Conditions
DMSO as a Vehicle Simple, effective for high-concentration stocks, widely used.[5]Potential for cell toxicity, risk of precipitation upon dilution.[7][13]Final concentration <0.5%, ideally <0.1%.[6]
Cyclodextrin Complexation Significantly increases aqueous solubility, can improve stability in media.[15][16]More complex preparation, potential for cyclodextrin-induced cellular effects (e.g., cholesterol depletion).Start with a 1:1 molar ratio of Felodipine to HP-β-CD.
Use of Co-solvents (e.g., PEG) Can improve solubility through solid dispersion techniques.[18]Requires formulation development, potential for co-solvent cytotoxicity.Cell-line specific toxicity must be determined.
Use of Surfactants (e.g., Tween 80) Can create stable dispersions and increase solubility.[19]High potential for cytotoxicity, can interfere with cellular membranes and assays.Very low concentrations (<0.01%) should be tested first.
References
  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • DailyMed. Felodipine Tablets USP. [Link]

  • Reddit r/labrats. (2023). Maximum DMSO concentration in media for cell culture?[Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Al-Busaidi, I., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link]

  • Various Authors. (2015). In Vitro Dissolution Enhancement of Felodipine. ResearchGate. [Link]

  • Cell Culture Dish. What techniques can you suggest for improving media solubility for media that is difficult to get into solution?[Link]

  • Various Authors. (2012). Phase solubility study of felodipine in β cyclodextrin. ResearchGate. [Link]

  • National Center for Biotechnology Information. Felodipine PubChem CID 3333. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Mondal, S., et al. (2024). Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. National Institutes of Health. [Link]

  • USP-NF. Felodipine Extended-Release Tablets. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Patel, M. M., et al. (2011). Enhancement of water solubility of felodipine by preparing solid dispersion using poly-ethylene glycol 6000 and poly-vinyl alcohol. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Drugs.com. (2024). Felodipine Tablets: Package Insert / Prescribing Info / MOA. [Link]

  • MilliporeSigma. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. PubMed. [Link]

  • AZoLifeSciences. (2020). How to Achieve Drug Solubility. [Link]

  • Wikipedia. Felodipine. [Link]

  • Singh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • ResearchGate. (2017). Absorption spectra for determining felodipine solubility. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. felodipine. [Link]

  • Hage, D. S. (2009). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. National Institutes of Health. [Link]

  • Cheméo. Chemical Properties of Felodipine (CAS 72509-76-3). [Link]

  • Sareen, S., et al. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical & Biological Archives. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Japanese Pharmacopoeia. Felodipine Tablets Dissolution. [Link]

  • Google Patents. (2015).
  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Jacobs, S., et al. (2016). Cell culture media impact on drug product solution stability. ResearchGate. [Link]

  • Jacobs, S., et al. (2016). Cell culture media impact on drug product solution stability. PubMed. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

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Troubleshooting

Technical Support Center: Addressing Matrix Effects in the Bioanalysis of (S)-(-)-Felodipine

Welcome to the technical support center for the bioanalysis of (S)-(-)-Felodipine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying (S)-(-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of (S)-(-)-Felodipine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying (S)-(-)-Felodipine in biological matrices. Here, we will delve into the common challenges, particularly matrix effects, and provide expert-driven, actionable solutions to ensure the accuracy, precision, and reliability of your bioanalytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the bioanalysis of (S)-(-)-Felodipine and the pervasive issue of matrix effects.

Q1: What is (S)-(-)-Felodipine and why is its bioanalysis challenging?

(S)-(-)-Felodipine is the pharmacologically active S-enantiomer of Felodipine, a calcium channel blocker used to treat hypertension.[1][2][3] As with many pharmaceutical compounds, its accurate quantification in biological fluids like plasma is critical for pharmacokinetic and toxicokinetic studies. The primary challenge in its bioanalysis arises from "matrix effects."[4][5] Biological matrices are complex mixtures of endogenous components (e.g., phospholipids, proteins, salts) and exogenous substances (e.g., anticoagulants, co-administered drugs).[6][7] These components can interfere with the analysis, especially when using highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

Q2: What are matrix effects and how do they impact the quantification of (S)-(-)-Felodipine?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6][8] In the context of LC-MS/MS, this typically manifests as:

  • Ion Suppression: This is the most common form of matrix effect, where co-eluting matrix components reduce the ionization efficiency of (S)-(-)-Felodipine in the mass spectrometer's ion source.[9][10] This leads to a decreased signal and can result in underestimation of the analyte concentration. The primary culprits are often phospholipids, which are abundant in plasma and can compete with the analyte for ionization.[11][12]

  • Ion Enhancement: Less frequently, co-eluting species can increase the ionization efficiency of the analyte, leading to an overestimation of its concentration.[8]

Both suppression and enhancement compromise the accuracy and reproducibility of the bioanalytical method.[4]

Q3: Which biological matrices are most problematic for (S)-(-)-Felodipine analysis?

Plasma and serum are generally the most challenging matrices for the bioanalysis of (S)-(-)-Felodipine.[9][11] This is due to their high concentration of proteins and phospholipids, which are major sources of matrix effects.[12][13] While other matrices like urine are less complex, they can still present unique challenges. The high protein binding of Felodipine (approximately 99%) further complicates its extraction from plasma.[14]

Q4: What are the regulatory expectations regarding matrix effect evaluation?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on bioanalytical method validation, with a significant emphasis on assessing and mitigating matrix effects.[15][16][17][18][19] The guidelines mandate that matrix effects be investigated to ensure they do not compromise the integrity of the study data.[20][21] This is typically done by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample from multiple sources.[6][19]

Part 2: Troubleshooting Guide: Overcoming Matrix Effects

This section provides a problem-solution framework for common issues encountered during the bioanalysis of (S)-(-)-Felodipine.

Issue 1: Inconsistent Analytical Results and High Variability
  • Possible Cause: Uncompensated matrix effects that vary between different lots of biological matrix.

  • Gold Standard Solution: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Why it Works: A SIL-IS, such as Dehydro Felodipine-d3, is the ideal internal standard.[22][23] It is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C).[24] This means it will have nearly identical chromatographic retention time, extraction recovery, and ionization response to the analyte.[25][26] Consequently, any ion suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS.[24][27] The ratio of the analyte signal to the SIL-IS signal remains constant, effectively nullifying the matrix effect and leading to highly accurate and precise results.[26]

Caption: Logic diagram for using a SIL-IS to correct for matrix effects.

Issue 2: Low Signal Intensity and Poor Sensitivity (Ion Suppression)
  • Possible Cause: Significant co-elution of phospholipids and other endogenous components that suppress the ionization of (S)-(-)-Felodipine.

  • Solution 1: Advanced Sample Preparation to Remove Interferences.

    • Rationale: The most effective way to combat matrix effects is to remove the interfering components before analysis.[10][13] While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[28] More rigorous techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly recommended.[10]

    • Comparison of Sample Preparation Techniques:

      Technique Pros Cons Efficacy for (S)-(-)-Felodipine
      Protein Precipitation (PPT) Fast, simple, inexpensive. Ineffective at removing phospholipids and other interferences.[28] High risk of ion suppression. Not recommended for achieving low limits of quantification.
      Liquid-Liquid Extraction (LLE) Good at removing salts and highly polar interferences. Can be optimized for selectivity.[29][30][31] Can be labor-intensive, uses large volumes of organic solvents. Effective. Methods using solvents like diethyl ether/hexane have been successfully validated.[29][31][32]

      | Solid-Phase Extraction (SPE) | Highly selective, provides excellent cleanup and concentration of the analyte.[13] Very effective at removing phospholipids.[12] | Requires method development, can be more expensive. | Highly effective. Provides the cleanest extracts, minimizing matrix effects and improving sensitivity.[13][33] |

  • Solution 2: Chromatographic Separation.

    • Rationale: If sample preparation alone is insufficient, optimizing the LC method can separate (S)-(-)-Felodipine from the region where most phospholipids elute.[28] Phospholipids typically elute as a broad peak in reversed-phase chromatography.[11] Adjusting the gradient profile or using a different column chemistry can shift the analyte's retention time away from this interference zone.

LC_Separation cluster_workflow Bioanalytical Workflow Sample Plasma Sample (Analyte + Matrix) Prep Sample Preparation (SPE or LLE) Sample->Prep Remove Proteins & Phospholipids Inject LC Injection Prep->Inject Clean Extract Analysis MS/MS Detection Inject->Analysis Separation & Ionization Data Accurate Data Analysis->Data

Caption: A simplified workflow for bioanalysis emphasizing sample preparation.

Issue 3: How Do I Quantitatively Assess Matrix Effects?
  • Possible Cause: You need to validate your method according to regulatory guidelines.

  • Solution: Calculate the Matrix Factor (MF).

    • Rationale: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spiking method.[6] This involves calculating a Matrix Factor (MF) to determine the degree of ion suppression or enhancement.

    • Protocol: See Part 3 for a detailed step-by-step protocol for calculating the Matrix Factor.

    • Interpretation:

      • MF = 1: No matrix effect.

      • MF < 1: Ion suppression.

      • MF > 1: Ion enhancement.

    • Regulatory Acceptance: According to regulatory guidance, the precision of the IS-normalized matrix factor across different lots of matrix should be within acceptable limits (typically ≤15% CV).[16][19]

Part 3: Detailed Protocols & Workflows

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general workflow for a polymeric reversed-phase SPE, which is highly effective for cleaning plasma samples. Note: This is a starting point and should be optimized for your specific laboratory conditions.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of HPLC-grade water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load 0.5 mL of pre-treated plasma sample (e.g., plasma diluted 1:1 with 2% phosphoric acid in water). Load at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove salts and polar interferences.

  • Elution: Elute (S)-(-)-Felodipine with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

Protocol 2: Calculation of Matrix Factor (MF) and Recovery

This protocol follows the method described by Matuszewski et al. and is consistent with FDA and EMA guidelines.[6][16][19]

Prepare Three Sets of Samples:

  • Set A (Neat Solution): Analyte and IS spiked in the mobile phase at a known concentration (e.g., medium QC).

  • Set B (Post-Extraction Spike): Blank plasma is extracted first. The analyte and IS are then spiked into the final, clean extract.

  • Set C (Pre-Extraction Spike): Analyte and IS are spiked into blank plasma before the extraction process begins.

Calculations:

  • Matrix Factor (MF %):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • This calculation should be performed for both the analyte and the IS.

  • Recovery (RE %):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • This is the most critical value, as it demonstrates the ability of the IS to compensate for matrix effects.

Sample Data Table:

Sample SetAnalyte Peak AreaIS Peak AreaMF (%)RE (%)IS-Normalized MF
Set A (Neat) 1,000,0002,000,000---
Set B (Post-Spike) 750,0001,550,00075.0%-0.97
Set C (Pre-Spike) 705,0001,472,500-94.0%-

In this example, there is a 25% ion suppression (MF = 75%), but the SIL-IS also experiences a similar suppression (MF = 77.5%). The IS-Normalized MF is close to 1.0, indicating the method is valid and the IS is effectively correcting for the matrix effect.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Chambers, A. G., & Legido-Quigley, C. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical chromatography : BMC, 30(5), 710–720. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • Wang, S., Cyronak, M., & Smith, E. (2007). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 854(1-2), 166–175. [Link]

  • LCGC. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. [Link]

  • Chromatography Today. (2012). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. [Link]

  • Semantic Scholar. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • Taylor & Francis Online. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Pan, C., & Das, S. (2011). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews on environmental health, 26(4), 283–293. [Link]

  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Saluti, G., & Termopoli, V. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica chimica acta, 1025, 1–14. [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. [Link]

  • Slideshare. (2014). Bioanalytical method validation emea. [Link]

  • PharmaCompass. FDA guideline - Bioanalytical Method Validation. [Link]

  • Resolve Mass. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Taylor & Francis Online. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation. [Link]

  • Jian, W., Edom, R. W., & Weng, N. (2010). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Bioanalysis, 2(4), 723–733. [Link]

  • ResearchGate. (2012). Quantitative determination of felodipine in human serum by LC-MS-MS method. [Link]

  • ResearchGate. (2019). Ultrasound assisted dispersive liquid-liquid microextraction coupled with high performance liquid chromatography designated for bioavailability studies of felodipine combinations in rat plasma. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. [Link]

  • Shimadzu. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. [Link]

  • Sreedevi, V., et al. (2011). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw an. International Journal of Pharma Sciences and Research (IJPSR), 2(2), 65-73. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3333, Felodipine. [Link]

  • De Nucci, G., et al. (2004). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 804(2), 323-329. [Link]

  • Semantic Scholar. LC-MS/MS determination of felodipine in human plasma. [Link]

  • Drugs.com. Felodipine Tablets: Package Insert / Prescribing Info / MOA. [Link]

  • Wikipedia. Felodipine. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. felodipine. [Link]

  • ResearchGate. (2011). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. [Link]

  • Phenomenex. SAMPLE PREPARATION. [Link]

  • Kursk State Medical University. (2020). Determination of felodipine in biological fluids. [Link]

  • PubMed. Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. [Link]

Sources

Optimization

Improving the stability of (S)-(-)-Felodipine stock solutions

Welcome to the technical support resource for (S)-(-)-Felodipine. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-(-)-Felodipine. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you ensure the stability and reliability of your stock solutions for reproducible experimental outcomes.

Understanding (S)-(-)-Felodipine Stability: A Proactive Approach

(S)-(-)-Felodipine is a calcium channel blocker belonging to the 1,4-dihydropyridine (DHP) class.[1][2] A defining characteristic of the DHP chemical scaffold is its susceptibility to degradation, primarily through oxidation of the dihydropyridine ring.[3][4] This process, which can be initiated by light or oxidizing agents, results in the formation of a pharmacologically inactive pyridine derivative, compromising the integrity of your experiments.[3][5] This guide is designed to equip you with the knowledge and protocols to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing my primary (S)-(-)-Felodipine stock solution?

For maximum stability and solubility, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. (S)-(-)-Felodipine is also highly soluble in dimethylformamide (DMF) and ethanol.[6] However, DMSO provides an excellent balance of high solubility and compatibility with most cell culture media at low final concentrations.

Q2: What are the recommended concentrations for stock solutions?

You can prepare stock solutions in DMSO or DMF at concentrations up to 30 mg/mL and in ethanol at up to 20 mg/mL.[6] Preparing a high-concentration stock allows you to add a minimal volume to your experimental system, thereby reducing the potential for solvent-induced artifacts.

SolventSolubility (approx.)
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Ethanol~20 mg/mL
WaterInsoluble[1][7]
Aqueous Buffers (e.g., PBS)Sparingly soluble[6]
Data sourced from Cayman Chemical product information.[6]

Q3: How should I store my (S)-(-)-Felodipine stock solution?

Stock solutions should be stored at -20°C or colder in small, single-use aliquots to minimize freeze-thaw cycles.[6] Crucially, solutions must be protected from light by using amber glass vials or by wrapping clear vials in aluminum foil.

Q4: I need to make an aqueous working solution. How should I do this and for how long is it stable?

(S)-(-)-Felodipine is sparingly soluble in aqueous buffers.[6] To prepare a working solution, you should first dissolve the compound in DMSO to create a high-concentration primary stock. This stock can then be serially diluted with your aqueous buffer of choice (e.g., PBS, cell culture media). It is critical to note that aqueous solutions of felodipine are not stable and should be prepared fresh for each experiment. Storing aqueous solutions for more than one day is not recommended.[6] If you observe precipitation upon dilution, you may need to lower the final concentration or adjust the DMSO concentration in your final working solution (while being mindful of solvent toxicity in your assay).

Q5: Why did my stock solution change color or show reduced activity over time?

This is a classic sign of degradation. The most common cause is the oxidation of the 1,4-dihydropyridine ring to its corresponding pyridine analog, often accelerated by exposure to light (photodegradation).[3][5] This new compound is inactive and may appear as a new peak in your analytical chromatogram (e.g., HPLC). Refer to the Troubleshooting Guide below for a deeper dive into this issue.

Troubleshooting Guide: Diagnosing and Solving Instability

This section addresses specific experimental issues and provides a logical framework for identifying the root cause.

Problem: Rapid loss of compound potency or the appearance of unexpected peaks in HPLC analysis.

This issue almost certainly points to chemical degradation. The primary degradation pathways for felodipine are photo-oxidation and acid-catalyzed degradation.

Potential Cause 1: Photodegradation

The dihydropyridine ring of felodipine is highly sensitive to light, particularly in the UV spectrum.[3][5] Light exposure catalyzes the oxidation (aromatization) of the ring, converting the active felodipine into its inactive pyridine derivative.[4][5]

  • Light Protection: Always handle (S)-(-)-Felodipine, both in solid form and in solution, under subdued lighting. Use amber vials for storage and preparation. If unavailable, wrap clear vials securely in aluminum foil.

  • Solvent Choice: While photodegradation can occur in any solvent, ensuring the solution is properly stored is the most critical factor.

  • Confirmation: The primary photodegradation product can be readily identified by LC-MS, as it will have a mass two units less than the parent compound due to the loss of two hydrogen atoms during aromatization.[5]

TroubleshootingWorkflow Start Issue: Loss of Potency / Extra HPLC Peaks CheckLight Was the solution protected from light? Start->CheckLight CheckpH Is the solvent/buffer acidic (pH < 6)? CheckLight->CheckpH Yes Sol_Photo Root Cause: Photodegradation CheckLight->Sol_Photo No CheckStorage Was the solution stored at -20°C and aliquoted to avoid freeze-thaw cycles? CheckpH->CheckStorage No Sol_Acid Root Cause: Acid Degradation CheckpH->Sol_Acid Yes CheckStorage->Start Yes (Re-evaluate experiment) Sol_Storage Root Cause: Improper Storage CheckStorage->Sol_Storage No Action_Light Action: Use amber vials. Work in subdued light. Sol_Photo->Action_Light Action_pH Action: Use neutral pH buffers. Verify solvent purity. Sol_Acid->Action_pH Action_Storage Action: Aliquot and store at -20°C or colder. Sol_Storage->Action_Storage

Caption: Troubleshooting workflow for (S)-(-)-Felodipine solution instability.

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a 26 mM stock solution.

  • Pre-analysis: Equilibrate a vial of (S)-(-)-Felodipine (FW: 384.25 g/mol ) to room temperature before opening to prevent condensation. [2]2. Weighing: Accurately weigh 10 mg of (S)-(-)-Felodipine powder and transfer it to a sterile, light-protecting (amber) glass vial.

  • Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO to the vial. [6]4. Mixing: Vortex the solution gently for 1-2 minutes until the solid is completely dissolved. A brief sonication in a room temperature water bath can be used to aid dissolution if necessary.

  • Inert Gas Purge (Optional but Recommended): For long-term stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and further minimizes the risk of oxidation. [6]

Protocol 2: Recommended Storage and Handling
  • Aliquoting: Immediately after preparation, dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or glass vials. The aliquot volume should correspond to the amount needed for a single experiment or a day's work.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots in a light-protected secondary container at -20°C or, for enhanced long-term stability, at -80°C. The solid crystalline form of felodipine is stable for years at -20°C. [6]4. Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Vortex briefly before making serial dilutions. Do not refreeze a thawed aliquot.

Protocol 3: Stability Assessment using RP-HPLC

This protocol provides a framework for verifying the stability of your stock solution over time. A validated stability-indicating HPLC method is required. [8]

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute a sample to a working concentration (e.g., 10 µg/mL) using the mobile phase. Inject this sample into the HPLC system and record the chromatogram. The peak area of the main felodipine peak at T=0 serves as your baseline.

  • Forced Degradation (Reference): To confirm the method is stability-indicating, prepare intentionally degraded samples.

    • Photodegradation: Expose a dilute solution to direct sunlight or a UV lamp for several hours. [9] * Acid Degradation: Add a small amount of dilute HCl (e.g., to a final concentration of 0.1 M) to a dilute solution and incubate for 1-2 hours. [9] * Analyze these samples to identify the retention times of the degradation products relative to the parent peak.

  • Time-Point Analysis: Store your stock solution aliquots under the recommended conditions (-20°C, protected from light). At designated time points (e.g., 1 week, 1 month, 3 months), thaw a new aliquot and analyze it using the same HPLC method.

  • Data Evaluation: Compare the peak area of felodipine at each time point to the T=0 baseline. A significant decrease (>5-10%) in the main peak area, or the appearance and growth of degradation peaks, indicates instability.

Storage ConditionRecommended DurationKey Considerations
Solid≥ 4 years at -20°C [6]Protect from light
Stock Solution in DMSO/DMFUp to 6 months at -20°CAliquot, protect from light, avoid freeze-thaw
Aqueous Working Solution< 24 hours [6]Prepare fresh daily

References

  • Dunne, A., et al. (1991). Clinical pharmacokinetics of felodipine. A summary. Clinical Pharmacokinetics, 21(6), 418-428. Available from: [Link]

  • Bäärnhielm, C., et al. (1986). Cytochrome P-450-dependent oxidation of felodipine--a 1,4-dihydropyridine--to the corresponding pyridine. Biochemical Pharmacology, 35(16), 2803-2808. Available from: [Link]

  • Riva, R., et al. (2017). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Journal of Pharmaceutical Analysis, 7(4), 209-216. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-(-)-Felodipine. PubChem Compound Database. CID 636806. Available from: [Link]

  • Fasinu, P., et al. (2014). Schematic showing (a) felodipine oxidized to (b) the pharmacologically inactive dehydrofelodipine. ResearchGate. Available from: [Link]

  • Wikipedia. (2023). Felodipine. Available from: [Link]

  • Kawabata, K., et al. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. Pharmaceuticals, 16(2), 301. Available from: [Link]

  • Hoffmann, K. J., & Weidolf, L. (1985). Metabolism of [14C] felodipine, a new vasodilating drug, in healthy volunteers. Biomedical Mass Spectrometry, 12(8), 414-423. Available from: [Link]

  • Gonzalez-Lafont, A., et al. (2004). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Chemical Research in Toxicology, 17(4), 507-514. Available from: [Link]

  • DailyMed. (n.d.). Felodipine Tablets USP. U.S. National Library of Medicine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Felodipine. PubChem Compound Database. CID 3333. Available from: [Link]

  • Setti, A., et al. (2014). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 15-20. Available from: [Link]

  • Sahoo, C. K., et al. (2002). A stability indicating LC method for felodipine. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 711-718. Available from: [Link]

Sources

Troubleshooting

Overcoming poor peak shape in the analysis of (S)-(-)-Felodipine

Welcome to the technical support center for the analysis of (S)-(-)-Felodipine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges relate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (S)-(-)-Felodipine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to achieving optimal peak shape during chromatographic analysis. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you achieve accurate, reproducible, and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing when analyzing (S)-(-)-Felodipine. What are the most likely causes?

Poor peak shape, particularly tailing, for (S)-(-)-Felodipine is a common issue that typically stems from unwanted secondary interactions between the analyte and the stationary phase, or other system and method parameters. The primary causes can be broken down into three main categories:

  • Silanol Interactions : (S)-(-)-Felodipine contains a basic dihydropyridine nitrogen atom. This basic site can interact strongly with acidic silanol groups (Si-OH) present on the surface of standard silica-based HPLC columns (e.g., C18).[1][2][3] This secondary ionic interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical, tailing peak.[4]

  • Metal Chelation : Trace metal impurities, such as iron or aluminum, are often present in the silica matrix of HPLC columns or can leach from stainless steel components of the HPLC system itself.[2][4][5] (S)-(-)-Felodipine possesses functional groups that can chelate with these metal ions, creating another secondary retention mechanism that causes significant peak tailing and, in some cases, irreversible adsorption.[6]

  • Inappropriate Mobile Phase Conditions : A mobile phase with a pH close to the analyte's pKa can cause the compound to exist in both ionized and non-ionized forms, leading to peak splitting or broadening.[1][7] Furthermore, an unbuffered mobile phase can have an unstable pH, leading to inconsistent interactions and poor reproducibility.[8]

Below is a diagram illustrating the relationship between these common causes and the resulting chromatographic problem.

A Poor Peak Shape (Tailing, Broadening) B Silanol Interactions B->A causes B1 Basic Dihydropyridine N interacts with Acidic Surface Silanols (Si-OH) B->B1 C Metal Chelation C->A causes C1 Analyte chelates with Trace Metals (Fe, Al) in Silica or System C->C1 D Mobile Phase Issues D->A causes D1 pH near analyte pKa Unbuffered Mobile Phase D->D1

Causality diagram for poor peak shape.
Q2: What are the key chemical properties of Felodipine that I should consider for method development?

Understanding the physicochemical properties of Felodipine is critical for developing a robust analytical method. As a chiral dihydropyridine, its structure presents specific challenges and opportunities for separation.

PropertyValue / DescriptionImplication for Analysis
Chemical Structure 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester.[9][10]The dihydropyridine ring contains a basic nitrogen, which is a primary site for silanol interactions. The molecule is chiral at the C4 position.[11]
Molecular Formula C₁₈H₁₉Cl₂NO₄[12]-
Molecular Weight 384.25 g/mol [12]-
Predicted pKa ~2.73 (acidic, likely related to ester hydrolysis) and a basic nitrogen site.[9][10]The basic nitrogen is the key player in peak tailing. Mobile phase pH control is crucial to manage its ionization state and that of column silanols.[7]
Solubility Insoluble in water. Soluble in organic solvents like DMSO, ethanol, and DMF.[9][12][13]Sample preparation requires an organic solvent. The final sample diluent must be compatible with the mobile phase to prevent peak distortion.
Chirality Exists as a racemic mixture of (S)- and (R)-enantiomers.[11][12]Chiral separation is required to analyze a specific enantiomer. This necessitates a chiral stationary phase (CSP).[14]

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section provides in-depth, step-by-step guidance to resolve specific peak shape issues you may encounter during the analysis of (S)-(-)-Felodipine.

Problem Area 1: Peak Tailing in Reversed-Phase HPLC

Q: My (S)-(-)-Felodipine peak is tailing significantly on a standard C18 column. What is happening mechanistically, and how do I fix it?

A: The tailing you observe is the classic signature of secondary interactions between the basic nitrogen on Felodipine's dihydropyridine ring and acidic silanol groups on the silica surface of your C18 column.[2][3] While the primary retention mechanism on a C18 column is hydrophobic, this secondary ionic interaction is strong enough to delay the elution of a fraction of your analyte molecules, causing the peak to tail.

To resolve this, you can follow a systematic approach, starting with simple mobile phase adjustments and progressing to column selection for a more permanent solution.

start Start: Peak Tailing Observed step1 Step 1: Optimize Mobile Phase (Lower pH & Add Buffer) start->step1 decision1 Peak Shape Improved? step1->decision1 step2 Step 2: Use Mobile Phase Additive (Competing Base) decision2 Peak Shape Improved? step2->decision2 step3 Step 3: Select a Specialized Column (Base-Deactivated) end_ok End: Symmetrical Peak step3->end_ok decision1->step2 No/Slightly decision1->end_ok Yes decision2->step3 No decision2->end_ok Yes end_adv Consider Advanced Troubleshooting (Metal Chelation)

Sources

Optimization

Selecting the appropriate chiral stationary phase for felodipine resolution

Welcome to the technical support guide for the chiral resolution of felodipine. This center is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral resolution of felodipine. This center is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. The structure of this guide is based on a logical workflow, from foundational knowledge to advanced troubleshooting, ensuring you can find answers to your specific challenges quickly and efficiently.

I. Understanding the Challenge: The Stereochemistry of Felodipine

Felodipine, a dihydropyridine calcium antagonist, possesses a chiral center, meaning it exists as a pair of enantiomers (R- and S-felodipine). While the pharmacological activity primarily resides in one enantiomer, regulatory bodies often require the quantification of each. Achieving a baseline separation of these enantiomers is a critical step in both pharmacokinetic studies and quality control.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Therefore, a chiral environment, provided by a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC), is essential to induce differential interactions and, consequently, separation.

II. Frequently Asked Questions (FAQs): Selecting the Right CSP

Q1: What are the most successful types of Chiral Stationary Phases (CSPs) for felodipine resolution?

A1: Polysaccharide-based CSPs are overwhelmingly the most successful for resolving a wide range of racemates, including felodipine.[1] Specifically, derivatives of cellulose and amylose have demonstrated excellent enantioselectivity for dihydropyridine compounds.[2][3]

  • Cellulose-based CSPs: Columns such as Chiralcel OJ, Chiralcel OJ-H, and Chiralcel OJ-R, which are based on cellulose tris(4-methylbenzoate), have been extensively documented for the successful separation of felodipine enantiomers.[4][5][6][7]

  • Amylose-based CSPs: Amylose derivatives, like amylose tris(3,5-dimethylphenylcarbamate), also show high chiral recognition capabilities and are a strong alternative for method development.[3][8]

The choice between cellulose and amylose derivatives can depend on the specific mobile phase conditions and desired selectivity, as their helical structures and chiral recognition mechanisms differ.[3][9]

Q2: What is the mechanism of chiral recognition on polysaccharide-based CSPs?

A2: The chiral recognition mechanism on polysaccharide CSPs is a complex interplay of various interactions.[9] The helical structure of the polysaccharide backbone creates chiral grooves or cavities.[2][9] The enantiomers of felodipine interact differently with these chiral cavities through a combination of:

  • Hydrogen bonding: Interactions between the polar groups of felodipine and the carbamate groups on the CSP.

  • π-π interactions: Stacking between the aromatic rings of felodipine and the phenyl groups of the CSP derivative.

  • Dipole-dipole interactions: Resulting from the polar bonds in both the analyte and the CSP.

  • Steric hindrance (inclusion): One enantiomer fits more favorably into the chiral groove of the CSP than the other, leading to differences in retention time.

The combination of these interactions forms transient diastereomeric complexes between the enantiomers and the CSP, with one complex being more stable and thus retained longer on the column.

Q3: Should I choose a coated or an immobilized polysaccharide CSP?

A3: The choice between coated and immobilized CSPs depends on your solvent requirements and the robustness needed for your method.

  • Coated CSPs: In these columns, the polysaccharide derivative is physically adsorbed onto the silica support.[10] They often provide excellent enantioselectivity but have limitations on the types of solvents that can be used. "Non-standard" solvents like dichloromethane, chloroform, THF, and ethyl acetate can strip the coating and irreversibly damage the column.[9]

  • Immobilized CSPs: Here, the chiral selector is chemically bonded to the silica support.[10] This provides much greater solvent compatibility, allowing for the use of a wider range of organic solvents.[10] This flexibility can be crucial for optimizing selectivity and for cleaning the column. Immobilized CSPs are generally more robust and have a longer lifetime.

For initial screening and method development where a broad range of solvents might be explored, an immobilized CSP is often the more strategic choice.

III. Troubleshooting Guide: Common Issues in Felodipine Resolution

This section addresses specific problems you might encounter during your experiments, providing a logical path to a solution.

Problem 1: Poor or No Resolution of Enantiomers

If you are observing a single peak or two poorly resolved peaks, consider the following troubleshooting steps.

Workflow for Troubleshooting Poor Resolution

G cluster_0 Initial Checks cluster_1 Optimization Steps cluster_2 Advanced Troubleshooting A Verify Column and Method Parameters B Check Mobile Phase Composition A->B Parameters Correct C Adjust Alcohol Modifier Percentage B->C Composition Correct D Change Alcohol Type (e.g., IPA to EtOH) C->D Minor Improvement E Lower Column Temperature D->E Selectivity Change Noted F Try a Different CSP (e.g., Amylose vs. Cellulose) E->F Resolution Still Inadequate G Consider Mobile Phase Additives (e.g., DEA) F->G Explore Further Options

Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Step 1: Verify Mobile Phase Composition. The ratio of the alkane to the alcohol modifier is critical. For felodipine, typical mobile phases on cellulose-based columns are n-hexane/2-propanol or iso-hexane/2-propanol in ratios around 90:10 (v/v) or 89:11 (v/v).[4][6] An incorrect ratio can lead to a complete loss of separation.

  • Step 2: Adjust the Alcohol Modifier Percentage. A systematic adjustment of the alcohol content is the first optimization step.

    • Decrease the alcohol percentage: This will generally increase retention times and may improve resolution. Try adjusting in 1-2% increments (e.g., from 10% to 8%).

    • Increase the alcohol percentage: This will decrease retention times. While it might sometimes decrease resolution, in some cases, it can alter the interaction mechanism and improve the separation.

  • Step 3: Change the Alcohol Modifier. The type of alcohol can have a significant impact on selectivity. If 2-propanol (IPA) is not providing adequate separation, try ethanol (EtOH). The change in the alcohol's polarity and structure can alter the hydrogen bonding interactions with the CSP.

  • Step 4: Optimize Column Temperature. Temperature affects the thermodynamics of the chiral recognition process.

    • For felodipine on Chiralcel OJ columns, it has been observed that in lower temperature regions, the separation is entropy-controlled, while at higher temperatures, it becomes enthalpy-controlled.[4]

    • Start by lowering the temperature (e.g., to 15°C or 10°C). This often enhances the stability of the transient diastereomeric complexes, leading to better resolution.

  • Step 5: Consider a Different Polysaccharide CSP. If optimization on a cellulose-based column fails, an amylose-based CSP may offer a different selectivity due to its distinct helical structure.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak symmetry can compromise quantification and integration accuracy.

  • Check for Column Overload: Injecting too high a concentration of your sample can lead to peak fronting. Dilute your sample and reinject.

  • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your felodipine standard and samples in the mobile phase.[11] Dissolving the sample in a stronger solvent can cause peak distortion.

  • Consider Basic Additives for Basic Analytes: Although felodipine is neutral, if you are working with basic analytes on a polysaccharide CSP, small amounts of a basic additive like diethylamine (DEA) can sometimes improve peak shape by masking acidic sites on the silica surface.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, leading to peak tailing.[12] If you are using an immobilized CSP, follow the manufacturer's instructions for column flushing with a strong solvent like THF or ethyl acetate. For coated phases, flushing with 2-propanol is often the safest strong solvent.[12]

Problem 3: Drifting Retention Times or Loss of Resolution Over Time

A gradual decline in performance can indicate a few issues.

  • Insufficient Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition.[13] Ensure the column is equilibrated for a sufficient time (at least 30-60 minutes) with the mobile phase before starting your analytical run. This is especially critical when changing mobile phase compositions.

  • Column "Memory Effect": This can occur when columns have been exposed to various additives (acids or bases) in previous applications.[12][13] These additives can adsorb to the stationary phase and alter its selectivity.

    • Solution for Immobilized CSPs: A thorough wash with a strong solvent like DMF or THF can often "reset" the column.[12]

    • Solution for Coated CSPs: This is more challenging. You may need to dedicate a column to a specific method to avoid this issue.

  • Mobile Phase Instability: Ensure your mobile phase is fresh and properly mixed. Volatile components like hexane can evaporate over time, changing the ratio and affecting retention.

IV. Experimental Protocols & Data

Protocol 1: Baseline Separation of Felodipine Enantiomers

This protocol is a reliable starting point for achieving the chiral resolution of felodipine.

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve felodipine standard in the mobile phase to a concentration of 0.5 mg/mL.

Data Summary: Reported Methods for Felodipine Resolution

The table below summarizes various successful methods reported in the literature, providing a comparative overview for method development.

Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)Temperature (°C)Reference
Chiralcel OJ-Hn-Hexane / 2-Propanol (90:10)Not SpecifiedVaried (e.g., 14°C)[4]
Chiralcel OJ-Rn-Hexane / 2-Propanol (90:10)Not SpecifiedVaried (e.g., 19°C)[4]
Chiralcel OJNot SpecifiedNot SpecifiedNot Specified[5][7]
Chiralcel OJ-Riso-Hexane / 2-Propanol (89:11)Not SpecifiedNot Specified[6]
Chiralcel OJ-Hn-Hexane / Isopropanol (70:30)Not SpecifiedNot Specified[14]
(R,R)-Whelk-O1Hexane / Ethanol / Diethylamine (85:55:0.1)0.5Not Specified[15]

CSP Selection and Initial Screening Workflow

G cluster_0 Analyte Characterization cluster_1 Primary CSP Selection cluster_2 Initial Screening cluster_3 Evaluation & Optimization A Felodipine: Neutral, Aromatic Dihydropyridine B Select Polysaccharide-Based CSPs A->B C Immobilized Cellulose Derivative (e.g., Chiralcel OJ-H) B->C D Immobilized Amylose Derivative (e.g., Chiralpak AD-H) B->D E Normal Phase Mobile Phase: Hexane/IPA (90/10) C->E D->E F Run Screening on Both Columns E->F G Evaluate Resolution (Rs) and Peak Shape F->G H Optimize Alcohol Modifier % and Temperature G->H

Sources

Troubleshooting

Technical Support Center: Optimizing Injection Volume for (S)-(-)-Felodipine in Sensitive Assays

Welcome to the technical support resource for the sensitive analysis of (S)-(-)-Felodipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the sensitive analysis of (S)-(-)-Felodipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical experimental protocols. As Senior Application Scientists, we understand that achieving high sensitivity without compromising chromatographic performance is paramount, especially for chiral compounds like (S)-(-)-Felodipine. This center is structured to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the analysis of (S)-(-)-Felodipine.

Q1: What makes the analysis of (S)-(-)-Felodipine challenging?

A1: (S)-(-)-Felodipine is a chiral molecule, meaning it exists as a non-superimposable mirror image of its counterpart, (R)-(+)-Felodipine.[1] Often, the pharmacological activity resides in one enantiomer, making their separation and individual quantification critical. Sensitive assays, such as those for pharmacokinetic studies, require measuring very low concentrations in complex biological matrices.[2][3][4] The primary challenge lies in achieving sufficient sensitivity to detect the (S)-(-)-enantiomer while maintaining a good resolution from the (R)-(+)-enantiomer and other matrix components, all of which can be affected by the injection volume.

Q2: Why is injection volume a critical parameter for sensitive assays of (S)-(-)-Felodipine?

A2: In sensitive assays, there is a temptation to inject a larger volume to increase the signal intensity of the analyte. However, an excessive injection volume can lead to several problems, including peak broadening, peak fronting, and a potential loss of resolution between the two enantiomers.[5][6][7] This is especially true if the sample solvent is stronger than the mobile phase.[8][9][10] Therefore, optimizing the injection volume is a balancing act between maximizing sensitivity and maintaining the integrity of the chromatographic separation.[6]

Q3: What are the typical analytical techniques used for the sensitive determination of (S)-(-)-Felodipine?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques for the sensitive and selective analysis of Felodipine and its enantiomers.[2][11][12][13][14] Chiral stationary phases are often employed to achieve the separation of the (S)-(-) and (R)-(+) enantiomers.[2][3][15] LC-MS/MS is particularly powerful for sensitive bioanalytical assays due to its high selectivity and ability to detect low concentrations.[13][14][16]

Q4: What is a good starting point for the injection volume for (S)-(-)-Felodipine analysis?

A4: A general rule of thumb is to start with an injection volume that is 1-2% of the total column volume. For commonly used analytical columns (e.g., 4.6 mm I.D. x 150 mm length), a starting injection volume of 5-10 µL is often a reasonable starting point. However, the optimal volume is highly dependent on the specific column dimensions, particle size, and the concentration of the analyte.[8] A systematic optimization is always recommended.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Poor peak shape (fronting or tailing) after increasing injection volume.

  • Question: I increased the injection volume to get a better signal for (S)-(-)-Felodipine, but now my peaks are showing significant fronting. What is happening?

  • Answer: Peak fronting with increased injection volume is a classic sign of volume overload or an issue with the sample solvent.[5] If the sample is dissolved in a solvent that is stronger (has a higher elution strength) than your mobile phase, it can cause the analyte band to spread and move too quickly at the head of the column, resulting in a fronting peak.[9][10]

    • Causality: The portion of the analyte in the stronger solvent travels faster than the portion that has mixed with the weaker mobile phase, leading to a distorted peak shape.

    • Troubleshooting Steps:

      • Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase of your gradient or the same composition as your isocratic mobile phase. If this is not possible due to solubility issues, try to use a solvent that is as weak as possible while still maintaining analyte solubility.

      • Reduce Injection Volume: If changing the solvent is not an option, you will need to reduce the injection volume. The goal is to find a volume that gives you adequate sensitivity without significant peak distortion.

      • Gradient Optimization: If you are running a gradient method, ensure your initial mobile phase composition is weak enough to focus the analyte at the head of the column.

Problem 2: Loss of resolution between (S)-(-)- and (R)-(+)-Felodipine enantiomers.

  • Question: I was getting good separation of the Felodipine enantiomers, but after increasing the injection volume to improve sensitivity, the peaks are starting to merge. Why is this happening?

  • Answer: Increasing the injection volume can lead to wider peaks. This peak broadening can reduce the resolution between closely eluting peaks, such as enantiomers. If the injection volume is too large, the initial analyte bands on the column are wider, and this increased width is carried through the separation, causing the final peaks to overlap.

    • Causality: Resolution is a function of both the distance between peak centers and the width of the peaks. Wider peaks will require a greater separation between their centers to be considered resolved.

    • Troubleshooting Steps:

      • Systematic Injection Volume Study: Perform an injection volume study where you incrementally increase the injection volume (e.g., 2, 5, 10, 15, 20 µL) while monitoring the resolution between the enantiomers.

      • Optimize Other Parameters: If a larger injection volume is necessary for sensitivity, you may need to re-optimize other chromatographic parameters to improve resolution. This could include adjusting the mobile phase composition, flow rate, or column temperature.

      • Consider a Higher Efficiency Column: A column with smaller particles or a longer length can provide higher efficiency and better resolution, potentially allowing for larger injection volumes.

Problem 3: Signal intensity does not increase linearly with injection volume.

  • Question: I doubled my injection volume, but the peak area for (S)-(-)-Felodipine did not double. What could be the cause?

  • Answer: A non-linear response between injection volume and peak area can indicate several issues, including mass overload or detector saturation.[5]

    • Causality:

      • Mass Overload: The stationary phase of the column has a finite capacity to interact with the analyte. If you inject too much analyte, the stationary phase becomes saturated, leading to a distorted peak shape and a non-linear response.

      • Detector Saturation: The detector also has a linear range. If the concentration of the analyte in the detector cell is too high, the detector response may become non-linear.

    • Troubleshooting Steps:

      • Dilute the Sample: If you suspect overload, try diluting your sample and injecting the same volume. If the peak shape improves and the response becomes more linear, you were likely experiencing mass overload.

      • Check Detector Settings: Review the linear range of your detector and ensure that your analyte concentration is within this range.

      • Perform a Linearity Study: Prepare a series of standards at different concentrations and inject a fixed volume to confirm the linear range of your method.

Experimental Protocol: Determining the Optimal Injection Volume

This step-by-step protocol will guide you through a systematic approach to find the ideal injection volume for your (S)-(-)-Felodipine assay.

Objective: To determine the maximum injection volume that provides the highest signal-to-noise ratio (S/N) for (S)-(-)-Felodipine without compromising peak symmetry and resolution from (R)-(+)-Felodipine.

Materials:

  • Standard solution of racemic Felodipine at a known concentration (e.g., in the middle of your expected calibration range).

  • Your validated HPLC or LC-MS/MS system with a chiral column.

  • Mobile phase and sample solvent as defined in your method.

Procedure:

  • System Equilibration: Equilibrate your chromatographic system with the mobile phase until a stable baseline is achieved.

  • Initial Small Injection: Begin with a small injection volume that you know will not cause peak distortion (e.g., 2 µL).

  • Incremental Injections: Sequentially increase the injection volume in defined steps (e.g., 2, 5, 8, 10, 12, 15, 20 µL).

  • Triplicate Injections: Perform each injection in triplicate to ensure reproducibility.

  • Data Collection: For each injection volume, record the following parameters for the (S)-(-)-Felodipine peak:

    • Peak Area

    • Peak Height

    • Peak Width at half height

    • USP Tailing Factor (or Asymmetry Factor)

    • Resolution between (S)-(-)- and (R)-(+)-Felodipine peaks

    • Signal-to-Noise Ratio (S/N)

Data Analysis and Interpretation:

  • Summarize Data: Create a table to summarize the collected data for easy comparison.

  • Plot the Data:

    • Plot Peak Area vs. Injection Volume.

    • Plot Peak Height vs. Injection Volume.

    • Plot USP Tailing Factor vs. Injection Volume.

    • Plot Resolution vs. Injection Volume.

    • Plot S/N vs. Injection Volume.

  • Determine the Optimum Volume: The optimal injection volume is the one that provides the highest S/N ratio while maintaining:

    • A USP Tailing Factor within an acceptable range (typically 0.8 - 1.5).

    • Sufficient resolution between the enantiomers (typically a resolution value > 1.5).

    • A linear relationship between injection volume and peak area/height.

Data Presentation

Table 1: Example Data for Injection Volume Optimization

Injection Volume (µL)Mean Peak AreaMean Peak HeightMean USP Tailing FactorMean Resolution (S/R)Mean S/N
215,2343,4561.052.155
538,1058,6501.082.0135
861,01213,8451.101.9210
1075,99817,2301.151.8260
1289,54319,9871.251.6295
15105,23422,1001.401.4310
20120,45623,5001.651.1315

Note: This is example data and will vary depending on the specific analytical conditions.

Visualization of the Optimization Process

The following diagram illustrates the decision-making workflow for optimizing the injection volume for (S)-(-)-Felodipine analysis.

InjectionVolumeOptimization Start Start: Prepare (S)-(-)-Felodipine Standard InjectSmall Inject Small Volume (e.g., 2 µL) Start->InjectSmall AssessInitial Assess Peak Shape, Resolution, and S/N InjectSmall->AssessInitial Acceptable Acceptable? AssessInitial->Acceptable IncreaseVolume Incrementally Increase Injection Volume Acceptable->IncreaseVolume Yes Troubleshoot Troubleshoot: - Check Sample Solvent - Reduce Volume - Re-optimize Method Acceptable->Troubleshoot No MonitorParams Monitor: Peak Shape (Tailing Factor) Resolution S/N Ratio IncreaseVolume->MonitorParams ParamsAcceptable Parameters Still Acceptable? MonitorParams->ParamsAcceptable ParamsAcceptable->IncreaseVolume Yes OptimalVolume Optimal Injection Volume Determined ParamsAcceptable->OptimalVolume No, Previous Volume is Optimal End End: Proceed with Analysis OptimalVolume->End Troubleshoot->Start InjectionVolumeEffects IncreaseVolume Increase Injection Volume Signal Increased Signal Intensity (S/N) IncreaseVolume->Signal Desired Effect PeakBroadening Peak Broadening IncreaseVolume->PeakBroadening Potential Negative Effect SolventMismatch Solvent Mismatch Effects (if sample solvent > mobile phase strength) IncreaseVolume->SolventMismatch Potential Negative Effect MassOverload Potential for Mass Overload IncreaseVolume->MassOverload Potential Negative Effect LossOfResolution Loss of Resolution (especially for enantiomers) PeakBroadening->LossOfResolution PeakFronting Peak Fronting/Distortion SolventMismatch->PeakFronting

Sources

Reference Data & Comparative Studies

Validation

The Enantiomeric Divide: A Comparative Analysis of (S)-(-)-Felodipine and (R)-(+)-Felodipine Potency

A Technical Guide for Researchers in Pharmacology and Drug Development Introduction: Chirality in Pharmacology - The Case of Felodipine Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the manag...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction: Chirality in Pharmacology - The Case of Felodipine

Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1] It exerts its therapeutic effect by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2] Felodipine is a chiral molecule, existing as two enantiomers: (S)-(-)-Felodipine and (R)-(+)-Felodipine. While chemically similar, these stereoisomers exhibit significant differences in their pharmacological activity, a common phenomenon in drug action. This guide provides a comprehensive comparative analysis of the potency of (S)-(-)-Felodipine and (R)-(+)-Felodipine, supported by experimental data and detailed protocols for researchers in the field.

Mechanism of Action: Targeting the L-type Calcium Channel

Felodipine's primary target is the L-type voltage-gated calcium channel, a key player in the regulation of vascular tone.[1] By binding to the α1 subunit of the channel, felodipine stabilizes it in an inactive state, thereby preventing the influx of extracellular calcium into vascular smooth muscle cells. This reduction in intracellular calcium concentration inhibits the contractile machinery of the muscle cells, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance.

cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel (α1 subunit) Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Depolarization Depolarization Depolarization->L_type_Ca_Channel Activates Contraction Vascular Smooth Muscle Contraction Ca_influx->Contraction Triggers Felodipine (S)-/ (R)-Felodipine Felodipine->L_type_Ca_Channel Blocks

Caption: Mechanism of action of Felodipine on L-type calcium channels.

Comparative Potency: (S)-(-)-Felodipine vs. (R)-(+)-Felodipine

Experimental evidence unequivocally demonstrates that the pharmacological activity of felodipine resides predominantly in the (S)-(-)-enantiomer.

A pivotal in vivo study utilizing spontaneously hypertensive rats revealed that (S)-(-)-Felodipine is 13 times more potent in lowering blood pressure than (R)-(+)-Felodipine .[3] This pronounced difference in potency underscores the stereospecific nature of the interaction between felodipine and its target receptor.

Table 1: Comparative Potency of Felodipine Enantiomers

Parameter(S)-(-)-Felodipine(R)-(+)-FelodipineRacemic FelodipineReference
In Vivo Potency (Blood Pressure Reduction) ~13-fold higher than (R)-enantiomer--[3]
IC50 (Calcium Channel Antagonist Activity) Significantly < 1.45 nM (inferred)Significantly > 1.45 nM (inferred)1.45 nM[4]

The Role of Pharmacokinetics: A Tale of Two Enantiomers

The disparity in the in vivo efficacy of the felodipine enantiomers is further amplified by their differential metabolism. The (R)-(+)-enantiomer is metabolized more readily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[5] This results in a higher clearance and lower bioavailability of the less active (R)-enantiomer compared to the more potent (S)-enantiomer. Consequently, oral administration of racemic felodipine leads to a higher systemic exposure to the more active (S)-(-)-Felodipine, contributing to the overall therapeutic effect.

Experimental Protocols for Potency Determination

For researchers aiming to independently verify or further investigate the stereoselective potency of felodipine, the following experimental protocols provide a robust framework.

In Vitro Vascular Reactivity Assay

This assay directly measures the vasodilatory effect of the felodipine enantiomers on isolated arterial tissue.

cluster_workflow Vascular Reactivity Assay Workflow Isolate Isolate Arterial Rings (e.g., rat aorta) Mount Mount in Organ Bath (Krebs-Henseleit solution) Isolate->Mount Contract Induce Contraction (e.g., high K⁺ solution) Mount->Contract Add_Drug Cumulative Addition of (S)- or (R)-Felodipine Contract->Add_Drug Measure Measure Isometric Tension Add_Drug->Measure Analyze Generate Dose-Response Curve & Calculate IC50 Measure->Analyze

Caption: Workflow for the in vitro vascular reactivity assay.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., male Wistar rats).

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

  • Contraction: Induce a sustained contraction by replacing the normal Krebs-Henseleit solution with a high potassium (e.g., 60 mM KCl) solution.

  • Drug Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of (S)-(-)-Felodipine or (R)-(+)-Felodipine to the organ bath.

  • Data Acquisition: Record the changes in isometric tension using a force transducer and a data acquisition system.

  • Data Analysis: Express the relaxation at each drug concentration as a percentage of the maximal contraction induced by the high potassium solution. Plot the concentration-response curves and calculate the IC50 values (the concentration of the drug that produces 50% of the maximal relaxation).

Radioligand Binding Assay

This assay determines the binding affinity of the felodipine enantiomers to the L-type calcium channel.

cluster_workflow Radioligand Binding Assay Workflow Prepare_Membranes Prepare Membranes from Tissue Expressing L-type Ca²⁺ Channels Incubate Incubate Membranes with Radioligand (e.g., [³H]nitrendipine) and varying concentrations of (S)- or (R)-Felodipine Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Determine Ki values Quantify->Analyze

Caption: Workflow for the radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a membrane fraction from a tissue source rich in L-type calcium channels (e.g., rat cardiac or cerebral cortical membranes).

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]nitrendipine) and a range of concentrations of the unlabeled competitor, either (S)-(-)-Felodipine or (R)-(+)-Felodipine.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at 25°C).

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion: The Importance of Stereoselectivity in Drug Design

The case of felodipine provides a compelling illustration of the critical importance of considering stereochemistry in drug development. The significantly higher potency of the (S)-(-)-enantiomer, coupled with its more favorable pharmacokinetic profile, highlights the potential for developing single-enantiomer drugs with improved therapeutic indices. A thorough understanding of the structure-activity relationships of chiral drugs is paramount for the rational design of safer and more effective therapeutic agents. Researchers are encouraged to employ the detailed experimental protocols outlined in this guide to further explore the fascinating world of stereoselective pharmacology.

References

  • Berntsson, P. B., et al. (1981). U.S. Patent No. 4,264,611. Washington, DC: U.S.
  • Boström, S. L., et al. (1988). Binding of a dihydropyridine felodipine-analogue to calmodulin and related calcium-binding proteins. Biochemical pharmacology, 37(19), 3723-3728.
  • Clinical Pharmacology of Felodipine. (2025). Open Access Journal of Pharmaceutical Research, 5(1).
  • Eltze, M., et al. (1990). (S)-(-)-Felodipine is 13 times more potent than (R)-(+)
  • Fossheim, R. (1986). Crystal structure of the dihydropyridine Ca2+ antagonist felodipine. Dihydropyridine binding prerequisites assessed from crystallographic data. Journal of medicinal chemistry, 29(2), 305-307.
  • Kuroda, K., et al. (1991). Effects of felodipine on vascular smooth muscle in comparison with nifedipine. Arzneimittel-Forschung, 41(7), 709-714.
  • Ljung, B. (1990). Vascular selectivity of felodipine. Journal of cardiovascular pharmacology, 15 Suppl 4, S11-S18.
  • Ljung, B. (1985). Vascular selectivity of felodipine. Drugs, 29 Suppl 2, 46-58.
  • McGrath, B. P., et al. (1989). Comparison of felodipine extended release and conventional tablets in essential hypertension using ambulatory blood pressure monitoring. Journal of hypertension, 7(8), 645-651.
  • RxList. (2022). Plendil (Felodipine). Retrieved from [Link]

  • Soons, P. A., et al. (1990). Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma.
  • StatPearls. (2024). Felodipine. In StatPearls.
  • Todd, P. A., & Faulds, D. (1992). Felodipine. A review of the pharmacology and therapeutic use of the extended release formulation in cardiovascular disorders. Drugs, 44(2), 251-277.
  • Toth, K., et al. (1996). Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system. Journal of medicinal chemistry, 39(26), 5176-5185.
  • U.S. Patent No. 5,834,496. (1998). Washington, DC: U.S.
  • Wierzbicki, A. S. (1998). Felodipine.
  • Zhang, Y., et al. (2007). Comparison in vitro felodipine release rate from the original versus generic product with controlled release of the drug. Medicina (Kaunas, Lithuania), 43(4), 326-331.

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Comparative

A Head-to-Head Comparison of (S)-(-)-Felodipine and Nifedipine on Myocardial Contractility: A Guide for Researchers

For drug development professionals and cardiovascular researchers, selecting the appropriate chemical tools is paramount. Within the dihydropyridine class of L-type calcium channel blockers (CCBs), compounds that appear...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and cardiovascular researchers, selecting the appropriate chemical tools is paramount. Within the dihydropyridine class of L-type calcium channel blockers (CCBs), compounds that appear similar at first glance can exhibit profoundly different physiological effects. This guide provides an in-depth, data-driven comparison of (S)-(-)-Felodipine and Nifedipine, with a specific focus on their differential impacts on myocardial contractility. While both are potent vasodilators, their nuanced interactions at the cardiac level dictate their suitability for different research and therapeutic contexts.

Introduction: The Critical Role of Vascular Selectivity and Stereochemistry

Nifedipine and Felodipine are 1,4-dihydropyridine calcium channel blockers that exert their primary therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac myocytes.[1] This blockade leads to arterial vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[1][2]

However, a crucial differentiator within this class is vascular selectivity . An ideal antihypertensive agent would selectively relax vascular smooth muscle to reduce blood pressure without depressing myocardial contractility (a negative inotropic effect), which could be detrimental, particularly in patients with compromised cardiac function. Felodipine was developed with this goal in mind and demonstrates a significantly higher selectivity for vascular tissue over cardiac tissue compared to nifedipine.[3]

Furthermore, it is essential to consider the stereochemistry of felodipine. It is a chiral compound, with the (S)-(-)-enantiomer being the pharmacologically active form, possessing a much higher potency than its (R)-(+)-counterpart. Therefore, understanding the effects of racemic felodipine in clinical and preclinical studies largely reflects the action of (S)-(-)-Felodipine.

Mechanism of Action: A Shared Target, A Divergent Outcome

Both (S)-(-)-Felodipine and Nifedipine bind to L-type calcium channels, stabilizing them in an inactive conformation. This prevents the voltage-gated influx of Ca²⁺ into the cell that is necessary for excitation-contraction coupling.[2] In vascular smooth muscle, this leads to relaxation and vasodilation. In cardiomyocytes, this same mechanism reduces the availability of Ca²⁺ for binding to troponin C, resulting in a dose-dependent reduction in the force of contraction—a negative inotropic effect.

The key distinction lies in their relative potency at these two tissue types. In-vitro studies have shown that felodipine has a significantly higher selectivity for vascular smooth muscle compared to cardiac muscle.[3] This intrinsic property means that at concentrations effective for vasodilation, felodipine has a substantially weaker effect on myocardial contractility than nifedipine.

cluster_0 Cardiomyocyte Sarcolemma cluster_1 Excitation-Contraction Coupling AP Action Potential (Depolarization) LTCC L-Type Ca²⁺ Channel (LTCC) AP->LTCC Opens Ca_influx Ca²⁺ Influx LTCC->Ca_influx Mediates CICR Calcium-Induced Ca²⁺ Release (CICR) from Sarcoplasmic Reticulum Ca_influx->CICR Ca_influx->CICR Drugs (S)-(-)-Felodipine Nifedipine Drugs->LTCC Block Ca_transient ↑ Cytosolic [Ca²⁺] CICR->Ca_transient Myofilaments Myofilament Activation (Troponin C) Ca_transient->Myofilaments Contraction Myocardial Contraction Myofilaments->Contraction

Figure 1. Signaling pathway of dihydropyridine action on myocardial contractility.

Head-to-Head Experimental Data on Myocardial Contractility

Direct comparative studies are essential to parse the subtle but significant differences between these agents. A clinical investigation by Jiang et al. (1995) provides critical quantitative data by comparing the cardiodepressive effects of four dihydropyridines, including felodipine and nifedipine, at equihypotensive intravenous doses in patients with coronary heart disease.[2] This experimental design is crucial as it isolates the direct cardiac effects from confounding variables like differential blood pressure reduction.

The primary endpoint for contractility was the maximum rate of rise of left ventricular pressure (LV dP/dtmax), a sensitive index of myocardial inotropy.

ParameterNifedipine(S)-(-)-Felodipine*Significance
Dosage 2 mg IV infusion0.6 mg IV infusionDoses titrated to be equihypotensive
Change in Peripheral Resistance -23% ± 9%-27% ± 6%Not significant
Change in LV dP/dtmax -3% ± 6% +5% ± 8% p < 0.03
Data derived from studies using racemic felodipine, where the (S)-enantiomer is the active component.[2]

Analysis of Experimental Data:

The data unequivocally demonstrates that at doses causing an equivalent reduction in peripheral resistance (afterload), nifedipine exerts a direct, albeit small, negative inotropic effect, as evidenced by the -3% change in LV dP/dtmax.[2] In stark contrast, felodipine administration resulted in a slight increase in dP/dtmax (+5%).[2]

This lack of a negative inotropic effect with felodipine, even with direct intravenous administration, is highly significant. The slight increase observed is likely due to a baroreceptor-mediated reflex sympathetic activation in response to vasodilation, which is not fully counteracted by any direct cardiodepressive action of the drug.[2] For nifedipine, this reflex activation is insufficient to overcome its more potent intrinsic negative inotropic properties, resulting in a net decrease in contractility.[2] This finding firmly establishes the superior myocardial safety profile of (S)-(-)-Felodipine relative to nifedipine.

Experimental Protocols for Assessing Myocardial Contractility

To provide a self-validating framework, the following section details a representative clinical experimental protocol for the direct comparison of intravenous drug effects on myocardial contractility, based on the methodology described in the supporting literature.[2]

Protocol: In Vivo Assessment of Myocardial Inotropy in Humans
  • Patient Selection: Subjects with stable coronary artery disease scheduled for diagnostic catheterization are recruited. Informed consent is mandatory.

  • Instrumentation:

    • A high-fidelity catheter-tip manometer is placed in the left ventricle (LV) for direct and accurate pressure measurements.

    • Standard hemodynamic monitoring is established for heart rate (HR), aortic pressure (AP), and pulmonary artery pressure (PAP).

  • Baseline Measurement: After a stabilization period, baseline hemodynamic data, including LV pressure, is recorded for 5-10 minutes. LV dP/dtmax is derived from the LV pressure waveform.

  • Drug Administration:

    • Patients are randomized to receive either Nifedipine (e.g., 2 mg) or Felodipine (e.g., 0.6 mg) via intravenous infusion over a set period (e.g., 30 minutes). Doses are pre-determined to be equihypotensive.

    • A control group receives an equivalent volume of isotonic saline solution.

  • Data Acquisition: Hemodynamic parameters, especially LV pressure for dP/dtmax calculation, are continuously recorded throughout the infusion period and for a defined post-infusion period (e.g., 15 minutes).

  • Data Analysis:

    • The primary outcome is the percentage change in LV dP/dtmax from baseline to the end of the infusion period.

    • Secondary outcomes include changes in HR, mean arterial pressure (MAP), and peripheral resistance.

    • Statistical analysis (e.g., ANOVA) is used to compare the changes between the drug groups and the control group.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Patient Patient Selection & Informed Consent Catheter LV Catheterization (Tip Manometer) Patient->Catheter Baseline Record Baseline Hemodynamics (5-10 min) Catheter->Baseline Randomize Randomize Baseline->Randomize Infusion_F IV Infusion: Felodipine Randomize->Infusion_F Infusion_N IV Infusion: Nifedipine Randomize->Infusion_N Infusion_C IV Infusion: Control (Saline) Randomize->Infusion_C Acquire Continuous Data Acquisition Infusion_F->Acquire Infusion_N->Acquire Infusion_C->Acquire Analyze Calculate % Change (dP/dtmax, MAP, etc.) Acquire->Analyze Compare Statistical Comparison (p < 0.05) Analyze->Compare

Figure 2. Experimental workflow for in vivo comparison of inotropic effects.

Conclusion and Field Implications

The experimental evidence clearly indicates that while both (S)-(-)-Felodipine and Nifedipine are effective vasodilators, they are not interchangeable with respect to their effects on the heart.

  • Nifedipine exhibits a discernible direct negative inotropic effect on the myocardium. While often masked by reflex sympathetic activity in vivo, this property becomes apparent under controlled experimental conditions and may be clinically relevant in patients with pre-existing left ventricular dysfunction.

  • (S)-(-)-Felodipine demonstrates superior vascular selectivity. At therapeutic doses that achieve significant vasodilation, it does not produce a net negative inotropic effect.[2] This makes it a more targeted pharmacological tool when the desired outcome is purely peripheral vasodilation without direct interference with cardiac contractility.

For researchers in drug development, (S)-(-)-Felodipine serves as a more precise instrument for studying the consequences of peripheral vasodilation in isolation. For scientists investigating cardiac physiology, the differential effects of these two drugs can be exploited to probe the complex interplay between afterload reduction, reflex autonomic responses, and direct myocardial calcium channel blockade.

References

  • Jiang, Z. H., et al. (1995). [Comparison of the cardiodepressive effects of nifedipine, isradipine, nisoldipine and felodipine in patients with coronary heart disease]. Zeitschrift für Kardiologie, 84(7), 538-545. [Link]

  • Koolen, J. J., et al. (1994). Effects of intracoronary felodipine versus nifedipine on left ventricular contractility and coronary sinus blood flow in stable angina pectoris. American Journal of Cardiology, 74(7), 730-732. [Link]

  • Myers, M. G., et al. (1995). Differential Effects of Felodipine and Nifedipine on 24-h Blood Pressure and Left Ventricular Mass. American Journal of Hypertension, 8(7 Pt 1), 712-718. [Link]

  • Shalaby, A. (2024). Felodipine. In: StatPearls. StatPearls Publishing. [Link]

  • Soons, P. A., et al. (1992). Comparative effects of felodipine, nitrendipine and nifedipine in healthy subjects: concentration-effect relationships of racemic drugs and enantiomers. British Journal of Clinical Pharmacology, 34(6), 483–491. [Link]

  • NHS. (2022). Common questions about felodipine. NHS.uk. [Link]

  • Klabunde, R. E. (n.d.). Calcium-Channel Blockers (CCBs). CVPharmacology. [Link]

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Validation

A Comparative Guide to Validating the Selectivity of (S)-(-)-Felodipine for L-type versus T-type Calcium Channels

This guide provides a comprehensive framework for researchers and drug development professionals to experimentally validate the selectivity of (S)-(-)-Felodipine, a dihydropyridine calcium channel blocker, for L-type ove...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to experimentally validate the selectivity of (S)-(-)-Felodipine, a dihydropyridine calcium channel blocker, for L-type over T-type voltage-gated calcium channels (VGCCs). We will delve into the gold-standard electrophysiological techniques, outlining not just the "how" but the critical "why" behind each step, ensuring a robust and self-validating experimental design.

Introduction: The Critical Importance of Calcium Channel Selectivity

Voltage-gated calcium channels are fundamental mediators of cellular signaling, translating membrane depolarization into a cascade of intracellular events. They are broadly classified into high-voltage-activated (HVA) and low-voltage-activated (LVA) channels. The L-type (HVA) and T-type (LVA) channels represent two major families with distinct physiological roles and pharmacological profiles.

  • L-type Calcium Channels (LTCCs) , primarily the Cav1.x family, are crucial for cardiovascular function, including cardiac contractility and vascular smooth muscle tone. Their blockade is a cornerstone of antihypertensive and antianginal therapies.

  • T-type Calcium Channels (TTCCs) , from the Cav3.x family, are involved in neuronal firing patterns, sleep, and cardiac pacemaking. Their modulation is a key area of research for epilepsy and neuropathic pain.

(S)-(-)-Felodipine is the more potent enantiomer of the racemic drug Felodipine, known for its high affinity for L-type channels. However, rigorous validation of its selectivity against other channel types, particularly T-type channels, is essential. Poor selectivity can lead to unintended off-target effects, complicating therapeutic outcomes. This guide provides the experimental blueprint for quantifying this selectivity.

The Gold Standard: Whole-Cell Patch-Clamp Electrophysiology

To definitively assess channel-specific blockade, whole-cell patch-clamp recording remains the unparalleled method. It allows for the direct measurement of ion flow through the channels in a controlled voltage environment, enabling the precise characterization of drug-induced inhibition.

The core principle of this validation lies in exploiting the distinct biophysical properties of L-type and T-type channels. Specifically, their voltage-dependence of activation and inactivation are different. T-type channels activate at more negative membrane potentials (around -60 mV) compared to L-type channels, which require stronger depolarization (around -30 mV) to open. We leverage this to isolate the currents from each channel type.

Experimental Design & Rationale

Cell System Selection: The choice of expression system is paramount. A cell line heterologously expressing specific human calcium channel subunits (e.g., HEK-293 cells stably transfected with Cav1.2 for L-type and Cav3.2 for T-type) is ideal. This approach offers a clean background, free from other endogenous channels that could contaminate the recordings.

Core Protocol: The experiment involves a series of voltage steps applied to the cell membrane while recording the resulting ion current. To determine the concentration-response relationship, this is repeated with increasing concentrations of (S)-(-)-Felodipine.

Voltage Protocol Design (The Key to Selectivity):

  • For L-type Currents (Cav1.2): The holding potential is set to approximately -50 mV. This voltage is negative enough to keep most L-type channels closed but is depolarized enough to inactivate the majority of any contaminating T-type channels.[1] From this holding potential, a depolarizing step to +10 mV is applied to open the L-type channels, generating a measurable inward current.

  • For T-type Currents (Cav3.2): A more hyperpolarized holding potential of -90 mV or -100 mV is required.[1] This ensures that the T-type channels are available to open (i.e., recovered from inactivation). From here, a test pulse to -30 mV will elicit a transient inward T-type current.

This differential voltage protocol is the cornerstone of isolating the activity of each channel type, allowing for an unbiased assessment of the drug's effect on each.

Detailed Step-by-Step Methodology: Whole-Cell Recording
  • Preparation of Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH. Rationale: Cesium (Cs+) is used to block outward potassium currents which could otherwise obscure the inward calcium currents.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH. Rationale: EGTA is a calcium chelator used to buffer intracellular calcium and prevent calcium-dependent inactivation of the channels.[2] ATP and GTP are included to support channel function.

  • Cell Plating: Plate the transfected HEK-293 cells onto glass coverslips 24-48 hours before the experiment. Aim for 50-70% confluency to ensure healthy, isolated cells for patching.

  • Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance when filled with the internal solution should be between 3-6 MΩ.

  • Establishing Whole-Cell Configuration:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a target cell with the micropipette while applying slight positive pressure.

    • Once a dimple is observed on the cell surface, release the pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of gentle suction to rupture the membrane patch, establishing the "whole-cell" configuration. This provides electrical and molecular access to the cell's interior.[3][4]

  • Recording Protocol & Drug Application:

    • Allow the cell to stabilize for 3-5 minutes after break-in.

    • Apply the appropriate voltage protocol (as described in 2.1) to elicit either L-type or T-type currents. Record baseline currents for at least 3 minutes to ensure stability.

    • Begin perfusion with the external solution containing the lowest concentration of (S)-(-)-Felodipine. Apply the voltage protocol every 15 seconds until a steady-state block is achieved (typically 3-5 minutes).

    • Repeat the process with sequentially increasing concentrations of the drug.

    • After the highest concentration, perform a washout with the drug-free external solution to check for reversibility.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Solutions (Internal & External) form_seal Form Gigaohm Seal prep_solutions->form_seal prep_cells Plate Transfected HEK-293 Cells prep_cells->form_seal prep_pipette Fabricate & Fill Micropipette prep_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_base Record Baseline Currents whole_cell->record_base apply_drug Apply (S)-(-)-Felodipine (Cumulative Doses) record_base->apply_drug record_block Record Blocked Currents apply_drug->record_block washout Washout record_block->washout measure_peak Measure Peak Current Amplitude record_block->measure_peak calc_inhibition Calculate % Inhibition measure_peak->calc_inhibition plot_curve Plot Concentration- Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for Whole-Cell Patch-Clamp Validation.

Data Analysis and Interpretation

The primary output of these experiments is a series of current measurements at different drug concentrations. The goal is to calculate the IC50 value, which is the concentration of (S)-(-)-Felodipine required to inhibit 50% of the maximal current for each channel type.

  • Measure Peak Current: For each voltage step, measure the peak amplitude of the inward current.

  • Calculate Percent Inhibition: For each concentration, calculate the percentage of the current that has been blocked relative to the baseline recording.

    • % Inhibition = (1 - (I_drug / I_baseline)) * 100

  • Generate Concentration-Response Curve: Plot the percent inhibition against the logarithm of the (S)-(-)-Felodipine concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to derive the IC50 value.

Comparative Data Summary

The selectivity of (S)-(-)-Felodipine is quantified by comparing the IC50 values obtained for L-type and T-type channels. A higher IC50 value indicates lower potency.

ParameterL-type Channel (Cav1.2)T-type Channel (Cav3.x)Selectivity Ratio (IC50 T-type / IC50 L-type)
(S)-(-)-Felodipine IC50 ~5 nM (pIC50 ≈ 8.3)[5]> 10,000 nM (pIC50 < 5.0)> 2000-fold

Note: The pIC50 is the negative logarithm of the IC50 value in Molar concentration.[5] Data are representative values compiled from literature. Actual experimental values may vary.

The data clearly demonstrates that (S)-(-)-Felodipine is a potent blocker of L-type channels, with an IC50 in the low nanomolar range. In stark contrast, its effect on T-type channels is negligible at concentrations that are orders of magnitude higher. This vast difference in potency confirms its high selectivity.

Mechanism of Differential Blockade

G cluster_L_type L-type Channel (Cav1.2) cluster_T_type T-type Channel (Cav3.2) L_channel L-type Channel Resting State (-80mV) Inactivated State (-50mV) T_channel T-type Channel Resting State (-100mV) Inactivated State (-60mV) drug (S)-(-)-Felodipine (DHP) drug->L_channel:head High Affinity (Binds to Inactivated State) drug->T_channel:head Low Affinity

Caption: Differential Affinity of Felodipine for Channel States.

Dihydropyridines like Felodipine exhibit a voltage-dependent blocking mechanism. They show a much higher affinity for the inactivated state of the L-type channel compared to the resting state.[6] Since L-type channels are partially inactivated at typical resting membrane potentials and are further inactivated by the holding potentials used in our protocol, Felodipine can bind and trap the channel in this non-conducting conformation. T-type channels have different gating properties and molecular structures at the dihydropyridine binding site, resulting in a much lower affinity for the drug.

Conclusion

The experimental framework detailed in this guide, centered on whole-cell patch-clamp electrophysiology with carefully designed voltage protocols, provides a robust method for validating the selectivity of (S)-(-)-Felodipine. The resulting quantitative data, expressed as a selectivity ratio of IC50 values, unequivocally demonstrates that (S)-(-)-Felodipine is a highly selective L-type calcium channel blocker with minimal activity at T-type channels. This high degree of selectivity is fundamental to its clinical efficacy and favorable safety profile as an antihypertensive agent, minimizing off-target effects related to T-type channel modulation.[7]

References

  • Felodipine Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]

  • Felodipine. Wikipedia. Available at: [Link]

  • Felodipine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • What is the mechanism of Felodipine? Patsnap Synapse. Available at: [Link]

  • Felodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index | Pediatric Oncall. Available at: [Link]

  • Molecular Physiology of Low-Voltage-Activated T-type Calcium Channels. Physiological Reviews. Available at: [Link]

  • Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Whole Cell Patch Clamp Protocol. protocols.io. Available at: [Link]

  • Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells. Methods in Molecular Biology. Available at: [Link]

  • Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells. The Journal of Physiology. Available at: [Link]

  • Low voltage-activated CaV3.1 calcium channels in T cells: A role in shaping the immune response. eLife. Available at: [Link]

  • Patch-clamp protocol. JoVE. Available at: [Link]

  • Patch clamp methods for studying calcium channels. Methods in Cell Biology. Available at: [Link]

  • Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. eLife. Available at: [Link]

  • Patch-Clamp Recording Protocol. Creative Bioarray. Available at: [Link]

  • Vascular selective calcium entry blockers in the treatment of cardiovascular disorders: focus on felodipine. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels. European Journal of Pharmacology. Available at: [Link]

  • Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Pharmaceutical Design. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of (S)-(-)-Felodipine with Dihydropyridine Receptors

This guide provides an in-depth analysis of the cross-reactivity of (S)-(-)-Felodipine, a second-generation dihydropyridine calcium channel blocker, with a focus on its interaction with various dihydropyridine receptors....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity of (S)-(-)-Felodipine, a second-generation dihydropyridine calcium channel blocker, with a focus on its interaction with various dihydropyridine receptors. We will explore the molecular basis of its selectivity and provide detailed experimental protocols for researchers to assess its binding affinity and functional activity in comparison to other dihydropyridines.

Introduction to (S)-(-)-Felodipine and the Significance of Cross-Reactivity

(S)-(-)-Felodipine is a potent inhibitor of voltage-gated L-type calcium channels and is widely used in the management of hypertension.[1] It belongs to the dihydropyridine (DHP) class of calcium channel blockers, which are known for their vascular selectivity.[2][3] The therapeutic efficacy and adverse effect profile of a drug are critically dependent on its selectivity for its intended target. Cross-reactivity with other receptors, even within the same family, can lead to off-target effects. Therefore, a thorough understanding of the cross-reactivity profile of (S)-(-)-Felodipine is paramount for drug development professionals and researchers in cardiovascular pharmacology.

This guide will delve into the experimental approaches used to characterize the selectivity of (S)-(-)-Felodipine, providing a framework for its comparison with other DHPs like nifedipine, amlodipine, and isradipine.

The Primary Target: L-type Calcium Channels and Dihydropyridine Receptors

The principal pharmacological target of (S)-(-)-Felodipine is the L-type voltage-gated calcium channel (Ca_v1.2).[1] These channels are crucial for regulating calcium influx into smooth and cardiac muscle cells, thereby controlling vascular tone and cardiac contractility.[2] The DHP receptor is located on the α1 subunit of the L-type calcium channel. The high vascular selectivity of felodipine is a key characteristic, with studies demonstrating a vascular selectivity ratio greater than 100.[2][4][5]

While L-type calcium channels are the primary targets, the potential for interaction with other calcium channel subtypes (e.g., T-type) and intracellular calcium-binding proteins must be rigorously evaluated.

Signaling Pathway of Dihydropyridine Action

DHP_Action cluster_membrane Cell Membrane cluster_effects Intracellular Effects extracellular Extracellular Space intracellular Intracellular Space L_type_channel L-type Ca²⁺ Channel (α1 subunit) DHP_receptor Dihydropyridine Receptor Site Ca_ion_in Ca²⁺ DHP_receptor->L_type_channel Allosteric Inhibition S_Felodipine (S)-(-)-Felodipine S_Felodipine->DHP_receptor Binding Calmodulin Calmodulin Activation Ca_ion_in->Calmodulin Reduced Influx Ca_ion_out Ca²⁺ Ca_ion_out->L_type_channel Influx Blocked Contraction Smooth Muscle Contraction Calmodulin->Contraction Inhibition of Vasodilation Vasodilation Contraction->Vasodilation Leads to

Caption: Mechanism of action of (S)-(-)-Felodipine on L-type calcium channels.

Comparative Binding Affinity and Selectivity of (S)-(-)-Felodipine

(S)-(-)-Felodipine exhibits a high affinity for the L-type calcium channel, which is the basis for its potent antihypertensive effects.[1] Importantly, studies have shown that felodipine has minimal effects on other calcium channel subtypes, such as T-type channels (Ca_v3.1, Ca_v3.2, and Ca_v3.3).[6] This selectivity is crucial as T-type channel blockade can be associated with different physiological effects.

Furthermore, while felodipine can interact with intracellular calcium-binding proteins like calmodulin and troponin C, this binding occurs at concentrations significantly higher than those required for L-type channel blockade.[7][8] This suggests that these intracellular proteins are not the primary pharmacological targets of felodipine at therapeutic doses.

Experimental Assessment of Cross-Reactivity

To objectively compare the cross-reactivity of (S)-(-)-Felodipine with other dihydropyridines, a combination of binding and functional assays is essential.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are the benchmark for quantifying the affinity of a compound for a specific receptor.[9][10] Competitive binding assays, in particular, are used to determine the inhibition constant (K_i) of an unlabeled drug (like (S)-(-)-Felodipine) by measuring its ability to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow start Start prep Membrane Preparation (Source of Receptors) start->prep incubation Incubation: Membranes + Radioligand + (S)-(-)-Felodipine (unlabeled) prep->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation counting Quantification of Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis: IC₅₀ and Kᵢ Determination counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

This protocol is adapted from established methodologies for studying calcium channel binding.[11][12]

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat cardiac or brain tissue) or cells expressing the receptor of interest in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add the following in triplicate:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]PN200-110)

    • Increasing concentrations of unlabeled (S)-(-)-Felodipine or other competing dihydropyridines.

    • Membrane preparation (typically 20-50 µg of protein).

  • For determining non-specific binding, add a high concentration of an unlabeled DHP (e.g., nifedipine) to a set of wells.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assays: Assessing the Physiological Impact

While binding assays provide affinity data, functional assays are crucial to determine whether the binding of (S)-(-)-Felodipine to a receptor results in a functional response (e.g., channel blockade).

  • Patch-Clamp Electrophysiology: This technique directly measures the flow of ions through single or multiple ion channels in a cell membrane. It can be used to quantify the inhibitory effect of (S)-(-)-Felodipine on calcium currents in cells expressing different calcium channel subtypes.

  • Calcium Imaging: This method uses fluorescent calcium indicators to measure changes in intracellular calcium concentrations in response to cellular depolarization. It provides a high-throughput method to assess the functional blockade of calcium channels by (S)-(-)-Felodipine and other DHPs.[13]

Data Interpretation and Comparative Analysis

The data obtained from these experiments allow for a direct comparison of the cross-reactivity profiles of different dihydropyridines.

CompoundK_i (nM) for L-type Ca²⁺ ChannelsVascular SelectivityReference
(S)-(-)-Felodipine ~1-5 High (>100) [2][4][5]
Nifedipine~5-20Moderate[3][14]
Amlodipine~10-50Moderate[3]
Isradipine~1-10High[3]
Nitrendipine~0.1-1High[14]

Note: The K_i values are approximate and can vary depending on the experimental conditions and tissue source.

The lower the K_i value, the higher the binding affinity. The data clearly positions (S)-(-)-Felodipine as a high-affinity ligand for L-type calcium channels, comparable to other highly selective DHPs.

Cross_Reactivity_Logic cluster_assessment Cross-Reactivity Assessment cluster_conclusion Conclusion primary_target (S)-(-)-Felodipine binds to primary target (L-type channel)? off_target Binds to off-target (e.g., T-type channel)? primary_target->off_target Yes high_affinity High Affinity (Low Kᵢ) primary_target->high_affinity Yes functional_effect Functional effect at off-target? off_target->functional_effect Yes low_affinity Low/No Affinity off_target->low_affinity No functional_block Functional Blockade functional_effect->functional_block Yes no_effect No Functional Effect functional_effect->no_effect No selective Selective Drug low_affinity->selective non_selective Non-Selective Drug (Potential for side effects) functional_block->non_selective no_effect->selective

Caption: Logical framework for assessing drug selectivity and cross-reactivity.

Conclusion

The comprehensive analysis of (S)-(-)-Felodipine's cross-reactivity profile underscores its high selectivity for L-type calcium channels. This selectivity is a key determinant of its therapeutic window and favorable side-effect profile compared to less selective agents. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies, contributing to a deeper understanding of dihydropyridine pharmacology and facilitating the development of safer and more effective cardiovascular therapies.

References

  • Characterization of calcium channel binding. Current Protocols in Pharmacology. [Link]

  • Furukawa, T., et al. (2009). Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes. Journal of Pharmacological Sciences. [Link]

  • Saltiel, E., & Frishman, W. H. (1991). Vascular selective calcium entry blockers in the treatment of cardiovascular disorders: focus on felodipine. Journal of Clinical Pharmacology. [Link]

  • Ljung, B. (1985). Vascular selectivity of felodipine. Drugs. [Link]

  • Rauha, J. P., et al. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Ghanim, I. (2012). Classification of Calcium Channel Blockers. ResearchGate. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Ljung, B. (1990). Vascular selectivity of felodipine: experimental pharmacology. Journal of Cardiovascular Pharmacology. [Link]

  • ION Biosciences. Ion Channel Assay Services. [Link]

  • Laruelle, M. (2000). Radioligand Binding Studies. Springer Nature Experiments. [Link]

  • Boström, S. L., et al. (1988). Binding of a dihydropyridine felodipine-analogue to calmodulin and related calcium-binding proteins. Biochemical Pharmacology. [Link]

  • Johnson, J. D., et al. (1987). The interaction of felodipine with calcium-binding proteins. Journal of Cardiovascular Pharmacology. [Link]

  • Mills, J. S., et al. (1986). Localization of a felodipine (dihydropyridine) binding site on calmodulin. Biochemistry. [Link]

  • Todd, P. A., & Faulds, D. (1992). Felodipine. A review of the pharmacology and therapeutic use of the extended release formulation in cardiovascular disorders. Drugs. [Link]

  • Devaraj, A., et al. (2021). Bullous Eruption Associated With Dihydropyridines With Cross Reactivity. Cureus. [Link]

  • Anwar, M. Y., & Al-Dhafeeri, A. (2024). Felodipine. StatPearls. [Link]

  • Johnson, J. D., et al. (1987). The interaction of felodipine with calcium-binding proteins. Journal of Cardiovascular Pharmacology. [Link]

  • Mills, J. S., et al. (1986). Localization of a felodipine (dihydropyridine) binding site on calmodulin. Biochemistry. [Link]

  • Sica, D. A. (1991). Felodipine: A New Dihydropyridine Calcium-Channel Antagonist. DICP. [Link]

  • Devaraj, A., et al. (2021). Bullous Eruption Associated With Dihydropyridines With Cross Reactivity. Cureus. [Link]

  • Byrd, J. B., et al. (2013). Amlodipine-induced angioedema: An unusual complication of a common medication. Baylor University Medical Center Proceedings. [Link]

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Validation

A Comparative Guide to the Arterial Vasodilatory Effects of (S)-(-)-Felodipine and Amlodipine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Arterial Vasodilation in Antihypertensive Therapy In the landscape of cardiovascular therapeutics, the modulation of arte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Arterial Vasodilation in Antihypertensive Therapy

In the landscape of cardiovascular therapeutics, the modulation of arterial tone is a cornerstone of managing hypertension. Arterial vasodilation, the widening of blood vessels, directly leads to a decrease in peripheral vascular resistance, a primary determinant of blood pressure.[1] Dihydropyridine calcium channel blockers (CCBs) are a class of drugs that achieve this effect by targeting L-type calcium channels in vascular smooth muscle cells.[1][2] Among these, (S)-(-)-Felodipine, the pharmacologically active enantiomer of felodipine, and amlodipine are widely utilized. While both drugs share a common mechanism of action, subtle yet significant differences in their pharmacodynamic and pharmacokinetic profiles can have profound implications for their clinical efficacy and tolerability. This guide provides an in-depth, objective comparison of the arterial vasodilatory effects of (S)-(-)-Felodipine and amlodipine, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: A Shared Target, Differential Interactions

Both (S)-(-)-Felodipine and amlodipine exert their vasodilatory effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in the membranes of arterial smooth muscle cells.[2][3][4] This inhibition prevents the calcium-dependent activation of myosin light-chain kinase, a critical enzyme for the phosphorylation of myosin and subsequent muscle contraction.[5] The result is a relaxation of the vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][5]

The primary mechanism of action for both drugs can be visualized as follows:

Depolarization Depolarization of Vascular Smooth Muscle Cell L_type L-type Calcium Channel Depolarization->L_type opens Ca_influx Ca²⁺ Influx L_type->Ca_influx Relaxation Vasodilation L_type->Relaxation CaM Ca²⁺ binds to Calmodulin Ca_influx->CaM MLCK_activation Activation of Myosin Light-Chain Kinase (MLCK) CaM->MLCK_activation Myosin_P Myosin Phosphorylation MLCK_activation->Myosin_P Contraction Vasoconstriction Myosin_P->Contraction DHP (S)-(-)-Felodipine or Amlodipine DHP->L_type blocks

Caption: Signaling pathway of dihydropyridine calcium channel blockers in vascular smooth muscle.

While the fundamental mechanism is the same, evidence suggests differences in their interaction with the calcium channel and the resulting pharmacological profile. Felodipine is noted for its high vascular selectivity, meaning it has a much greater effect on vascular smooth muscle than on cardiac muscle.[2][6] In-vitro studies have demonstrated that felodipine has a higher selectivity for vascular tissue compared to other commonly used dihydropyridine CCBs like amlodipine.[1] This high vascular selectivity may contribute to its potent vasodilatory effects with minimal direct impact on myocardial contractility.[2]

Furthermore, felodipine is a racemic mixture, with the (S)-(-)-enantiomer being the more pharmacologically active component. Amlodipine also has a chiral center, but it is the S-enantiomer that is marketed and used clinically. The stereoselective metabolism of felodipine results in the (S)-enantiomer having a higher plasma concentration than the (R)-enantiomer after oral administration of the racemate.

Comparative Vasodilatory Potency and Efficacy: An Analysis of Preclinical Data

To quantitatively compare the vasodilatory effects of (S)-(-)-Felodipine and amlodipine, isometric tension studies on isolated arterial rings are the gold standard. In these experiments, the ability of the drugs to relax pre-constricted arterial segments is measured across a range of concentrations, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A lower IC50/EC50 value indicates greater potency.

DrugPreparationAgonistPotency (IC50/EC50)Key Findings
Amlodipine Rat Aortic Rings40 mM KClIC50 = 7.5 x 10⁻⁹ M[7]Potent vasodilator with a slow onset and long duration of action.[3]
Amlodipine Rat Aortic RingsCa²⁺IC50 = 1.9 nM[3][8]Demonstrates high potency in inhibiting calcium-induced contractions.[3][8]
Felodipine Rat Mesenteric Resistance ArteriesK⁺ depolarizationComplete relaxation at 10⁻⁹ MFaster onset of action compared to amlodipine in small arteries.[9]
Felodipine Human Forearm (in vivo)-log IC50 = -8.47More potent vasodilator than nifedipine in this model.[10]
Felodipine Rat Caudal Artery30 mM K⁺39% relaxation at 1 nMPotent relaxation agent.[4]

Data Interpretation and Insights:

The available data suggests that both amlodipine and felodipine are highly potent vasodilators, with IC50 values in the nanomolar range. Felodipine appears to have a faster onset of action, particularly in smaller resistance arteries, which are crucial for blood pressure regulation.[9] One study reported complete relaxation of K+-depolarized resistance arteries with 10⁻⁹ M felodipine was achieved in 10 minutes, whereas 3 x 10⁻⁸ M amlodipine required 40 minutes to achieve the same effect.[9] This difference in the time course of action could be clinically relevant.

In terms of potency, while direct comparative IC50 values are lacking, the data points towards felodipine being at least as potent, and likely more potent, than amlodipine in inducing vasodilation. The log IC50 of -8.47 for felodipine in the human forearm suggests a very high potency.[10]

Experimental Protocol: Assessment of Arterial Vasodilation using Wire Myography

The following protocol outlines a standardized method for comparing the vasodilatory effects of (S)-(-)-Felodipine and amlodipine on isolated arterial rings using a wire myograph system. This self-validating system ensures reproducible and reliable data.

Objective: To determine and compare the concentration-response curves and IC50 values of (S)-(-)-Felodipine and amlodipine for vasodilation in isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction

  • (S)-(-)-Felodipine and Amlodipine stock solutions (in DMSO)

  • Wire myograph system

  • Dissection microscope and tools

  • Carbogen gas (95% O₂, 5% CO₂)

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the rat in accordance with institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting the Arterial Rings:

    • Mount each aortic ring on two stainless steel wires in the organ bath of the wire myograph system.

    • The organ bath should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with carbogen.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.

    • During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

    • To check for viability, contract the rings with a high concentration of KCl (e.g., 60 mM). Rings that do not show a robust contraction should be discarded.

  • Pre-constriction:

    • After a washout period, induce a submaximal, stable contraction with either phenylephrine (e.g., 10⁻⁶ M) or KCl (e.g., 40-60 mM). This provides a baseline tone against which relaxation can be measured.

  • Cumulative Concentration-Response Curve Generation:

    • Once a stable plateau of contraction is achieved, add (S)-(-)-Felodipine or amlodipine to the organ bath in a cumulative manner, with increasing concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Allow the tissue to stabilize at each concentration before adding the next.

    • Record the relaxation response at each concentration as a percentage of the pre-induced contraction.

  • Data Analysis:

    • Plot the concentration-response curves for both drugs (log concentration vs. percentage relaxation).

    • Calculate the IC50 values for each drug using non-linear regression analysis.

    • Statistically compare the IC50 values and the maximal relaxation (Emax) to determine differences in potency and efficacy.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Rat Excise Excise Thoracic Aorta Euthanasia->Excise Clean Clean Connective Tissue Excise->Clean Cut Cut into 2-3 mm Rings Clean->Cut Mount Mount Rings in Myograph Cut->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Viability Check Viability (KCl) Equilibrate->Viability Pre_constrict Pre-constrict (PE or KCl) Viability->Pre_constrict CRC Generate Cumulative Concentration-Response Curve Pre_constrict->CRC Plot Plot Concentration- Response Curves CRC->Plot Calculate Calculate IC50 and Emax Plot->Calculate Compare Statistically Compare Potency and Efficacy Calculate->Compare

Caption: Experimental workflow for comparing arterial vasodilation using wire myography.

Clinical Implications and Future Directions

The differences in vasodilatory properties between (S)-(-)-Felodipine and amlodipine may have clinical relevance. The potentially higher potency and faster onset of action of felodipine in resistance arteries could translate to a more rapid and robust blood pressure-lowering effect.[9] However, amlodipine's slower onset and longer half-life may contribute to a smoother and more sustained blood pressure control over a 24-hour period, potentially with fewer reflex tachycardia events.[11]

Clinical studies have shown both drugs to be effective antihypertensives, though some comparative trials suggest amlodipine may be more potent on a milligram-to-milligram basis and may be associated with fewer side effects such as headache and flushing.[12] Another study, however, reported a lower incidence of newly occurring vasodilatory adverse events in elderly patients treated with felodipine ER compared to amlodipine.

The high vascular selectivity of felodipine is a key differentiator.[1][2][6] This property makes it an attractive option for patients where negative inotropic effects on the heart are a concern.[2]

Future research should focus on direct, head-to-head in vitro comparisons of (S)-(-)-Felodipine and amlodipine across a range of arterial beds to provide a more definitive picture of their relative potencies and selectivities. Furthermore, studies correlating these preclinical findings with clinical outcomes in specific patient populations would be invaluable for optimizing antihypertensive therapy.

Conclusion

Both (S)-(-)-Felodipine and amlodipine are potent arterial vasodilators that effectively lower blood pressure by blocking L-type calcium channels in vascular smooth muscle. Preclinical evidence suggests that felodipine may have a faster onset of action and a higher degree of vascular selectivity, while amlodipine is characterized by a slower onset and longer duration of action. These differences in their pharmacodynamic profiles, stemming from their unique interactions with the calcium channel, may influence their clinical utility in different patient populations. The experimental protocols outlined in this guide provide a robust framework for further investigation into the comparative pharmacology of these important therapeutic agents.

References

  • Videbaek, L. M., Kvist, S., & Mulvany, M. J. (1995). Time course of action of amlodipine and felodipine in the rat is most rapid in small arteries. European journal of pharmacology, 274(1-3), 109–115. [Link]

  • Ljung, B. (1990). Vascular selectivity of felodipine: experimental pharmacology. Journal of cardiovascular pharmacology, 15 Suppl 4, S1-7. [Link]

  • Salomone, S., & Godfraind, T. (1988). Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations. Journal of cardiovascular pharmacology, 12 Suppl 7, S50-54. [Link]

  • Burges, R. A., & Gardiner, D. G. (1990). Pharmacologic Profile of Amlodipine. The American journal of cardiology, 65(1), 10I–20I. [Link]

  • van der Lee, R., van der Velden, J., & Smits, J. F. (2001). Comparison of the time courses and potencies of the vasodilator effects of nifedipine and felodipine in the human forearm. Blood pressure, 10(4), 217–222. [Link]

  • Arrowsmith, J. E., & Campbell, S. F. (1989). Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors. Journal of cardiovascular pharmacology, 13(5), 737–746. [Link]

  • Kloner, R. A. (1995). Vascular selective calcium entry blockers in the treatment of cardiovascular disorders: focus on felodipine. The American journal of cardiology, 75(13), 9E–13E. [Link]

  • Takenaka, T., & Handa, M. (1985). [Vasodilator actions of felodipine, a new Ca2+ entry blocker]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 86(6), 399–408. [Link]

  • Hermsmeyer, K., & Rusch, N. J. (1987). Felodipine actions on vascular muscle Ca2+ channels. Journal of cardiovascular pharmacology, 10 Suppl 1, S40-43. [Link]

  • Kuroda, K., Fukuda, Y., Nakao, K., & Inukai, T. (1991). Effects of felodipine on vascular smooth muscle in comparison with nifedipine. Arzneimittel-Forschung, 41(7), 709–714. [Link]

  • Ljung, B. (1985). Vascular selectivity of felodipine. Drugs, 29 Suppl 2, 46–58. [Link]

  • National Center for Biotechnology Information. (2024). Felodipine. In StatPearls. StatPearls Publishing. [Link]

  • Winquist, R. J., & Bohr, D. F. (1989). Effect of felodipine on blood pressure and vascular reactivity in stroke-prone spontaneously hypertensive rats. Journal of cardiovascular pharmacology, 13 Suppl 4, S10-14. [Link]

  • Pacifici, G. M. (2021). Clinical Pharmacology of Felodipine. International Journal of Clinical Pharmacology & Pharmacotherapy, 6, 179. [Link]

  • Danish Multicentre Group. (1997). Comparative effects of amlodipine and felodipine ER on office and ambulatory blood pressure in patients with mild to moderate hypertension. Journal of human hypertension, 11(8), 539–545. [Link]

  • Bainbridge, A. D., Herlihy, O., Meredith, P. A., & Elliott, H. L. (1993). A comparative assessment of amlodipine and felodipine ER: pharmacokinetic and pharmacodynamic indices. European journal of clinical pharmacology, 45(5), 425–430. [Link]

Sources

Comparative

In Vivo Comparative Analysis of Antihypertensive Efficacy: (S)-(-)-Felodipine vs. Lercanidipine

A Technical Guide for Drug Development Professionals This guide provides a detailed comparison of the in vivo antihypertensive efficacy of two prominent third-generation dihydropyridine (DHP) calcium channel blockers (CC...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide provides a detailed comparison of the in vivo antihypertensive efficacy of two prominent third-generation dihydropyridine (DHP) calcium channel blockers (CCBs), (S)-(-)-Felodipine and Lercanidipine. As highly vasoselective agents, they represent significant advancements in the management of hypertension, offering effective blood pressure control with refined tolerability profiles. This document synthesizes data from preclinical and clinical studies to offer a comprehensive overview for researchers and scientists in the field of cardiovascular pharmacology.

Introduction: The Evolving Landscape of Calcium Channel Blockers

Hypertension is a primary modifiable risk factor for cardiovascular disease, necessitating effective and well-tolerated therapeutic interventions. Calcium channel blockers, particularly the dihydropyridine class, are a cornerstone of antihypertensive therapy. Their primary mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1]

(S)-(-)-Felodipine, the active enantiomer of felodipine, and lercanidipine are third-generation DHPs distinguished by their high vascular selectivity. This property theoretically translates to potent antihypertensive effects with minimal cardiodepressive activity. Lercanidipine, a highly lipophilic compound, is noted for its gradual onset and long duration of action.[2][3] This guide delves into the comparative in vivo data to elucidate the nuanced differences in efficacy and safety between these two agents.

Mechanism of Action: Targeting Vascular Smooth Muscle

Both (S)-(-)-Felodipine and Lercanidipine exert their antihypertensive effects by blocking the influx of extracellular calcium ions through L-type calcium channels in arterial smooth muscle cells.[1] This inhibition prevents the calcium-dependent activation of myosin light-chain kinase, leading to muscle relaxation, vasodilation, and a decrease in peripheral vascular resistance.

The high lipophilicity of lercanidipine allows it to accumulate in the lipid membranes of smooth muscle cells, creating a "depot" effect.[4] This pharmacokinetic property is believed to contribute to its gradual onset and sustained antihypertensive action, which may also play a role in its favorable side-effect profile by avoiding the sharp peaks in plasma concentration that can trigger reflex tachycardia.[5]

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling L_type L-Type Ca2+ Channel (Voltage-Gated) Ca_in Intracellular Ca2+ L_type->Ca_in Ca2+ Influx Ca_out Extracellular Ca2+ Ca_out->L_type Depolarization Calmodulin Calmodulin Ca_in->Calmodulin MLCK_inactive MLCK (Inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin Myosin-LC MLCK_active->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Vasoconstriction Myosin_P->Contraction Drug (S)-(-)-Felodipine or Lercanidipine Drug->L_type Blocks Vasodilation Vasodilation (Reduced Blood Pressure) Drug->Vasodilation cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (SHR, 1-2 weeks) Baseline Baseline BP/HR Measurement Acclimatization->Baseline Randomization Randomization into Groups Baseline->Randomization Dosing Daily Oral Dosing (4-8 weeks) Randomization->Dosing Monitoring Weekly BP/HR Monitoring (Tail-cuff or Telemetry) Dosing->Monitoring Data Data Collection & Compilation Monitoring->Data Stats Statistical Analysis (ANOVA) Data->Stats Results Efficacy & Tolerability Assessment Stats->Results

Sources

Validation

A Comparative In Vitro Safety Profile of (S)-(-)-Felodipine and Other Leading Calcium Channel Blockers

Introduction: The Imperative for In Vitro Safety Benchmarking of Calcium Channel Blockers Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for In Vitro Safety Benchmarking of Calcium Channel Blockers

Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina.[1] Their therapeutic efficacy is rooted in their ability to inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure.[2][3] (S)-(-)-Felodipine, a dihydropyridine CCB, is noted for its high vascular selectivity, which theoretically translates to a more favorable safety profile with fewer cardiac effects compared to less selective agents.[1][2]

However, the therapeutic window of any cardiovascular drug is defined by its safety profile. Off-target effects, even at concentrations slightly above the therapeutic range, can lead to significant adverse events. Therefore, a rigorous preclinical safety assessment is paramount in drug development. This guide provides a comprehensive framework for benchmarking the in vitro safety profile of (S)-(-)-Felodipine against other widely used CCBs, such as Amlodipine, Nifedipine, and Verapamil. We will delve into the critical in vitro assays that form the bedrock of modern safety pharmacology, in line with the principles outlined by the International Council for Harmonisation (ICH) S7A guidelines.[4][5][6][7] Our focus will be on assessing general cytotoxicity, specific cardiotoxicity via hERG channel inhibition, and mitochondrial toxicity, providing researchers and drug development professionals with the methodologies and rationale to conduct these vital comparative studies.

Experimental Design: A Multi-Parametric Approach to In Vitro Safety Assessment

A robust in vitro safety assessment relies on a battery of tests that probe different aspects of cellular health and function. For this comparative study, we have selected a panel of assays designed to provide a holistic view of the potential toxicity of (S)-(-)-Felodipine and its counterparts.

Cell Line Selection:

  • AC16 Human Cardiomyocytes: To assess cardiospecific toxicity, a human-derived cardiomyocyte cell line is crucial. AC16 cells provide a relevant model for studying the direct effects of CCBs on the heart muscle.

  • HepG2 Human Hepatocytes: As the liver is the primary site of metabolism for most drugs, including Felodipine, using a human hepatocyte cell line like HepG2 is essential for evaluating potential hepatotoxicity.[3]

Assay Selection Rationale:

  • General Cytotoxicity Assays (MTT and LDH): These assays provide a broad measure of cell health. The MTT assay assesses metabolic activity, an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, a marker of cell membrane integrity.[8][9][10][11][12][13][14][15][16]

  • Cardiotoxicity Assay (hERG Inhibition): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of proarrhythmic risk, as it can lead to QT interval prolongation and potentially fatal arrhythmias.[17][18][19][20] This assay is a regulatory requirement for most new chemical entities.[21] The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative further emphasizes a more holistic assessment of proarrhythmic risk.[1][2][3][4][5]

  • Mitochondrial Toxicity Assays (Mitochondrial Membrane Potential and Intracellular ROS): Mitochondria are central to cellular energy production and are also key players in apoptosis.[15][22][23][24] Drug-induced mitochondrial dysfunction can lead to a cascade of toxic events.[17][23][24][25][26][27] We will assess mitochondrial membrane potential (ΔΨm) using the JC-1 dye and measure the production of reactive oxygen species (ROS) to gauge oxidative stress.[6][8][9][18][19][20][22][25][28]

The following diagram illustrates the overall experimental workflow:

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison prep_cells Cell Culture (AC16 & HepG2) cytotoxicity General Cytotoxicity (MTT & LDH Assays) prep_cells->cytotoxicity cardiotoxicity Cardiotoxicity (hERG Assay) prep_cells->cardiotoxicity mitotoxicity Mitochondrial Toxicity (ΔΨm & ROS Assays) prep_cells->mitotoxicity prep_drugs Drug Preparation (S)-(-)-Felodipine, Amlodipine, Nifedipine, Verapamil) prep_drugs->cytotoxicity prep_drugs->cardiotoxicity prep_drugs->mitotoxicity data_analysis IC50 Determination cytotoxicity->data_analysis cardiotoxicity->data_analysis mitotoxicity->data_analysis comparison Comparative Safety Profile data_analysis->comparison

Caption: Experimental workflow for the comparative in vitro safety assessment.

Methodologies: Step-by-Step Protocols

General Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity by assessing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[7][10][11][29][30]

Protocol:

  • Cell Seeding: Seed AC16 and HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Drug Treatment: Prepare serial dilutions of (S)-(-)-Felodipine, Amlodipine, Nifedipine, and Verapamil in the appropriate cell culture medium. Replace the existing medium with 100 µL of the drug solutions and incubate for 24 hours. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell viability by 50%).

General Cytotoxicity: LDH Assay

The LDH assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[12][13][14][15][16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Cardiotoxicity: hERG Potassium Channel Assay

This assay utilizes automated patch-clamp electrophysiology to measure the inhibitory effect of the compounds on the hERG potassium channel expressed in a stable cell line (e.g., HEK293).[17][19]

Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel under standard conditions. On the day of the experiment, prepare a single-cell suspension.

  • Compound Preparation: Prepare a dilution series of each CCB in the external buffer solution.

  • Automated Patch-Clamp: Load the cell suspension and compound plate into the automated patch-clamp system. The system will establish whole-cell recordings.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.

  • Data Acquisition: Record baseline hERG currents. Sequentially apply the vehicle control followed by increasing concentrations of the test compounds.

  • Data Analysis: Measure the steady-state block of the hERG current at each concentration. Calculate the IC50 value for hERG inhibition for each compound.

Mitochondrial Toxicity: Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 dye is a ratiometric probe that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[6][8][9][18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • JC-1 Staining: Prepare a 2 µM JC-1 working solution in cell culture medium. Replace the drug-containing medium with the JC-1 solution and incubate for 30 minutes at 37°C.

  • Washing: Remove the JC-1 solution and wash the cells twice with a phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Read the red fluorescence at Ex/Em = 535/595 nm (aggregates) and the green fluorescence at Ex/Em = 485/535 nm (monomers).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. Determine the IC50 value for the disruption of ΔΨm.

Mitochondrial Toxicity: Intracellular Reactive Oxygen Species (ROS) Assay

This assay utilizes a luminescent probe that reacts with H2O2, a major ROS, to generate a light signal proportional to the amount of ROS present.[19][20][22][25][28]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • ROS Detection Reagent Addition: Prepare the ROS detection reagent according to the manufacturer's protocol (e.g., ROS-Glo™ H2O2 Assay). Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. An increase in luminescence indicates an increase in intracellular ROS. Determine the EC50 value (the concentration that induces 50% of the maximal ROS production).

Signaling Pathways and Mechanisms of Toxicity

The following diagram illustrates the primary mechanism of action of CCBs and the potential pathways leading to off-target toxicity.

G cluster_therapeutic Therapeutic Mechanism cluster_toxicity Potential Off-Target Toxicity Pathways ccb Calcium Channel Blocker ((S)-(-)-Felodipine) l_type L-type Ca2+ Channel (Vascular Smooth Muscle) ccb->l_type Inhibition herg hERG K+ Channel ccb->herg Off-target Inhibition mito Mitochondrion ccb->mito Off-target Effects ca_influx ↓ Ca2+ Influx l_type->ca_influx vasodilation Vasodilation ca_influx->vasodilation arrhythmia Arrhythmia herg->arrhythmia ros ↑ Reactive Oxygen Species (ROS) mito->ros mmp ↓ Mitochondrial Membrane Potential (ΔΨm) mito->mmp apoptosis Apoptosis ros->apoptosis mmp->apoptosis

Caption: Mechanism of action and potential toxicity pathways of CCBs.

Comparative Data Summary

The following tables summarize hypothetical, yet plausible, IC50/EC50 values for (S)-(-)-Felodipine and other CCBs based on the described in vitro assays. These values are for illustrative purposes and would be populated with experimental data.

Table 1: General Cytotoxicity (IC50, µM)

CompoundAC16 Cardiomyocytes (MTT)AC16 Cardiomyocytes (LDH)HepG2 Hepatocytes (MTT)HepG2 Hepatocytes (LDH)
(S)-(-)-Felodipine> 100> 10085.295.6
Amlodipine> 100> 10092.5> 100
Nifedipine75.888.365.478.1
Verapamil55.265.948.759.3

Table 2: Cardiotoxicity and Mitochondrial Toxicity (IC50/EC50, µM)

CompoundhERG Inhibition (IC50)ΔΨm Disruption (IC50)ROS Production (EC50)
(S)-(-)-Felodipine15.345.860.1
Amlodipine25.658.275.4
Nifedipine8.930.542.7
Verapamil5.122.835.9

Interpretation and Conclusion

Based on the hypothetical data, (S)-(-)-Felodipine demonstrates a favorable in vitro safety profile compared to the other tested CCBs. Its higher IC50 values in the general cytotoxicity assays suggest a lower potential for causing overt cell death. While it does show some inhibition of the hERG channel, its IC50 is higher than that of Nifedipine and Verapamil, indicating a potentially lower proarrhythmic risk. Furthermore, (S)-(-)-Felodipine exhibits less mitochondrial toxicity, with higher IC50 and EC50 values for ΔΨm disruption and ROS production, respectively.

This comprehensive in vitro safety assessment provides critical data for the early-stage evaluation of drug candidates. By employing a multi-parametric approach, researchers can gain a nuanced understanding of a compound's potential liabilities and make more informed decisions in the drug development process. The methodologies and framework presented here offer a robust starting point for any laboratory seeking to benchmark the in vitro safety of (S)-(-)-Felodipine or other novel chemical entities.

References

  • National Center for Biotechnology Information. (2024). Felodipine - StatPearls. NCBI Bookshelf. [Link]

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2001). International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Federal Register. [Link]

  • Patsnap. (2024). What is the mechanism of Felodipine? Patsnap Synapse. [Link]

  • Pediatric Oncall. (n.d.). Felodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

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  • Bio-Rad Antibodies. (n.d.). MitoPT® JC-1 Assay Kit. [Link]

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  • PubMed. (1996). Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system. [Link]

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Comparative

Statistical Validation of the Enhanced Therapeutic Effect of the (S)-enantiomer: A Comparison Guide for Researchers

In the landscape of modern drug development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety.[1] For drug development professionals, researchers, and scientists, understanding...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety.[1] For drug development professionals, researchers, and scientists, understanding the nuances between enantiomers—mirror-image isomers of a chiral drug—is paramount. This guide provides an in-depth, objective comparison of the methodologies used to statistically validate the enhanced therapeutic effect of the (S)-enantiomer over its (R)-counterpart and the racemic mixture. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Principle of Chirality in Pharmacology: Why a Single Enantiomer Matters

Chiral drugs are molecules that are non-superimposable on their mirror images, much like our left and right hands. These two forms, the (S)- and (R)-enantiomers, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] Biological systems, such as enzymes and receptors, are inherently chiral and can interact preferentially with one enantiomer over the other.[3] This stereoselectivity can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[2]

The U.S. Food and Drug Administration (FDA) has recognized the importance of stereochemistry in drug development, issuing guidelines that encourage the development of single-enantiomer drugs.[4][5] The decision to develop a single enantiomer or a racemate must be scientifically justified, underscoring the need for rigorous comparative studies.[5] The potential benefits of using a single-enantiomer drug include a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics.[6][7]

A Roadmap for Validation: From Benchtop to Bedside

The journey to validating the superior therapeutic effect of an (S)-enantiomer is a multi-stage process that spans preclinical and clinical research. Each stage generates critical data that, when statistically analyzed, builds a comprehensive case for the enantiomer's enhanced performance.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In Vitro Assays In Vitro Assays Animal Models Animal Models In Vitro Assays->Animal Models Pharmacodynamic & Pharmacokinetic Screening Phase I Phase I Animal Models->Phase I IND Submission Phase II Phase II Phase I->Phase II Safety & Dosing Phase III Phase III Phase II->Phase III Efficacy & Side Effects Statistical Analysis & NDA Submission Statistical Analysis & NDA Submission Phase III->Statistical Analysis & NDA Submission Pivotal Data

Caption: A typical workflow for the development and validation of a single enantiomer drug.

Preclinical Evaluation: Laying the Foundation

The initial stages of comparison involve a suite of preclinical tests designed to elucidate the fundamental differences in activity and disposition between the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture.

In Vitro Assays: Target Engagement and Potency

The first step is to assess the interaction of each entity with the biological target. This is typically achieved through a variety of in vitro assays.

Experimental Protocol: Competitive Binding Assay

  • Preparation: Isolate the target receptor or enzyme. Prepare solutions of the (S)-enantiomer, (R)-enantiomer, and the racemic mixture at various concentrations. A radiolabeled or fluorescently tagged ligand known to bind to the target is also required.

  • Incubation: In a multi-well plate, combine the target, the tagged ligand, and varying concentrations of the test compounds ((S)-enantiomer, (R)-enantiomer, or racemate).

  • Equilibration: Allow the mixture to incubate and reach binding equilibrium.

  • Detection: Measure the amount of tagged ligand bound to the target. A lower signal indicates greater displacement by the test compound.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration at which 50% of the tagged ligand is displaced).

Statistical Consideration: The IC50 values for the (S)-enantiomer, (R)-enantiomer, and racemate should be compared using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to determine if there are statistically significant differences in binding affinity.

In Vivo Animal Models: Efficacy and Pharmacokinetics

Promising in vitro results are followed by studies in relevant animal models of the target disease. These studies aim to demonstrate superior efficacy and characterize the pharmacokinetic profiles of the different forms of the drug.

Experimental Protocol: Animal Efficacy Study

  • Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease.

  • Group Allocation: Randomly assign animals to treatment groups: vehicle control, (S)-enantiomer, (R)-enantiomer, and racemic mixture. Multiple dose levels for each compound should be tested.

  • Dosing: Administer the compounds to the animals according to the study design (e.g., once daily oral gavage).

  • Efficacy Assessment: Measure relevant efficacy endpoints at predetermined time points. For example, in a model of hypertension, blood pressure would be monitored.

  • Pharmacokinetic Sampling: At various time points after the final dose, collect blood samples to determine the plasma concentrations of the (S)- and (R)-enantiomers. This requires an enantioselective analytical method, such as chiral chromatography.[3]

Data Presentation: Comparative Efficacy and Pharmacokinetics

Table 1: Hypothetical Efficacy Data in a Hypertensive Rat Model

Treatment Group (10 mg/kg)Mean Reduction in Systolic Blood Pressure (mmHg) ± SEMp-value vs. Vehicle
Vehicle Control2.5 ± 1.2-
(S)-enantiomer25.8 ± 2.1<0.001
(R)-enantiomer5.1 ± 1.5>0.05
Racemic Mixture15.3 ± 1.8<0.01

Table 2: Hypothetical Pharmacokinetic Parameters

CompoundCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
(S)-enantiomer3501.01200
(R)-enantiomer1801.5650

Statistical Consideration: Efficacy data should be analyzed using a one-way or two-way ANOVA, depending on the study design, with post-hoc tests to compare the treatment groups. Pharmacokinetic parameters are typically compared using t-tests or ANOVA. A statistically significant difference in both efficacy and pharmacokinetic exposure strengthens the case for the (S)-enantiomer's superiority.

Clinical Evaluation: Validation in Humans

The ultimate validation of an (S)-enantiomer's enhanced therapeutic effect comes from well-controlled clinical trials. Regulatory bodies like the FDA require robust clinical data to support the approval of a single-enantiomer drug.[5]

Phase I: Safety, Tolerability, and Pharmacokinetics

Initial human studies focus on safety and how the drug is absorbed, distributed, metabolized, and excreted (ADME).

Experimental Protocol: Single Ascending Dose (SAD) Study

  • Subject Recruitment: Enroll healthy volunteers.

  • Dose Escalation: Administer single, escalating doses of the (S)-enantiomer, (R)-enantiomer, and racemic mixture to different cohorts of subjects.

  • Safety Monitoring: Closely monitor subjects for any adverse events.

  • Pharmacokinetic Analysis: Collect serial blood and urine samples to characterize the pharmacokinetic profiles of the enantiomers.

Phase II & III: Efficacy and Safety in Patients

Larger, randomized, double-blind, controlled trials in patients are conducted to definitively establish the efficacy and safety of the (S)-enantiomer.

Experimental Protocol: Phase III Randomized Controlled Trial (RCT)

  • Patient Population: Recruit a large, well-defined patient population with the target disease.

  • Randomization: Randomly assign patients to receive the (S)-enantiomer, the racemic mixture, or a placebo/active comparator. The inclusion of the (R)-enantiomer as a separate arm is less common in late-stage trials but can provide valuable data.

  • Blinding: Both patients and investigators should be blinded to the treatment allocation to minimize bias.

  • Primary and Secondary Endpoints: Define clear and clinically meaningful primary and secondary endpoints to measure efficacy and safety.

  • Statistical Analysis Plan: Pre-specify the statistical methods that will be used to analyze the data.

G cluster_trial Randomized Controlled Trial Patient Population Patient Population Randomization Randomization Patient Population->Randomization Treatment Arm 1 ((S)-enantiomer) Treatment Arm 1 ((S)-enantiomer) Randomization->Treatment Arm 1 ((S)-enantiomer) Treatment Arm 2 (Racemate) Treatment Arm 2 (Racemate) Randomization->Treatment Arm 2 (Racemate) Treatment Arm 3 (Placebo) Treatment Arm 3 (Placebo) Randomization->Treatment Arm 3 (Placebo) Outcome Assessment Outcome Assessment Treatment Arm 1 ((S)-enantiomer)->Outcome Assessment Treatment Arm 2 (Racemate)->Outcome Assessment Treatment Arm 3 (Placebo)->Outcome Assessment Statistical Analysis Statistical Analysis Outcome Assessment->Statistical Analysis

Caption: Workflow of a randomized controlled trial comparing an (S)-enantiomer to a racemate and placebo.

Statistical Consideration: The primary efficacy endpoint is typically analyzed using a statistical test appropriate for the data type (e.g., ANCOVA for continuous data, logistic regression for binary data). The primary comparison of interest is between the (S)-enantiomer and the racemic mixture. A statistically significant improvement in the primary endpoint for the (S)-enantiomer group, coupled with a favorable safety profile, provides strong evidence for its enhanced therapeutic effect.

Case Studies in Focus: Real-World Examples

Several successful "chiral switches" from a racemic mixture to a single enantiomer have demonstrated the clinical benefits of this approach.

  • Omeprazole and Esomeprazole: Esomeprazole is the (S)-enantiomer of omeprazole, a proton pump inhibitor. Clinical studies demonstrated that esomeprazole provides greater acid control and higher healing rates in patients with erosive esophagitis compared to omeprazole.[8]

  • Citalopram and Escitalopram: Escitalopram, the (S)-enantiomer of the antidepressant citalopram, has been shown in some studies to have a faster onset of action and greater efficacy in treating major depressive disorder.[6][8]

  • Albuterol and Levalbuterol: Levalbuterol is the (R)-enantiomer of the asthma medication albuterol (in this case, the active enantiomer is designated R, but the principle is the same). While the therapeutic effects are primarily attributed to the (R)-enantiomer, the (S)-isomer may contribute to side effects.[9]

Conclusion: A Data-Driven Approach to Superior Therapeutics

The statistical validation of an (S)-enantiomer's enhanced therapeutic effect is a rigorous, multi-faceted process that relies on a foundation of sound experimental design and appropriate statistical analysis. By systematically comparing the (S)-enantiomer to its (R)-counterpart and the racemic mixture from the earliest stages of drug discovery through to late-stage clinical trials, researchers can build a compelling, data-driven case for the development of a safer and more effective medicine. This commitment to scientific integrity and logical validation is essential for advancing patient care and bringing truly innovative therapies to market.

References

  • Geisslinger, G., et al. (1993). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. PubMed. Available at: [Link]

  • Kao, Y. H., et al. (1996). Pharmacokinetics and pharmacodynamics of enantiomers of pimobendan in patients with dilated cardiomyopathy and congestive heart failure after single and repeated oral dosing. PubMed. Available at: [Link]

  • Williams, K. M. (1990). Effect of chirality on pharmacokinetics and pharmacodynamics. PubMed. Available at: [Link]

  • Monteiro, M., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. MDPI. Available at: [Link]

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  • Agranat, I., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. Available at: [Link]

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  • Hancu, G., et al. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. MDPI. Available at: [Link]

  • Monteiro, M., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PubMed Central. Available at: [Link]

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  • De la Cruz, C., et al. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. PubMed Central. Available at: [Link]

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Validation

A Researcher's Guide to Bridging the Gap: Correlating In Vitro Binding Affinity with In Vivo Efficacy for (S)-(-)-Felodipine

In the landscape of drug development, particularly for cardiovascular therapeutics, establishing a clear and predictive relationship between a compound's activity in a test tube and its therapeutic effect in a living sys...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, particularly for cardiovascular therapeutics, establishing a clear and predictive relationship between a compound's activity in a test tube and its therapeutic effect in a living system is the cornerstone of preclinical success. This guide provides an in-depth analysis of (S)-(-)-Felodipine, the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker, Felodipine.[1][2] We will explore the critical link between its high in vitro binding affinity for L-type calcium channels and its potent in vivo antihypertensive efficacy.

Felodipine is a well-established therapeutic agent for managing essential hypertension.[2][3] Its mechanism of action lies in its ability to block voltage-gated L-type calcium channels, primarily in vascular smooth muscle.[2][3] This inhibition of calcium influx leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2][3] A key aspect of Felodipine's pharmacology is its stereoselectivity; the (S)-(-)-enantiomer is significantly more potent in its channel-blocking activity than its (R)-(+)-counterpart.[1] This guide will dissect the experimental methodologies used to quantify this difference and establish a robust in vitro-in vivo correlation (IVIVC).

Part 1: Quantifying Target Engagement: In Vitro Binding Affinity

The initial step in characterizing a targeted drug like (S)-(-)-Felodipine is to measure its binding affinity to its molecular target, the L-type calcium channel. A high binding affinity is often a prerequisite for high potency. The radioligand binding assay is a gold-standard technique for this purpose, allowing for the determination of key parameters such as the inhibition constant (Kᵢ).[4][5]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a typical radioligand competition binding assay to determine the Kᵢ of (S)-(-)-Felodipine for L-type calcium channels in rat cardiac membranes.

1. Membrane Preparation:

  • Homogenize fresh or frozen rat cardiac tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[4]

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.[4]

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[4]

  • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[4]

  • Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).[4]

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled L-type calcium channel ligand (e.g., [³H]nitrendipine), and varying concentrations of unlabeled (S)-(-)-Felodipine.[6]

  • Incubate the plate with gentle agitation to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[4]

  • To determine non-specific binding, include control wells with a high concentration of an unlabeled competitor.

3. Filtration and Detection:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.[4]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]

  • Measure the radioactivity retained on the filters using a scintillation counter.[4]

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of (S)-(-)-Felodipine.

  • Plot the specific binding as a function of the log concentration of (S)-(-)-Felodipine to generate a competition curve.

  • Calculate the IC₅₀ (the concentration of (S)-(-)-Felodipine that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4]

Data Presentation: Stereoselective Binding of Felodipine Enantiomers
CompoundTissue SourceRadioligandKᵢ (nM)Potency Ratio (R/S)Reference
(S)-(-)-Felodipine Rat Cardiac Membranes[³H]nitrendipine~1.5\multirow{2}{}{~19}Adapted from[1]
(R)-(+)-Felodipine Rat Cardiac Membranes[³H]nitrendipine~28.5Adapted from[1]
(S)-(-)-Felodipine Rat Cerebral Cortex[³H]nitrendipine~2.1\multirow{2}{}{~12}Adapted from[1]
(R)-(+)-Felodipine Rat Cerebral Cortex[³H]nitrendipine~25.2Adapted from[1]

Note: The Kᵢ values are illustrative and based on reported potency differences.

The data clearly demonstrates the stereoselectivity of Felodipine, with the (S)-enantiomer exhibiting significantly higher binding affinity (lower Kᵢ) for the L-type calcium channel in both cardiac and neural tissues.[1] This pronounced difference in target engagement is the molecular basis for its enhanced pharmacological activity.

Part 2: Assessing Therapeutic Effect: In Vivo Efficacy

The ultimate test of a drug candidate's potential is its ability to produce the desired therapeutic effect in a living organism. For an antihypertensive agent like (S)-(-)-Felodipine, the primary efficacy endpoint is the reduction of blood pressure. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and relevant animal model for studying hypertension.[7][8][9]

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol describes the non-invasive measurement of systolic blood pressure in conscious SHR using the tail-cuff method.

1. Animal Acclimatization:

  • House the SHR in a controlled environment (temperature, light-dark cycle) with free access to food and water.

  • Acclimatize the animals to the restraining device and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.[10]

2. Drug Administration:

  • Administer (S)-(-)-Felodipine or vehicle control orally (p.o.) via gavage at the desired dose(s). Felodipine has shown dose-dependent antihypertensive effects in SHRs at doses ranging from 0.1 to 1.0 mg/kg.[8]

3. Blood Pressure Measurement:

  • At specified time points post-administration, place the conscious rat in a restraining device.

  • Gently warm the rat's tail to increase blood flow and enhance the detection of pulsations.[10]

  • Position an inflatable cuff and a pulse sensor around the base of the tail.[10][11]

  • Inflate the cuff to a pressure that occludes the caudal artery, then slowly deflate it.

  • The pressure at which the pulse reappears is recorded as the systolic blood pressure.[11]

  • Repeat the measurement several times for each animal at each time point to ensure accuracy and calculate an average.[10]

4. Data Analysis:

  • Calculate the change in systolic blood pressure from the pre-dose baseline for each animal.

  • Compare the blood pressure reduction in the (S)-(-)-Felodipine-treated group to the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

  • Plot the mean change in blood pressure over time to visualize the onset and duration of the antihypertensive effect.

Data Presentation: Antihypertensive Efficacy of Felodipine in SHRs
Treatment GroupDose (p.o.)Peak Reduction in Systolic BP (mmHg)Duration of ActionReference
Vehicle Control-No significant change-Adapted from[9]
Felodipine0.1 - 1.0 mg/kgDose-dependent decrease4-6 hoursAdapted from[8]
Felodipine-Treated(Specific dose)~76 mmHg (from 240 to 164 mmHg)Chronic (8 weeks)Adapted from[9]

These studies confirm that oral administration of Felodipine produces a significant and sustained reduction in blood pressure in a relevant animal model of hypertension.[8][9] The long duration of action is a particularly noteworthy characteristic.[8]

Part 3: The Correlation: From Molecular Binding to Physiological Response

A strong in vitro-in vivo correlation is evident when the high binding affinity of a compound translates to high potency in a physiological system. For dihydropyridine calcium channel blockers, a highly significant linear correlation has been established between their potency in displacing radioligand binding and their ability to inhibit calcium uptake and contractile responses in vascular smooth muscle.[6]

The superior in vitro binding affinity of (S)-(-)-Felodipine directly underlies its potent in vivo antihypertensive effect. The approximately 19-fold higher affinity of the (S)-enantiomer for cardiac L-type calcium channels compared to the (R)-enantiomer means that a much lower concentration of (S)-(-)-Felodipine is required to achieve the same level of channel blockade and subsequent vasodilation.[1] This translates to a more potent reduction in blood pressure at a given dose, as observed in the in vivo studies.

IVIVC_Felodipine Binding Binding Ca_Influx Ca_Influx Binding->Ca_Influx Blocks Vasodilation Vasodilation PVR PVR Vasodilation->PVR Induces

This guide has demonstrated the logical and experimentally validated progression from the high in vitro binding affinity of (S)-(-)-Felodipine to its robust in vivo antihypertensive efficacy. The stereoselective nature of its interaction with the L-type calcium channel is a critical determinant of its potency. By employing rigorous and well-established methodologies such as radioligand binding assays and in vivo blood pressure monitoring in relevant disease models, researchers can confidently establish a predictive IVIVC, a crucial step in the development of effective and targeted therapeutics.

References

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  • Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review. Scielo. Available from: [Link]

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  • Johnson JD, et al. Localization of a felodipine (dihydropyridine) binding site on calmodulin. PubMed. Available from: [Link]

  • Striessnig J, et al. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? PubMed Central. Available from: [Link]

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Comparative

A Comparative Study of the Pharmacokinetic Profiles of (S)-(-)-Felodipine in Different Species

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereoselectivity in Felodipine's Pharmacokinetics Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoselectivity in Felodipine's Pharmacokinetics

Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1] Administered as a racemic mixture, it comprises two enantiomers, (S)-(-)-Felodipine and (R)-(+)-Felodipine, which, despite their identical chemical composition, exhibit distinct pharmacological and pharmacokinetic properties. The (S)-enantiomer is known to be the more potent vasodilator, making the understanding of its specific pharmacokinetic profile across different preclinical species and humans crucial for accurate drug development and translation of non-clinical findings to clinical outcomes.

This guide provides a comparative analysis of the pharmacokinetic profiles of (S)-(-)-Felodipine in various species, offering insights into the metabolic, absorption, distribution, and excretion characteristics. By examining these differences, we can better appreciate the challenges and considerations in preclinical species selection and dose-response extrapolations for this chiral drug.

Interspecies Comparison of (S)-(-)-Felodipine Pharmacokinetics: A Data-Driven Analysis

The pharmacokinetic behavior of (S)-(-)-Felodipine exhibits notable variations across different species, primarily driven by differences in drug metabolism. The following table summarizes key pharmacokinetic parameters of (S)-(-)-Felodipine following oral administration in humans and dogs. While comprehensive in vivo data for (S)-(-)-Felodipine in rats and monkeys is limited in publicly available literature, in vitro metabolism data provides valuable insights into potential pharmacokinetic differences.

ParameterHumanDogRat (in vitro)
Bioavailability (%) ~15% (racemate)[2]Data for racemate suggests low to moderate bioavailability[3]-
Time to Peak Plasma Concentration (Tmax) (h) ~2-5 (racemate)[4]Not significantly different between enantiomers[5]-
Area Under the Curve (AUC) 0-24h (S)-enantiomer AUC is ~139% higher than (R)-enantiomer[6]Cmax and AUC of (S)-enantiomer not significantly different from (R)-enantiomer[5]-
Elimination Half-life (t1/2) (h) ~11-16 (racemate)[4]Not significantly different between enantiomers[5]-
Metabolism Primarily by CYP3A4; (R)-enantiomer metabolized more readily than (S)-enantiomer[7]Metabolized by CYP3A family; similar oxidative clearance for both enantiomers[1][4]Slightly higher rate of metabolism for the (S)-enantiomer in liver microsomes[7]

Key Insights from the Comparative Data:

  • Stereoselective Metabolism in Humans: In human liver microsomes, the (R)-enantiomer of felodipine is metabolized more rapidly than the (S)-enantiomer.[7] This leads to a significantly higher systemic exposure (AUC) of the more active (S)-enantiomer after oral administration of the racemate.[6] This stereoselectivity is a critical factor in the drug's clinical efficacy and safety profile in humans.

  • Lack of Significant Stereoselectivity in Dogs: In contrast to humans, dogs exhibit no significant difference in the pharmacokinetic parameters of the two enantiomers after oral administration.[5] The oxidative clearance of both enantiomers is similar, suggesting that the first-pass metabolism is not markedly stereoselective in this species.[1][4]

  • Potential for Different Stereoselectivity in Rats: In vitro studies using rat liver microsomes indicate a slightly higher rate of metabolism for the (S)-enantiomer.[7] This suggests that, unlike in humans, the more active enantiomer might be cleared faster in rats, potentially impacting the observed pharmacological response in this species.

Experimental Protocols for In Vivo Pharmacokinetic Studies

To obtain reliable and reproducible pharmacokinetic data, a well-designed and meticulously executed experimental protocol is paramount. The following section outlines a standard protocol for an oral pharmacokinetic study of (S)-(-)-Felodipine in rats, a commonly used preclinical species.

Workflow for an Oral Pharmacokinetic Study in Rats

Caption: Workflow of an oral pharmacokinetic study of (S)-(-)-Felodipine in rats.

Detailed Methodologies:

1. Animal Handling and Husbandry:

  • Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week before the study to minimize stress-related physiological changes.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water (except during fasting).

2. Dosing:

  • Fasting: Animals are typically fasted overnight (approximately 12-16 hours) before dosing to reduce variability in drug absorption. Water should be provided ad libitum.

  • Dose Formulation: (S)-(-)-Felodipine is prepared in a suitable vehicle (e.g., a suspension in 0.5% carboxymethylcellulose) to ensure uniform administration. The concentration is calculated based on the desired dose and the mean body weight of the animals.

  • Oral Gavage: A stainless steel, ball-tipped gavage needle is used for oral administration.[8][9] The length of the needle is pre-measured to ensure direct delivery to the stomach without causing injury to the esophagus.[8][9] This method ensures accurate dosing.

3. Blood Sampling:

  • Methodology: Serial blood samples (typically 100-200 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Techniques:

    • Manual Sampling: The lateral tail vein is a common site for repeated blood sampling in rats.[10]

    • Automated Blood Sampling (ABS): Systems like the Instech ABS2™ or BASi Culex® can be used to collect samples from freely moving animals, reducing stress and improving data quality.[1][3][4]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Enantioselective Quantification: A validated chiral High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method is essential for the separate quantification of (S)-(-)-Felodipine and (R)-(+)-Felodipine in plasma samples.[5][11]

  • Method Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Metabolic Pathways of Felodipine

The primary metabolic pathway for felodipine in all species studied is the oxidation of the dihydropyridine ring to its inactive pyridine analogue.[7] This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall.[7]

Felodipine Metabolism Felodipine (S)-(-)-Felodipine (Active) Metabolite Pyridine Analogue (Inactive) Felodipine->Metabolite CYP3A4 (Liver & Gut Wall) Oxidation

Caption: Primary metabolic pathway of (S)-(-)-Felodipine.

The stereoselective metabolism observed in humans is attributed to the differential interaction of the (R)- and (S)-enantiomers with the active site of the CYP3A4 enzyme.

Conclusion and Future Directions

The pharmacokinetic profile of (S)-(-)-Felodipine exhibits significant interspecies variability, particularly in its stereoselective metabolism. While humans show a clear preference for the metabolism of the (R)-enantiomer, leading to higher exposure of the more active (S)-enantiomer, this is not the case in dogs. In vitro data from rats suggest a potential for a different metabolic preference.

These findings underscore the importance of conducting thorough pharmacokinetic studies, including enantioselective analysis, in multiple preclinical species during drug development. A comprehensive understanding of these species-specific differences is critical for:

  • Informed Species Selection: Choosing the most appropriate animal model that best mimics human pharmacokinetics.

  • Accurate Dose Extrapolation: Improving the prediction of human efficacious and safe doses from preclinical data.

  • Mechanistic Understanding: Elucidating the enzymatic and physiological factors that govern the disposition of chiral drugs.

Further in vivo studies are warranted to fully characterize the pharmacokinetic profile of (S)-(-)-Felodipine in rats and non-human primates. Such data would provide a more complete picture of the interspecies differences and further refine our ability to translate preclinical findings to the clinical setting for felodipine and other chiral dihydropyridine calcium channel blockers.

References

  • Lindmark, B., Ahnoff, M., & Persson, B. A. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 489–495.
  • Eriksson, U. G., Hoffmann, K. J., Simonsson, R., & Regårdh, C. G. (1991). Pharmacokinetics of the enantiomers of felodipine in the dog after oral and intravenous administration of a pseudoracemic mixture. Xenobiotica, 21(1), 75–84.
  • Eriksson, U. G., Hoffmann, K. J., Simonsson, R., & Regårdh, C. G. (1991). Pharmacokinetics of the enantiomers of felodipine in the dog after oral and intravenous administration of a pseudoracemic mixture. Xenobiotica, 21(1), 75–84. Available at: [Link]

  • Edgar, B., & Regårdh, C. G. (1990). Clinical pharmacokinetics of felodipine. A summary. Drugs, 40 Suppl 2, 22–33.
  • Sakamoto, T., Ohtake, Y., Itoh, M., Tabata, S., Kuriki, T., & Uno, K. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog.
  • Renedil (felodipine). (2006). Product Monograph.
  • Soons, P. A., Mulders, T. M., Uchida, E., Schoemaker, H. C., Cohen, A. F., & Breimer, D. D. (1993). Stereoselective pharmacokinetics of oral felodipine and nitrendipine in healthy subjects: correlation with nifedipine pharmacokinetics. European Journal of Clinical Pharmacology, 44(2), 163–169.
  • Pacifici, G. M. (2025). Clinical Pharmacology of Felodipine. International Journal of Clinical Medicine Case Reports, 50(4).
  • JoVE. (2022).
  • Fuhr, L. M., Marok, F. Z., Mees, M., Mahfoud, F., & Lehr, T. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 14(7), 1474.
  • Edgar, B., & Regårdh, C. G. (1990). Clinical pharmacokinetics of felodipine. A summary. Drugs, 40 Suppl 2, 22–33.
  • NC3Rs. (2013).
  • ResearchGate. (n.d.). Summary of Pharmacokinetic parameters of Felodipine ER.
  • Virginia Tech IACUC. (2017).
  • Washington State University IACUC. (2021).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (S)-(-)-Felodipine

Introduction: (S)-(-)-Felodipine is a dihydropyridine calcium channel blocker widely used in research and pharmaceutical development for its antihypertensive properties.[1][2] As with any potent, biologically active comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-(-)-Felodipine is a dihydropyridine calcium channel blocker widely used in research and pharmaceutical development for its antihypertensive properties.[1][2] As with any potent, biologically active compound, its handling and disposal demand meticulous attention to safety and environmental regulations. Improper disposal can lead to environmental contamination, with significant risks to aquatic ecosystems, and may violate federal and local regulations.[3][4][5] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-(-)-Felodipine, grounded in established safety standards and regulatory frameworks from the Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH).

Part 1: Immediate Safety Briefing & Hazard Characterization

Before handling (S)-(-)-Felodipine for any purpose, including disposal, it is imperative to understand its inherent risks. The primary hazards are associated with its toxicity and environmental impact.

1.1. Core Hazards of (S)-(-)-Felodipine (S)-(-)-Felodipine is classified with several key hazards that dictate its handling and disposal protocols. These are summarized in the Globally Harmonized System (GHS) classifications.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[6][7]
Reproductive ToxicityH361/H361dSuspected of damaging fertility or the unborn child.[3][7]
Hazardous to the Aquatic Environment, AcuteH400Very toxic to aquatic life.[3][7]
Hazardous to the Aquatic Environment, ChronicH410Very toxic to aquatic life with long lasting effects.[3]

The most critical factor for disposal is its high aquatic toxicity.[3][4] This characteristic explicitly prohibits disposal via the sewer system (i.e., flushing down the drain). The EPA has instituted a nationwide ban on the sewering of hazardous waste pharmaceuticals to prevent contamination of waterways.[8][9][10]

1.2. Personal Protective Equipment (PPE) Adherence to proper PPE is the first line of defense against occupational exposure. All personnel handling (S)-(-)-Felodipine waste must wear:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Lab Coat: A standard lab coat to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols from the solid compound, a NIOSH-approved respirator is required.[11]

Part 2: Waste Segregation and Containment Protocol

Proper segregation is fundamental to a compliant waste management program. It prevents the cross-contamination of waste streams and ensures that hazardous materials are handled by qualified disposal vendors.

2.1. Identifying (S)-(-)-Felodipine Waste Streams Your laboratory will generate several types of waste associated with (S)-(-)-Felodipine:

  • Bulk (S)-(-)-Felodipine: Unused, expired, or off-spec pure chemical.

  • Grossly Contaminated Materials: Items saturated with the compound, such as spill cleanup materials, weigh boats with visible residue, or heavily contaminated gloves.

  • Trace Contaminated Materials: Items that have come into incidental contact with the compound, such as used PPE, empty vials, and pipette tips.

Under the EPA's Resource Conservation and Recovery Act (RCRA), pharmaceutical waste is carefully regulated.[5][12] While Felodipine is not explicitly on the P or U lists of acute hazardous wastes, its characteristic environmental hazard (toxicity) necessitates its management as a hazardous waste.[12][13]

2.2. Containment Procedure

  • Select the Correct Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be in good condition, free of leaks or defects.[9]

  • Labeling: The container must be labeled with the words "Hazardous Waste Pharmaceuticals".[9] The label should also include the full chemical name: "(S)-(-)-Felodipine" and the associated hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Accumulation: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]

Part 3: Step-by-Step Disposal Workflow

The following protocol outlines the process from waste generation to final disposal. This workflow ensures safety and regulatory compliance at every stage.

Step 1: Don Appropriate PPE

  • Before handling any waste, put on the required PPE as detailed in Section 1.2.

Step 2: Package the Waste

  • For Bulk (S)-(-)-Felodipine: Place the original container, if possible, or the pure chemical into the designated hazardous waste container. Do not mix with other chemical wastes unless directed by your institution's Environmental Health & Safety (EHS) office.

  • For Contaminated Materials: Place all contaminated items (gloves, wipes, plasticware) directly into the hazardous waste container. Avoid generating dust.[11]

Step 3: Seal and Label the Container

  • Securely close the lid of the hazardous waste container.

  • Ensure the label is complete, accurate, and legible.

Step 4: Arrange for Pickup and Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][11]

  • Provide the vendor with the Safety Data Sheet (SDS) for (S)-(-)-Felodipine.

  • The required final disposal method for this type of waste is typically high-temperature incineration at a licensed and approved treatment, storage, and disposal facility (TSDF).[3][14] This method ensures the complete destruction of the active pharmaceutical ingredient.

The workflow for this decision-making process is visualized below.

G cluster_0 cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Final Disposition start (S)-(-)-Felodipine Waste Generated bulk Bulk or Grossly Contaminated Material start->bulk Is it pure chemical or heavily soiled? trace Trace Contaminated (Empty Vials, Used PPE) start->trace Is it incidental contact or an empty container? container Place in a dedicated, sealed, and labeled Hazardous Waste Container bulk->container trace->container disposal Arrange pickup by licensed hazardous waste contractor for incineration. container->disposal

Caption: Disposal Decision Workflow for (S)-(-)-Felodipine Waste.

Part 4: Emergency Spill Protocol

Accidents can happen. A prepared response is critical to mitigating exposure and environmental release.

1. Evacuate and Alert:

  • Immediately alert personnel in the vicinity of the spill.

  • If the spill is large or generates significant dust, evacuate the immediate area.

2. Control and Contain:

  • Prevent the spread of dust or liquid.[11] For solid spills, do NOT dry sweep.

  • Gently cover the spill with an absorbent material from a chemical spill kit.

3. Clean Up:

  • Wearing full PPE (including respiratory protection for powders), carefully collect the spilled material and absorbent using non-sparking tools.

  • Place all contaminated materials into a hazardous waste container.[7]

4. Decontaminate:

  • Clean the spill area thoroughly with soap and water.

  • Collect all cleaning materials (wipes, etc.) as hazardous waste.

5. Report:

  • Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.

By adhering to these scientifically-grounded and regulation-aligned procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of (S)-(-)-Felodipine, protecting both themselves and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering.
  • Secure Waste. (2026, January 7). EPA Hazardous Pharmaceutical Waste Management Overview!!.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
  • Santa Cruz Biotechnology, Inc. (2024, October 25). Felodipine Safety Data Sheet.
  • Echemi. (2019, July 15). Felodipine SDS, 72509-76-3 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Centers for Disease Control and Prevention. (2024, March 4). Hazardous Drug Exposures in Healthcare.
  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management.
  • Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List.
  • AstraZeneca Australia. (2016, April 20). PLENDIL TABLETS SAFETY DATA SHEET.
  • Annapurna, M. M., et al. (n.d.). Forced degradation studies of Felodipine.
  • Santa Cruz Biotechnology, Inc. (n.d.). Felodipine Product Information.
  • LGC Standards. (2023, October 27). Felodipine Assay Standard - SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings.
  • Daicel Pharma Standards. (n.d.). Felodipine Impurities Manufacturers & Suppliers.
  • Jönsson, S., et al. (1988). Dissolution test for felodipine tablets using chemical oxidation in situ to maintain 'sink conditions'. Journal of Pharmaceutical and Biomedical Analysis.
  • Inoue, Y., et al. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. Molecules.
  • U.S. Pharmacopeia (USP). (n.d.). Hazardous Drugs—Handling in Healthcare Settings.
  • Cardoza, R. M., & Amin, P. D. (2002). A stability indicating LC method for felodipine. Journal of Pharmaceutical and Biomedical Analysis.
  • MCF Environmental. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know.
  • Stericycle. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs.
  • Pharma Tube. (2024, November 4). Pharmacology of Felodipine. YouTube.
  • NYS Department of Environmental Conservation. (n.d.). Management Of Hazardous Waste Pharmaceuticals.
  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3333, Felodipine.
  • Tiwari, S., & Tholiya, P. (2024). Felodipine. In StatPearls.
  • National Health Service (NHS). (n.d.). Common questions about felodipine.
  • Drugs.com. (2025, February 1). Felodipine Side Effects.

Sources

Handling

Personal protective equipment for handling (S)-(-)-Felodipine

Operational and Safety Guide: Handling (S)-(-)-Felodipine A Senior Application Scientist's Guide to Personal Protective Equipment and Disposal (S)-(-)-Felodipine is a potent calcium channel blocker used in the management...

Author: BenchChem Technical Support Team. Date: January 2026

Operational and Safety Guide: Handling (S)-(-)-Felodipine

A Senior Application Scientist's Guide to Personal Protective Equipment and Disposal

(S)-(-)-Felodipine is a potent calcium channel blocker used in the management of hypertension. As an active pharmaceutical ingredient (API), its handling in a research and development setting demands a rigorous and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE) and appropriate disposal plans to ensure the safety of laboratory personnel and the environment.

Understanding the Risk: Hazard Profile of (S)-(-)-Felodipine

A thorough understanding of the hazards associated with (S)-(-)-Felodipine is the foundation of a robust safety plan. This compound is not benign; it is a potent molecule designed to have a physiological effect at low doses. The primary risks to laboratory personnel are:

  • Systemic Health Hazards: (S)-(-)-Felodipine is harmful if swallowed, inhaled, or comes into contact with skin.[1] It may cause damage to organs through prolonged or repeated exposure.[2][3]

  • Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child.[2][3][4] This makes it a significant concern for all personnel of reproductive age.

  • Occupational Exposure Limit (OEL): An OEL of 0.05 mg/m³ over an 8-hour time-weighted average (TWA) has been established.[2] This low limit underscores its potency and the need for stringent exposure controls.

  • Environmental Hazard: Felodipine is classified as very toxic to aquatic life with long-lasting effects.[2][3][5] Therefore, release into the environment must be strictly avoided.

Given these hazards, a comprehensive risk assessment is mandatory before any handling of (S)-(-)-Felodipine. This assessment should consider the quantity of material being handled, the physical form (powder vs. solution), the duration of the task, and the available engineering controls.

The Hierarchy of Controls: PPE as the Final Safeguard

While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense in the hierarchy of safety controls. Before relying on PPE, the following should be implemented:

  • Engineering Controls: These are the most effective measures. Handling of (S)-(-)-Felodipine powder should occur within a primary containment system such as a containment ventilated enclosure (CVE), flexible glove bag, or isolator to minimize airborne particles.[1][6]

  • Administrative Controls: These include establishing standard operating procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): PPE is used to protect the individual when engineering and administrative controls cannot eliminate the risk of exposure entirely.

Core PPE Requirements for Handling (S)-(-)-Felodipine

The selection of PPE must be based on a task-specific risk assessment. Below are the recommended minimums for handling this potent compound.

Respiratory Protection

Inhalation of airborne powder is a primary exposure route.

  • Minimum Requirement: When handling powders outside of a containment system (e.g., during spill cleanup or when engineering controls are not feasible), a respirator is mandatory. Surgical masks offer no protection against chemical dusts and are not acceptable.[7][8] An N95 respirator may be suitable for low-energy tasks with minimal dust generation, but a higher level of protection is often warranted.

  • Recommended: For tasks with a higher potential for aerosolization, such as weighing or transfers, a Powered Air-Purifying Respirator (PAPR) is strongly recommended.[6] PAPRs offer a higher assigned protection factor (APF) and reduce the physical burden on the user compared to tight-fitting respirators.

Hand Protection
  • Double Gloving: Always wear two pairs of powder-free, chemically resistant nitrile gloves. The outer glove should have an extended cuff that covers the sleeve of the lab coat or gown.

  • Glove Selection: Ensure gloves are tested against chemicals (e.g., ASTM D6978 for chemotherapy gloves) and are changed immediately if contamination is suspected or after a set time interval (e.g., every 30-60 minutes) to prevent breakthrough.

Body Protection
  • Dedicated Lab Coat: A standard cotton lab coat is insufficient. A dedicated, non-permeable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[7]

  • Disposable Coveralls: For extensive handling or in the event of a significant spill, disposable coveralls made of a material like Tyvek® are recommended to provide full-body protection.[2][9]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[10]

  • Recommended: When handling powders or splash-prone solutions, chemical splash goggles should be worn. For tasks with a high risk of splashing, a full face shield should be worn over safety goggles for maximum protection.[5]

PPE Selection Matrix

The following table summarizes the recommended PPE for various laboratory tasks involving (S)-(-)-Felodipine.

TaskRespiratory ProtectionHand ProtectionBody ProtectionEye/Face Protection
Weighing/Dispensing Powder (in CVE) Not required if containment is certified and used correctlyDouble Nitrile GlovesBack-closing GownSafety Glasses w/ Side Shields
Weighing/Dispensing Powder (on benchtop) PAPR Recommended (N95 minimum)Double Nitrile GlovesBack-closing GownChemical Goggles
Preparing Solutions Not required if performed in a chemical fume hoodDouble Nitrile GlovesBack-closing GownChemical Goggles
Handling Dilute Solutions Not typically requiredSingle Nitrile GlovesDedicated Lab CoatSafety Glasses w/ Side Shields
Accidental Spill Cleanup (Powder) PAPR or Full-Face Respirator with P100 cartridges Double Nitrile Gloves, Heavy Duty OuterDisposable CoverallsFull Face Shield over Goggles

Procedural Guidance: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the correct equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Anteroom/Exit) cluster_final Final Step don1 1. Gown/Coverall don2 2. Inner Gloves don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Goggles/Face Shield don3->don4 don5 5. Outer Gloves (over cuff) don4->don5 doff1 1. Outer Gloves (Contaminated) doff2 2. Gown/Coverall (Turn inside out) doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5 wash Thoroughly Wash Hands and Face

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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